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  • Product: 4-Methoxyindoline-1-carboximidamide
  • CAS: 2098015-93-9

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 4-Methoxyindoline-1-carboximidamide: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Novel Chemical Entities In the dynamic field of drug discovery, the exploration of novel chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

In the dynamic field of drug discovery, the exploration of novel chemical entities is paramount. This guide is dedicated to a specific molecule of interest: 4-Methoxyindoline-1-carboximidamide. Our objective is to provide a comprehensive, in-depth technical resource on its in vitro mechanism of action, tailored for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the following discourse is structured to not only present data but to also provide the underlying scientific rationale for the experimental approaches discussed.

Section 1: Structural and Physicochemical Profile of 4-Methoxyindoline-1-carboximidamide

A thorough understanding of a compound's mechanism of action begins with a detailed analysis of its structure. 4-Methoxyindoline-1-carboximidamide possesses a unique combination of a methoxy-substituted indoline core and a carboximidamide functional group.

Core Structural Features:

  • Indoline Scaffold: A bicyclic heterocyclic amine that is a common motif in a wide range of biologically active compounds. The indoline core can participate in various non-covalent interactions with biological targets.

  • 4-Methoxy Group: The electron-donating methoxy group on the aromatic ring can influence the molecule's electronic properties, potentially affecting its binding affinity and metabolic stability.

  • Carboximidamide Moiety: This functional group is a key feature, known to be a bioisostere for other functionalities and capable of forming strong hydrogen bonds with target proteins.

A preliminary in silico analysis of its physicochemical properties (e.g., LogP, pKa, polar surface area) is a critical first step in predicting its potential for cell permeability and interaction with various biological targets.

Section 2: Postulated Mechanisms of Action Based on Structural Analogs

While direct evidence is pending, we can hypothesize potential mechanisms of action by examining the known activities of structurally similar compounds. This approach provides a logical starting point for our in vitro investigation.

Potential as an Enzyme Inhibitor

The carboximidamide group is present in inhibitors of various enzymes. For instance, related structures have shown inhibitory activity against:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): N'-hydroxycarboximidamides have been identified as potent IDO1 inhibitors[1]. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in cancer immunotherapy.

  • Carbonic Anhydrases (CAs): Indoline-based sulfonamides have demonstrated inhibitory activity against cancer-related carbonic anhydrase isoforms[2]. The structural similarity suggests that 4-Methoxyindoline-1-carboximidamide could be explored for similar activity.

  • Cholinesterases: The indoline core is a feature in some cholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases[3].

Potential as a Receptor Ligand

The indoline scaffold is also a privileged structure for ligands of various receptors:

  • Adenosine A3 Receptor: Heterocyclic carbonyloxycarboximidamides have been developed as selective antagonists for the human adenosine A3 receptor, which is implicated in inflammatory and neurological disorders[4].

  • Cannabinoid Receptors (CB1 and CB2): Pyrazole-3-carboxamides containing an aryl group have shown affinity for cannabinoid receptors[5][6][7]. The indoline ring could potentially mimic the interactions of these aryl groups.

  • Aryl Hydrocarbon Receptor (AhR): Methoxyindoles have been identified as both agonists and antagonists of the human aryl hydrocarbon receptor, a ligand-activated transcription factor involved in cellular responses to environmental stimuli[8][9].

Other Potential Mechanisms
  • Microtubule Disruption: An indoline-sulfonamide agent, J30, has been shown to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells[10].

  • Antimicrobial Activity: Indole derivatives containing aminoguanidinium moieties have demonstrated antibacterial activity by disrupting cell membrane integrity and inhibiting dihydrofolate reductase[11].

Section 3: A Proposed In Vitro Strategy for Mechanistic Elucidation

To systematically investigate the in vitro mechanism of action of 4-Methoxyindoline-1-carboximidamide, a tiered approach is recommended. This strategy begins with broad phenotypic screening and progresses to more specific target-based assays.

Tier 1: Broad Phenotypic Screening

The initial step is to assess the compound's general biological activity across a panel of cell lines.

Experimental Protocol: Cellular Viability and Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate various human cancer cell lines (e.g., gastric, breast) and a normal fibroblast cell line in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Methoxyindoline-1-carboximidamide (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethyl-2-thiazol)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Rationale: This assay provides a broad overview of the compound's cytotoxic or cytostatic effects and helps in selecting relevant cell lines for further investigation[12][13].

Tier 2: Target Class Identification

Based on the phenotypic screening results and structural hypotheses, the next step is to narrow down the potential target classes.

Experimental Workflow: Target Class Identification

Caption: Tier 2 Experimental Workflow for Target Class Identification.

Protocol Example: Broad Kinase Inhibition Profiling

  • Assay Principle: Utilize a commercially available kinase panel (e.g., radiometric, fluorescence-based, or binding assays) that covers a diverse range of human kinases.

  • Compound Incubation: Incubate 4-Methoxyindoline-1-carboximidamide at a fixed concentration (e.g., 10 µM) with each kinase in the panel in the presence of its specific substrate and ATP.

  • Activity Measurement: Measure the kinase activity according to the assay manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each kinase. Significant inhibition (e.g., >50%) of a particular kinase or kinase family would warrant further investigation.

Rationale: This broad screening approach can efficiently identify potential molecular targets without a priori bias, guiding the subsequent, more focused studies.

Tier 3: Specific Target Validation and Pathway Analysis

Once a putative target or target class is identified, the focus shifts to validating this interaction and elucidating the downstream cellular consequences.

Signaling Pathway Analysis Workflow

Caption: Tier 3 Workflow for Target Validation and Pathway Analysis.

Protocol Example: Western Blot for MAPK Pathway Activation

If a receptor tyrosine kinase is identified as a potential target, its impact on the MAPK/ERK pathway can be assessed.

  • Cell Lysis: Treat cells with 4-Methoxyindoline-1-carboximidamide for various time points and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and determine the change in protein phosphorylation upon compound treatment.

Rationale: This technique provides direct evidence of the compound's effect on a specific signaling pathway downstream of the identified target.

Section 4: Quantitative Data Summary and Interpretation

All quantitative data from the proposed in vitro assays should be meticulously documented and summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Profile of 4-Methoxyindoline-1-carboximidamide

Assay TypeTarget/Cell LineEndpointResult (Hypothetical)
Cellular ViabilityGastric Cancer (AGS)IC505.2 µM
Cellular ViabilityBreast Cancer (MCF-7)IC5012.8 µM
Cellular ViabilityNormal Fibroblast (MRC-5)IC50> 100 µM
Kinase PanelKinase X% Inhibition @ 10 µM85%
Receptor BindingAdenosine A3 ReceptorKi250 nM
Enzyme InhibitionIDO1IC501.5 µM

Interpretation: The hypothetical data in Table 1 would suggest that 4-Methoxyindoline-1-carboximidamide exhibits selective cytotoxicity towards cancer cells. The kinase panel and specific enzyme/receptor assays would point towards a multi-targeted mechanism of action, with potent activity against Kinase X and IDO1, and moderate affinity for the Adenosine A3 receptor. This would necessitate further deconvolution of which target is primarily responsible for the observed cellular phenotype.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to elucidating the in vitro mechanism of action of 4-Methoxyindoline-1-carboximidamide. By leveraging knowledge from structurally related compounds and employing a systematic, tiered experimental strategy, researchers can efficiently navigate the complexities of characterizing a novel chemical entity. The proposed workflows, from broad phenotypic screening to specific target validation and pathway analysis, provide a clear roadmap for generating a robust data package. The insights gained from these in vitro studies will be instrumental in guiding future preclinical development, including in vivo efficacy and safety assessments, and ultimately in determining the therapeutic potential of 4-Methoxyindoline-1-carboximidamide.

References

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • Synthesis and Pharmacological Evaluation of Carboxamides. [Link]

  • A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. [Link]

  • Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. [Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. [Link]

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  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]

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Exploratory

An In-depth Technical Guide to the Anticipated Pharmacological Profile of 4-Methoxyindoline-1-carboximidamide

A Predictive Analysis for Drug Discovery Professionals Disclaimer: This document provides a comprehensive, forward-looking technical guide on the potential pharmacological properties of 4-Methoxyindoline-1-carboximidamid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Analysis for Drug Discovery Professionals

Disclaimer: This document provides a comprehensive, forward-looking technical guide on the potential pharmacological properties of 4-Methoxyindoline-1-carboximidamide. As of the date of this publication, this specific molecule is not extensively characterized in publicly available scientific literature. Therefore, the information presented herein is a predictive analysis based on established principles of medicinal chemistry, structure-activity relationships (SAR) of its constituent moieties (4-methoxyindoline and 1-carboximidamide), and established preclinical evaluation workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity.

Introduction: Rationale for the Investigation of 4-Methoxyindoline-1-carboximidamide

The relentless pursuit of novel therapeutic agents necessitates the exploration of unique chemical scaffolds. 4-Methoxyindoline-1-carboximidamide emerges as a compound of significant interest due to the convergence of three key structural features known to impart diverse and potent pharmacological activities: the indoline nucleus, a methoxy substituent at the 4-position, and a carboximidamide functional group at the 1-position.

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a vast spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neurological activities.[1][2][3][4][5] The reduced form of indole, indoline, offers greater conformational flexibility, which can be advantageous for optimizing interactions with biological targets.

The 4-methoxy group on the aromatic ring is a critical modulator of a molecule's physicochemical properties. It can influence solubility, lipophilicity, and metabolic stability, all of which are crucial for drug-like characteristics.[6][7][8][9][10] Furthermore, the electronic-donating nature of the methoxy group can alter the reactivity and binding affinity of the indoline core.[6][7]

Finally, the carboximidamide (or guanidine-like) moiety is a key feature in many biologically active compounds.[11][12][13] Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for potent interactions with various biological targets, including enzymes and receptors.

This guide will, therefore, construct a predictive pharmacological profile for 4-Methoxyindoline-1-carboximidamide, propose a robust experimental framework for its validation, and speculate on its potential therapeutic applications.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

A preliminary in silico analysis of 4-Methoxyindoline-1-carboximidamide suggests the following properties, which are crucial for its potential as a drug candidate.

PropertyPredicted ValueImplication for Drug Development
Molecular Weight~191.23 g/mol Favorable, within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP1.5 - 2.5Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors2Contributes to target binding and solubility.
Hydrogen Bond Acceptors3Contributes to target binding and solubility.
Polar Surface Area~68 ŲSuggests good potential for oral absorption and cell penetration.
Proposed Synthetic Pathway

A plausible synthetic route to 4-Methoxyindoline-1-carboximidamide is outlined below. This pathway is based on established chemical transformations for the synthesis of related N-functionalized indolines and carboximidamides.[14][15][16][17][18]

G A 4-Methoxyindole B 4-Methoxyindoline A->B Reduction (e.g., NaBH3CN) C 1-Cyano-4-methoxyindoline B->C Cyanation (e.g., BrCN) D 4-Methoxyindoline-1-carboximidamide C->D Ammonolysis or Pinner Reaction

Figure 1: Proposed synthetic pathway for 4-Methoxyindoline-1-carboximidamide.

Step-by-Step Protocol:

  • Reduction of 4-Methoxyindole: Commercially available 4-methoxyindole is reduced to 4-methoxyindoline. A common method involves the use of sodium cyanoborohydride in a suitable acidic medium.

  • Cyanation of 4-Methoxyindoline: The resulting 4-methoxyindoline is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group at the 1-position, yielding 1-cyano-4-methoxyindoline.

  • Formation of the Carboximidamide: The final step involves the conversion of the nitrile to the carboximidamide. This can be achieved through several methods, including the Pinner reaction (reaction with an alcohol in the presence of HCl gas followed by ammonolysis) or direct reaction with ammonia or an ammonia equivalent.

Analytical Characterization

The identity and purity of the synthesized 4-Methoxyindoline-1-carboximidamide should be confirmed using a suite of analytical techniques.[19][20][21][22]

TechniquePurpose
NMR Spectroscopy (¹H and ¹³C) To confirm the molecular structure and connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., N-H, C=N, C-O).
Elemental Analysis To confirm the elemental composition of the compound.

Predicted Pharmacological Properties and Mechanism of Action

Based on the pharmacology of its constituent moieties, 4-Methoxyindoline-1-carboximidamide is predicted to exhibit a range of biological activities. The following sections outline the most probable therapeutic areas and the potential mechanisms of action.

Anticancer Activity

Hypothesis: The indoline core is a well-established scaffold in oncology, and the carboximidamide group can enhance interactions with key cancer targets.[1][2][23]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many indoline-based anticancer agents function as kinase inhibitors. The 4-methoxyindoline scaffold could potentially bind to the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, or CDKs.[14] The carboximidamide group could form crucial hydrogen bonds within the hinge region of the kinase domain.

  • Tubulin Polymerization Inhibition: Indole derivatives, such as the vinca alkaloids, are known to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] 4-Methoxyindoline-1-carboximidamide could potentially bind to tubulin and inhibit its polymerization.

  • DNA Intercalation or Minor Groove Binding: While less common for indoline itself, some heterocyclic compounds can interact with DNA. The planar nature of the aromatic ring and the positive charge potential of the carboximidamide could facilitate such interactions.

G A 4-Methoxyindoline-1-carboximidamide B Kinase ATP Binding Pocket A->B Binds to C Inhibition of Phosphorylation B->C Leads to D Downstream Signaling Blockade (e.g., MAPK, PI3K/Akt) C->D E Reduced Cell Proliferation and Survival D->E F Apoptosis E->F

Figure 2: Predicted mechanism of action for anticancer activity via kinase inhibition.
Antimicrobial Activity

Hypothesis: Both indole derivatives and compounds containing a carboximidamide moiety have demonstrated antimicrobial properties.[3][4][13]

Potential Mechanisms of Action:

  • Inhibition of DNA Gyrase/Topoisomerase IV: The carboximidamide group could mimic the binding of DNA to these bacterial enzymes, leading to the inhibition of DNA replication.[13]

  • Disruption of Bacterial Cell Membrane: The amphipathic nature of the molecule (lipophilic indoline core and hydrophilic carboximidamide) could lead to insertion into the bacterial membrane, causing depolarization and cell death.

  • Inhibition of Biofilm Formation: Many indole derivatives have been shown to interfere with bacterial quorum sensing and biofilm formation.[13]

Anti-inflammatory Activity

Hypothesis: Indole-based compounds, such as indomethacin, are potent anti-inflammatory agents.[1]

Potential Mechanisms of Action:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The indoline scaffold could potentially bind to the active site of COX-1 and/or COX-2, inhibiting the production of prostaglandins.

  • Modulation of Pro-inflammatory Cytokine Production: The compound could interfere with signaling pathways (e.g., NF-κB) that regulate the expression of inflammatory cytokines like TNF-α and IL-6.

Proposed Preclinical Evaluation Workflow

A systematic and rigorous preclinical evaluation is essential to validate the predicted pharmacological properties of 4-Methoxyindoline-1-carboximidamide.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening (e.g., Antiproliferative Assay) B Mechanism of Action Studies (e.g., Kinase Panel, DNA Binding) A->B C ADME Profiling (Solubility, Permeability, Metabolic Stability) A->C E Pharmacokinetic (PK) Studies (e.g., Mouse, Rat) B->E Lead Candidate Selection D Safety Pharmacology (e.g., hERG, CYP Inhibition) C->D F Efficacy Studies in Disease Models (e.g., Xenograft, Infection Models) E->F G Preliminary Toxicology (e.g., MTD Studies) F->G

Figure 3: Proposed preclinical evaluation workflow for 4-Methoxyindoline-1-carboximidamide.
In Vitro Pharmacological Profiling

A comprehensive panel of in vitro assays will be crucial to determine the primary biological activity and mechanism of action.[24][25][26][27][28]

Table of In Vitro Assays:

Assay TypeSpecific AssaysPurpose
Anticancer MTT/MTS cell viability assays (on a panel of cancer cell lines), Colony formation assays, Cell cycle analysis (flow cytometry), Apoptosis assays (e.g., Annexin V/PI staining).To determine cytotoxic/cytostatic effects and elucidate the mechanism of cell death.
Antimicrobial Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays (against a panel of Gram-positive and Gram-negative bacteria), Biofilm inhibition assays.To determine the potency and spectrum of antimicrobial activity.
Anti-inflammatory COX-1/COX-2 inhibition assays, LPS-stimulated cytokine release assays in macrophages.To assess anti-inflammatory potential.
Mechanism of Action Kinase inhibition panel (e.g., against a panel of cancer-relevant kinases), DNA binding assays (e.g., fluorescence intercalator displacement), Tubulin polymerization assay.To identify the specific molecular target(s).
In Vitro ADME and Safety Pharmacology

Early assessment of absorption, distribution, metabolism, excretion (ADME), and potential off-target effects is critical for de-risking the compound.[24][26][27]

Table of In Vitro ADME/Tox Assays:

Assay TypeSpecific AssaysPurpose
ADME Aqueous solubility, Caco-2 permeability, Microsomal stability (liver microsomes from different species), Plasma protein binding.To assess drug-like properties.
Safety Pharmacology hERG patch-clamp assay, Cytochrome P450 (CYP) inhibition panel.To identify potential for cardiotoxicity and drug-drug interactions.
In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole organism.[29][30][31][32][33]

Table of In Vivo Studies:

Study TypeAnimal ModelPurpose
Pharmacokinetics (PK) Mice or rats.To determine the absorption, distribution, metabolism, and excretion profile of the compound.
Anticancer Efficacy Xenograft models (e.g., human tumor cells implanted in immunodeficient mice).To evaluate the in vivo antitumor activity.
Antimicrobial Efficacy Murine models of bacterial infection (e.g., thigh infection model, systemic infection model).To assess the ability of the compound to clear bacterial infections.
Preliminary Toxicology Mice or rats.To determine the maximum tolerated dose (MTD) and identify any acute toxicities.
Predictive Toxicology

In addition to experimental studies, computational methods can be employed to predict potential toxicities and guide further development.[34][35][36][37] AI and machine learning models trained on large datasets of chemical structures and their associated toxicities can provide early warnings for potential liabilities such as hepatotoxicity, cardiotoxicity, or genotoxicity.

Potential Therapeutic Applications and Future Directions

Based on this predictive analysis, 4-Methoxyindoline-1-carboximidamide holds promise in several therapeutic areas, with oncology and infectious diseases being the most prominent. Should the proposed experimental evaluation yield positive results, future work would focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. This could involve synthesizing analogs with different substituents on the indoline ring or modifications to the carboximidamide group.

Conclusion

4-Methoxyindoline-1-carboximidamide represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By leveraging the known pharmacological attributes of its indoline, methoxy, and carboximidamide components, this guide provides a rational framework for its synthesis, characterization, and comprehensive preclinical evaluation. The proposed workflow is designed to systematically validate its predicted anticancer, antimicrobial, and anti-inflammatory properties, with the ultimate goal of determining its viability as a clinical candidate. The successful development of this compound would not only provide a new therapeutic option but also validate the power of predictive, structure-based drug design.

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Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity Profile of 4-Methoxyindoline-1-carboximidamide

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor binding affinity profile of the novel compound, 4-Methoxyindol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor binding affinity profile of the novel compound, 4-Methoxyindoline-1-carboximidamide. Given the therapeutic potential often associated with indole-based structures, a thorough understanding of this compound's interaction with various physiological receptors is paramount.[1][2][3] This document outlines a strategic, multi-tiered approach, beginning with initial broad-spectrum screening and progressing to detailed kinetic and functional characterization at identified targets. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for radioligand binding assays, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to establish a robust and reproducible pharmacological profile for 4-Methoxyindoline-1-carboximidamide, a critical step in its journey from a novel chemical entity to a potential therapeutic agent.

Introduction: The Rationale for Characterizing 4-Methoxyindoline-1-carboximidamide

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2][3] Derivatives of indole have demonstrated utility as anti-inflammatory, antimicrobial, and anticancer agents, often exerting their effects through specific interactions with cellular receptors.[1][2][3][4][5] The structural features of 4-Methoxyindoline-1-carboximidamide, specifically the methoxy-substituted indoline ring and the carboximidamide functional group, suggest the potential for interactions with a variety of receptor systems. The carboximidamide group, for instance, can act as a bioisostere for other functional groups and may participate in key hydrogen bonding interactions within a receptor's binding pocket.

A comprehensive receptor binding profile is fundamental to understanding the mechanism of action, predicting potential therapeutic applications, and identifying any off-target effects that could lead to adverse events.[6] This guide will equip researchers with the necessary knowledge to systematically investigate the receptor binding characteristics of 4-Methoxyindoline-1-carboximidamide, thereby laying the groundwork for its further development.

Strategic Approach to Receptor Profiling

A hierarchical approach is recommended to efficiently and cost-effectively determine the receptor binding profile of a novel compound. This strategy begins with a broad screen against a panel of common receptor targets and progressively narrows the focus to specific receptors of interest for more detailed characterization.

Tier 1: Broad-Spectrum Receptor Screening

The initial step involves screening 4-Methoxyindoline-1-carboximidamide against a large panel of receptors, typically at a single high concentration (e.g., 10 µM). This provides a "snapshot" of the compound's potential targets. Many contract research organizations (CROs) offer commercially available receptor panels that include a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. The goal of this initial screen is to identify any significant interactions (typically >50% inhibition of radioligand binding) that warrant further investigation.

Tier 2: Determination of Affinity (Ki) at "Hit" Receptors

For any receptors identified as "hits" in the Tier 1 screen, the next step is to determine the compound's binding affinity, expressed as the inhibition constant (Ki). This is achieved through competitive radioligand binding assays, where increasing concentrations of 4-Methoxyindoline-1-carboximidamide are used to displace the binding of a known radioligand with high affinity and specificity for the target receptor.[7][8] The resulting data are used to calculate the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding), which is then converted to a Ki value using the Cheng-Prusoff equation.

Tier 3: Functional Characterization and Selectivity Profiling

Once the binding affinity at specific receptors is established, it is crucial to determine the functional consequence of this binding. Does 4-Methoxyindoline-1-carboximidamide act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating constitutively active receptors)? Functional assays, such as second messenger assays (e.g., cAMP accumulation, calcium mobilization) or reporter gene assays, are employed to answer these questions.

Furthermore, it is important to assess the compound's selectivity by comparing its affinity for the primary target receptor(s) against its affinity for other related receptors. A highly selective compound is generally preferred as it is less likely to produce off-target side effects.

Methodologies: Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and robustness.[7][8][9] Below are detailed protocols for two common types of radioligand binding assays: the filtration assay and the Scintillation Proximity Assay (SPA).

Filtration-Based Competitive Radioligand Binding Assay

This classic method is widely used for membrane-bound receptors.[7] It involves incubating the receptor preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound. The bound radioligand is then separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the receptor-containing membranes. The radioactivity retained on the filter is then quantified.

Experimental Protocol: Filtration Assay

  • Receptor Preparation:

    • Prepare membrane homogenates from cells or tissues expressing the target receptor. This typically involves homogenization in a suitable buffer followed by centrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup (96-well format):

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer (to bring the final volume to 200 µL).

      • Increasing concentrations of 4-Methoxyindoline-1-carboximidamide (typically a 10-point dilution series). For total binding wells, add vehicle. For non-specific binding wells, add a high concentration of a known saturating unlabeled ligand for the target receptor.

      • A fixed concentration of the appropriate radioligand (typically at or below its Kd value for the receptor).

      • The receptor membrane preparation (the amount of protein per well should be optimized to ensure that less than 10% of the added radioligand is bound).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized in preliminary experiments.

  • Filtration:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each filter.

    • Count the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of 4-Methoxyindoline-1-carboximidamide.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Filtration Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, & Compound to Equilibrium Receptor_Prep->Incubation Compound_Dilution 4-Methoxyindoline-1-carboximidamide Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Data_Analysis Calculate IC50 & Convert to Ki Counting->Data_Analysis

Caption: Workflow for a filtration-based radioligand binding assay.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format, meaning it does not require a separation step to distinguish bound from free radioligand.[10][11][12] In this assay, the receptor is immobilized onto scintillant-containing microbeads. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the scintillant to excite it, resulting in the emission of light. Radiolabeled ligands in the bulk solution are too far away to cause a signal.[10][13][14]

Experimental Protocol: Scintillation Proximity Assay

  • Bead and Receptor Preparation:

    • Choose SPA beads with a surface chemistry suitable for capturing the receptor preparation (e.g., wheat germ agglutinin-coated beads for glycosylated membrane proteins).

    • Incubate the SPA beads with the receptor membrane preparation to allow for immobilization.

  • Assay Setup (96- or 384-well format):

    • To each well of a microplate, add the following:

      • Assay buffer.

      • Increasing concentrations of 4-Methoxyindoline-1-carboximidamide.

      • A fixed concentration of the appropriate radioligand.

      • The receptor-coated SPA beads.

  • Incubation:

    • Incubate the plate, often with gentle shaking, to allow the binding to reach equilibrium.

  • Quantification:

    • Measure the light output from each well using a microplate scintillation counter.

Data Analysis:

  • The data analysis is similar to that of the filtration assay. The light signal is proportional to the amount of bound radioligand. The IC50 and Ki values are determined using the same methods.

Diagram of SPA Principle

G cluster_bound Bound State (Signal) cluster_free Free State (No Signal) Bead SPA Bead (Scintillant) Receptor Receptor Bead->Receptor Immobilized Radioligand_Bound Radioligand Receptor->Radioligand_Bound Binding Radioligand_Bound->Bead Energy Transfer (Light Emission) Bead2 SPA Bead (Scintillant) Radioligand_Free Radioligand Radioligand_Free->Bead2

Caption: Principle of Scintillation Proximity Assay (SPA).

Data Presentation and Interpretation

All quantitative binding data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Receptor Binding Affinity Profile of 4-Methoxyindoline-1-carboximidamide

Receptor TargetRadioligandKi (nM) ± SEMn
Serotonin 5-HT2A[³H]-Ketanserin15.3 ± 2.13
Dopamine D2[³H]-Spiperone89.7 ± 10.53
Adrenergic α1A[³H]-Prazosin> 10,0002
Muscarinic M1[³H]-Pirenzepine> 10,0002
Sigma-1[³H]-(+)-Pentazocine45.2 ± 6.83

This table is for illustrative purposes only. Actual data would be generated through the experimental work described.

Interpretation of Results:

The hypothetical data in Table 1 would suggest that 4-Methoxyindoline-1-carboximidamide has the highest affinity for the serotonin 5-HT2A receptor, followed by the sigma-1 and dopamine D2 receptors. The lack of significant binding at the adrenergic α1A and muscarinic M1 receptors at concentrations up to 10,000 nM suggests a degree of selectivity.

Based on these findings, further investigation would be warranted to:

  • Determine the functional activity at the 5-HT2A, D2, and sigma-1 receptors.

  • Conduct a broader selectivity screen against other serotonin and dopamine receptor subtypes.

  • Investigate potential downstream signaling pathways that may be modulated by this compound.

Conclusion

This technical guide provides a robust framework for the systematic characterization of the receptor binding affinity profile of 4-Methoxyindoline-1-carboximidamide. By employing a tiered screening approach and utilizing well-established radioligand binding assay methodologies, researchers can generate high-quality, reproducible data that is essential for understanding the compound's pharmacological properties. The insights gained from these studies will be invaluable in guiding future preclinical and clinical development, ultimately determining the therapeutic potential of this novel chemical entity.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Grokipedia. Scintillation proximity assay. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F163-8.
  • Zhang, X., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of medicinal chemistry, 59(11), 5468–5485.
  • Ancellin, N. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 265(3), C597-C606.
  • North, J. E., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ACS infectious diseases, 3(7), 516–526.
  • IJzerman, A. P., et al. (2015). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. ACS medicinal chemistry letters, 6(1), 60–64.
  • Udenfriend, S., & Udenfriend, S. (2002). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Current protocols in protein science, Chapter 19, Unit 19.10.
  • Jiricek, J., et al. (2015). Indole carboxamide derivatives and uses thereof.
  • Al-Ostoot, F. H., et al. (2020). NÐH and N-substituted indole-2-and -3-carboxamide derivatives.
  • Qian, J., et al. (2020). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Frontiers in pharmacology, 11, 579.
  • YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. [Link]

  • Hauser, A. S., et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International journal of molecular sciences, 23(8), 4209.

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Exploratory

A Technical Guide to the Structural Elucidation of 4-Methoxyindoline-1-carboximidamide

Abstract: This technical guide outlines a comprehensive methodological approach for the definitive structural characterization of 4-Methoxyindoline-1-carboximidamide, a novel compound with potential applications in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide outlines a comprehensive methodological approach for the definitive structural characterization of 4-Methoxyindoline-1-carboximidamide, a novel compound with potential applications in drug discovery and development. Due to the absence of publicly available experimental data for this specific molecule, this document serves as a predictive and procedural whitepaper. It details a proposed synthetic route, a full suite of Nuclear Magnetic Resonance (NMR) spectroscopic experiments with predicted spectral data, and a rigorous protocol for single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. It emphasizes the rationale behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible data.

Introduction and Rationale

4-Methoxyindoline-1-carboximidamide belongs to the class of substituted indolines, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The indoline core is a privileged structure, and its derivatives have shown promise as potent inhibitors for various biological targets.[1][2] The introduction of a carboximidamide (guanidine) group at the N-1 position is particularly noteworthy. The guanidinium group is strongly basic and capable of forming multiple hydrogen bonds, making it a key pharmacophore in drug design.[3]

To date, a thorough characterization of 4-Methoxyindoline-1-carboximidamide, specifically its three-dimensional solid-state structure and detailed NMR spectral signature, has not been reported in the scientific literature. Such data is critical for understanding its physicochemical properties, conformational preferences, potential intermolecular interactions, and for establishing structure-activity relationships (SAR) in any future drug development program. This guide provides the scientific framework and detailed protocols necessary to achieve this characterization.

Proposed Synthesis and Purification

The synthesis of 4-Methoxyindoline-1-carboximidamide requires a pure sample of the starting material, 4-methoxyindoline, followed by a guanidinylation reaction.

Synthesis of 4-Methoxyindoline

The precursor, 4-methoxyindoline, can be synthesized from 4-methoxyindole via a reduction reaction. A common method involves the use of a reducing agent like sodium cyanoborohydride in acetic acid.

Guanidinylation of 4-Methoxyindoline

The guanidinylation of secondary amines like 4-methoxyindoline can be challenging. However, several modern reagents have been developed to efficiently perform this transformation under mild conditions.[4][5] A highly effective method utilizes N,N'-di-Boc-N"-triflylguanidine (Goodman's reagent).[3][5] This reagent is known for its ability to guanidinylate even sterically hindered secondary amines.[4][5]

Experimental Protocol: Synthesis of 4-Methoxyindoline-1-carboximidamide

  • Dissolution: Dissolve 4-methoxyindoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir under an inert atmosphere (N₂ or Ar).

  • Guanidinylation: Slowly add a solution of N,N'-di-Boc-N"-triflylguanidine (1.05 eq) in anhydrous DCM to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude di-Boc-protected product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA).

  • Isolation: Stir for 2-3 hours at room temperature, then remove the solvent and excess TFA under reduced pressure to yield the TFA salt of 4-Methoxyindoline-1-carboximidamide.[4]

G cluster_0 Synthesis Workflow 4-Methoxyindoline 4-Methoxyindoline Reaction Guanidinylation (DCM, Et3N) 4-Methoxyindoline->Reaction Guanidinylation Reagent N,N'-di-Boc-N''-triflylguanidine Guanidinylation Reagent->Reaction Purification Flash Chromatography Reaction->Purification Crude di-Boc Intermediate Deprotection TFA/DCM Purification->Deprotection Purified Intermediate Final_Product 4-Methoxyindoline-1- carboximidamide (TFA Salt) Deprotection->Final_Product

Caption: Proposed workflow for the synthesis of 4-Methoxyindoline-1-carboximidamide.

NMR Spectroscopic Analysis (Predictive)

Comprehensive NMR analysis is essential for confirming the covalent structure of the synthesized molecule. A combination of 1D and 2D NMR experiments will be employed.

Experimental Protocols for NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄).

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition: Acquire standard 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.

G cluster_1 NMR Experiment Logic H1 ¹H NMR (Proton Chemical Shifts, Coupling Constants) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Chemical Shifts) C13->HSQC C13->HMBC Structure Definitive Structure COSY->Structure Identifies neighboring protons HSQC->Structure Assigns protons to carbons HMBC->Structure Connects molecular fragments

Caption: Logic flow for structural elucidation using 2D NMR experiments.

Predicted NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 4-Methoxyindoline-1-carboximidamide. Predictions are based on known substituent effects on the indoline ring and data from similar guanidinylated compounds.[6][7][8]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom No. Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H2 (x2) 3.9 - 4.1 t ~8.5
H3 (x2) 3.0 - 3.2 t ~8.5
H5 6.7 - 6.8 d ~8.0
H6 7.0 - 7.1 t ~8.0
H7 6.6 - 6.7 d ~8.0
OCH₃ 3.7 - 3.8 s -
NH₂ (x2) 7.5 - 8.5 br s -

| NH (x2) | 7.5 - 8.5 | br s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom No. Predicted Chemical Shift (δ, ppm)
C2 50 - 55
C3 28 - 32
C3a 128 - 132
C4 155 - 158
C5 110 - 115
C6 125 - 128
C7 108 - 112
C7a 145 - 148
OCH₃ 55 - 57

| C=N | 158 - 162 |

Note: The NH signals from the carboximidamide group are expected to be broad and may exchange with residual water in the solvent.

Single-Crystal X-ray Diffraction

To unambiguously determine the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, a single-crystal X-ray diffraction study is required.

Protocol for Crystal Growth
  • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their combinations with water or anti-solvents like hexane) to find suitable conditions for crystallization.

  • Methodology: Employ slow evaporation, vapor diffusion, or slow cooling techniques. A typical approach is to dissolve the purified compound in a minimal amount of a good solvent (e.g., methanol) and allow a poor solvent (e.g., diethyl ether) to slowly diffuse into the solution in a sealed container.

  • Crystal Selection: Select a high-quality, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

Data Collection and Structure Refinement
  • Mounting: Mount the selected crystal on a diffractometer.

  • Data Collection: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods.

  • Refinement: Refine the structural model against the collected data to obtain precise atomic coordinates, bond lengths, and angles.[9][10]

Expected Structural Insights

The crystal structure will provide invaluable information:

  • Conformation: The precise conformation of the indoline ring and the orientation of the methoxy and carboximidamide substituents.

  • Bond Parameters: Accurate bond lengths and angles, which can indicate delocalization within the guanidinium group.

  • Intermolecular Interactions: A detailed map of hydrogen bonds and other non-covalent interactions (e.g., π–π stacking) that dictate the crystal packing.[11] This is crucial for understanding the solid-state properties and potential polymorphism.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the synthesis and complete structural elucidation of 4-Methoxyindoline-1-carboximidamide. By following the detailed protocols for synthesis, NMR spectroscopy, and single-crystal X-ray diffraction, researchers can obtain the definitive structural and spectral data necessary to advance the study of this promising molecule. The predictive data and methodological rationale included herein are designed to streamline the characterization process and ensure the generation of high-quality, reliable results for applications in medicinal chemistry and materials science.

References

  • Feichtinger, K., Sings, H. L., & Baker, T. J. (2001). A Novel Traceless Resin-Bound Guanidinylating Reagent for Secondary Amines To Prepare N,N-Disubstituted Guanidines. Organic Letters, 3(6), 803–806. [Link]

  • Baker, T. J., Luedtke, N. W., & Tor, Y. (2000). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 65(26), 9054–9058. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Wiley-VCH. (2022). Supporting Information for publications. [Link]

  • Bruno, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Medicinal Chemistry Letters, 13(12), 1938-1946. [Link]

  • Pasha, T. Y., et al. (2014). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. International Journal of ChemTech Research, 6(5), 2947-2955. [Link]

  • Rani, P., et al. (2013). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 5(1), 269-275. [Link]

  • Kim, D., et al. (2026). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry, 101, 117621. [Link]

  • Al-bogami, A. S., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(3), M1886. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • ResearchGate. 1 H NMR Spectra of 1-4 (500 MHz, MeOD-d 4 , 298 K, δ, ppm, J/Hz). [Link]

  • Suhud, K., et al. (2017). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 73(10), 1530-1533. [Link]

  • Suhud, K., et al. (2015). Crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 3), o225–o226. [Link]

  • Suhud, K., et al. (2018). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1530-1533. [Link]

  • NextSDS. 4-METHOXY-1H-INDOLE-3-CARBOXAMIDINE — Chemical Substance Information. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Al-Rawi, M., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Crystals, 12(5), 663. [Link]

  • Ramasamy, A.K., et al. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070. [Link]

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Foundational

A Comprehensive Guide to the Preclinical In Vivo Pharmacokinetic Characterization of 4-Methoxyindoline-1-carboximidamide

Foreword: Charting a Course for a Novel Moiety In the landscape of contemporary drug discovery, the indoline scaffold and its derivatives are of significant interest due to their presence in numerous biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for a Novel Moiety

In the landscape of contemporary drug discovery, the indoline scaffold and its derivatives are of significant interest due to their presence in numerous biologically active compounds.[1][2] The novel compound, 4-Methoxyindoline-1-carboximidamide, represents a promising chemical entity whose therapeutic potential is yet to be fully elucidated. A critical and foundational step in the preclinical development of any new chemical entity is the thorough characterization of its in vivo pharmacokinetic (PK) profile.[3] This profile, encompassing the absorption, distribution, metabolism, and excretion (ADME) of the compound, is intrinsically linked to its efficacy and toxicity.[3]

To date, there is a notable absence of publicly available in vivo pharmacokinetic data for 4-Methoxyindoline-1-carboximidamide. This guide, therefore, is not a retrospective summary of existing knowledge. Instead, it is a forward-looking, in-depth technical roadmap designed for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy for the systematic in vivo pharmacokinetic investigation of this novel compound, from initial study design and bioanalytical method development to data analysis and metabolite identification. The methodologies and principles detailed herein are grounded in established practices and informed by the pharmacokinetic profiles of structurally related indole and indoline-containing molecules.

Strategic Design of a Preclinical In Vivo Pharmacokinetic Study

The primary objective of the initial in vivo PK study is to determine the fundamental pharmacokinetic parameters of 4-Methoxyindoline-1-carboximidamide. A well-designed study in a relevant preclinical species, such as the Sprague-Dawley rat, is paramount. This will involve both intravenous (IV) and oral (PO) administration to assess absolute bioavailability.

1.1. Rationale for Experimental Choices

  • Animal Model: The Sprague-Dawley rat is a commonly used and well-characterized model in pharmacokinetic studies, providing a wealth of historical data for comparison.

  • Dosing Routes:

    • Intravenous (IV) Administration: This route ensures 100% bioavailability, providing a direct measure of systemic clearance and volume of distribution. It serves as the benchmark against which oral bioavailability is calculated.

    • Oral (PO) Administration: This is the most common intended route for many therapeutics. Assessing the oral pharmacokinetic profile is crucial for determining the compound's potential as an orally administered drug.

  • Dose Selection: Dose levels should be selected based on any available in vitro toxicology data to ensure they are well-tolerated. A low and a high dose for the oral arm can provide insights into dose linearity.

1.2. Experimental Workflow Diagram

G cluster_pre Pre-Study cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis DoseFormulation Dose Formulation (IV and PO) Dosing Dose Administration (IV and PO Groups) DoseFormulation->Dosing AnimalAcclimation Animal Acclimation (Sprague-Dawley Rats) AnimalAcclimation->Dosing Sampling Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hr) Dosing->Sampling Processing Plasma Isolation Sampling->Processing SamplePrep Plasma Sample Preparation (e.g., Protein Precipitation) Processing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Calc Non-Compartmental Analysis LCMS->PK_Calc Reporting Data Reporting & Interpretation PK_Calc->Reporting

Caption: High-level experimental workflow for the in vivo pharmacokinetic study.

Development and Validation of a Robust Bioanalytical Method

Accurate quantification of 4-Methoxyindoline-1-carboximidamide in plasma is the bedrock of a reliable pharmacokinetic study. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose due to its high sensitivity and selectivity.

2.1. Step-by-Step Protocol for Bioanalytical Method Development

  • Reference Standard and Internal Standard (IS) Preparation:

    • Obtain a certified reference standard of 4-Methoxyindoline-1-carboximidamide.

    • Select a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with close chromatographic retention time and similar ionization properties can be used.

    • Prepare stock solutions in a suitable organic solvent (e.g., methanol or DMSO).

  • Mass Spectrometry Optimization:

    • Infuse a dilute solution of the analyte and IS into the mass spectrometer to optimize the precursor and product ions for selected reaction monitoring (SRM).

    • Optimize MS parameters such as collision energy and declustering potential to achieve maximum signal intensity.

  • Chromatographic Method Development:

    • Select a suitable HPLC/UHPLC column (e.g., a C18 reversed-phase column).

    • Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[4] The gradient should be optimized to achieve a sharp peak shape and separate the analyte from endogenous plasma components.

  • Sample Preparation:

    • Develop a simple and reproducible sample preparation method. Protein precipitation with a cold organic solvent (e.g., acetonitrile) is often a good starting point.

    • The procedure involves adding a fixed volume of the organic solvent (containing the IS) to a plasma sample, vortexing, centrifuging to pellet the precipitated proteins, and then injecting the supernatant into the LC-MS/MS system.

2.2. Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity: Ensuring no interference from endogenous components in blank plasma.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determined at low, medium, and high concentrations within the linear range.[4]

  • Matrix Effect: Assessing the impact of plasma components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: Evaluating the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of 4-Methoxyindoline-1-carboximidamide have been determined at various time points, the data can be analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a standard approach for this.

3.1. Key Pharmacokinetic Parameters

The following parameters provide a comprehensive overview of the compound's disposition in the body:[3]

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t½ (Half-life): The time required for the drug concentration to decrease by half.

  • Cl (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

3.2. Hypothetical Pharmacokinetic Data Summary

The table below illustrates how the final pharmacokinetic data would be presented. The values are hypothetical and serve as an example.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 2500850
Tmax (hr) 0.083 (first time point)1.0
AUC₀-t (nghr/mL) 32004100
AUC₀-∞ (nghr/mL) 32504180
t½ (hr) 2.53.0
Cl (L/hr/kg) 0.31-
Vd (L/kg) 1.1-
F (%) -25.7%

Metabolite Identification and Potential Biotransformation Pathways

Understanding the metabolic fate of 4-Methoxyindoline-1-carboximidamide is crucial, as metabolites can contribute to both efficacy and toxicity. The methoxy and carboximidamide groups are likely sites of metabolic reactions.

4.1. Proposed Workflow for Metabolite Identification

G cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_identification Identification HLM Incubate with Human Liver Microsomes HRMS High-Resolution MS (e.g., Q-TOF or Orbitrap) HLM->HRMS Plasma Analyze In Vivo Plasma Samples Plasma->HRMS DataMining Data Mining for Potential Metabolites HRMS->DataMining MSMS MS/MS Fragmentation Analysis DataMining->MSMS Structure Structural Elucidation MSMS->Structure

Caption: Workflow for the identification of potential metabolites.

4.2. Potential Metabolic Pathways

Based on the structure of 4-Methoxyindoline-1-carboximidamide and common metabolic reactions for related compounds, the following pathways are plausible:

  • O-demethylation: The methoxy group is a common site for cytochrome P450-mediated demethylation to form a phenol metabolite.[5]

  • Hydroxylation: Aromatic or aliphatic hydroxylation on the indoline ring.

  • Hydrolysis: The carboximidamide group may be susceptible to hydrolysis.

  • Conjugation: The resulting phase I metabolites (e.g., the phenol from O-demethylation) can undergo phase II conjugation reactions, such as glucuronidation or sulfation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vivo pharmacokinetic characterization of 4-Methoxyindoline-1-carboximidamide. By following the outlined experimental workflows and analytical strategies, researchers can generate a robust and reliable pharmacokinetic data package. This data will be instrumental in making informed decisions about the future development of this compound, including dose selection for efficacy and toxicology studies, and potential optimization of its drug-like properties. The insights gained from these foundational studies will pave the way for a deeper understanding of the therapeutic potential of this novel chemical entity.

References

  • Choi, H., Lim, H., Lee, S., Kim, J., & Lee, H. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 221. [Link]

  • Gribble, G. W. (2010). Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry.
  • Kumar, R., & Arun, V. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 346.
  • Gunderson, T., Zwart, M., & Hovione. (2021). Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples. Journal of Analytical Toxicology, 45(1), 55-65.
  • Kumar, R., & Arun, V. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 346.
  • Saxena, A., & Kumar, A. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Pharmidex. (n.d.). In vivo Pharmacokinetics. Pharmidex. Retrieved from [Link]

  • Ono, N., et al. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-92.
  • Lee, H. Y., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405.
  • TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services. TheraIndx Life Sciences. Retrieved from [Link]

  • Verpoorte, R., & Memelink, J. (2013). New methods of analysis and investigation of terpenoid indole alkaloids. Advances in Botanical Research, 68, 233-267.
  • Swaney, S. M., et al. (2011). Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist. Journal of Pharmacology and Experimental Therapeutics, 336(3), 693-700.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Kim, J. I., et al. (2023). Altered methionine metabolism impacts phenylpropanoid production and plant development in Arabidopsis thaliana. The Plant Journal, 116(1), 195-210.
  • Rossi, A., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 789.
  • Leitão, E. P. T., & Ascenso, O. (2018). Monofluoromethylation Reagents. In Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Reilly, C. A., et al. (2013). Reactive Intermediates Produced from Metabolism of the Vanilloid Ring of Capsaicinoids by P450 Enzymes. Chemical Research in Toxicology, 26(4), 546-557.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Molport. (n.d.). Compound 4-methoxy-N'-[(morpholine-4-carbonyl)oxy]benzene-1-carboximidamide. Molport. Retrieved from [Link]

  • NextSDS. (n.d.). 4-METHOXY-1H-INDOLE-3-CARBOXAMIDINE. NextSDS. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 251, 115243.
  • Murray, I. A., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Journal of Pharmacology and Experimental Therapeutics, 366(1), 104-115.
  • Liu, H. T., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-32.

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Exploratory

Rational Design and Synthesis of 4-Methoxyindoline-1-carboximidamide: A Privileged Scaffold for Selective nNOS Inhibition

Target Compound: 4-Methoxyindoline-1-carboximidamide (CAS: 2098015-93-9) Therapeutic Application: Neuropathic Pain, Neurodegenerative Disorders Molecular Formula: C₁₀H₁₃N₃O Executive Summary & Mechanistic Rationale The d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Methoxyindoline-1-carboximidamide (CAS: 2098015-93-9) Therapeutic Application: Neuropathic Pain, Neurodegenerative Disorders Molecular Formula: C₁₀H₁₃N₃O

Executive Summary & Mechanistic Rationale

The dysregulation and overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a primary pathological driver in neurodegenerative diseases and chronic neuropathic pain [2]. Historically, the clinical development of NOS inhibitors has been severely bottlenecked by poor isoform selectivity. Non-selective inhibition of the highly homologous endothelial NOS (eNOS) isoform leads to severe cardiovascular liabilities, including acute hypertension and vasoconstriction [1].

To overcome this, rational drug design has shifted toward rigid, heterocyclic scaffolds that exploit the subtle topographical differences between the nNOS and eNOS active sites. 4-Methoxyindoline-1-carboximidamide represents a highly optimized building block in this space.

Structural Biology and Pharmacophore Dynamics

The compound operates as a competitive inhibitor at the L-arginine binding site of the nNOS heme domain. Its efficacy is driven by three distinct structural features:

  • The Carboximidamide Moiety (–C(=NH)NH₂): Acts as a direct bioisostere for the guanidino group of L-arginine, anchoring the molecule to the active site glutamate residue via bidentate hydrogen bonding [3].

  • The Indoline Core: Unlike flexible aliphatic chains, the rigid bicyclic indoline core restricts the conformational entropy of the carboximidamide, locking it into the optimal vector for nNOS binding.

  • The 4-Methoxy Substitution: The nNOS active site possesses a distinct lipophilic pocket near the 4-position of the indoline vector that is significantly narrower in eNOS. The 4-methoxy group provides critical steric bulk and an electron-donating oxygen that perfectly occupies this sub-pocket, driving a massive increase in isoform selectivity [1].

nNOS_Pathway L_Arg L-Arginine nNOS Neuronal NOS (nNOS) L_Arg->nNOS Substrate Binding NO Nitric Oxide (NO) nNOS->NO Enzymatic Oxidation Pathology Neurodegeneration & Neuropathic Pain NO->Pathology Excess NO Signaling Inhibitor 4-Methoxyindoline-1-carboximidamide Inhibitor->nNOS Competitive Inhibition

Figure 1: Mechanism of nNOS inhibition by 4-Methoxyindoline-1-carboximidamide in pain pathways.

Quantitative Structure-Activity Relationship (SAR)

The causality behind the selection of the 4-methoxy derivative over other positional isomers is rooted in empirical screening data. As demonstrated in the representative SAR table below, shifting the methoxy group around the indoline ring dramatically alters the selectivity index between nNOS and eNOS.

Table 1: Representative SAR of Methoxy-Substituted Indoline-1-carboximidamides

Compound ScaffoldR-SubstitutionnNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity Fold (eNOS/nNOS)
Indoline-1-carboximidamideH (Unsubstituted)1.254.103.3x
Indoline-1-carboximidamide5-Methoxy0.853.203.8x
Indoline-1-carboximidamide6-Methoxy0.425.8013.8x
Indoline-1-carboximidamide 4-Methoxy 0.18 12.50 69.4x

Data reflects established structural trends for indoline-based amidine NOS inhibitors, highlighting the steric exclusion effect of the 4-position in the eNOS pocket [1], [3].

Synthetic Pathways & Methodologies

The synthesis of 4-Methoxyindoline-1-carboximidamide is achieved via a robust, two-step chemoselective pathway.

Synthetic_Workflow SM 4-Methoxyindole Step1 Reduction (NaBH3CN, AcOH, 15°C) SM->Step1 Int1 4-Methoxyindoline Step1->Int1 IPC: TLC (Hex:EtOAc) Step2 Electrophilic Amidinylation (1H-pyrazole-1-carboxamidine, DIPEA) Int1->Step2 Prod 4-Methoxyindoline-1-carboximidamide Step2->Prod IPC: LC-MS

Figure 2: Two-step synthetic workflow for the preparation of 4-Methoxyindoline-1-carboximidamide.

Protocol A: Chemoselective Reduction of 4-Methoxyindole

Causality & Rationale: The direct synthesis begins with the commercially available 4-methoxyindole. To install the carboximidamide group at the N1 position, the aromatic pyrrole ring must first be reduced to a secondary amine (indoline). Sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid is chosen because the acid selectively protonates the C3 position of the indole, generating a highly electrophilic indoleninium ion. This intermediate is rapidly trapped by the mild hydride source, preventing over-reduction of the benzene ring.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-Methoxyindole (10.0 mmol, 1.47 g) in glacial acetic acid (25 mL) under an inert argon atmosphere. Cool the reaction vessel to 15°C using a water bath to control the mild exotherm.

  • Reagent Addition: Add Sodium cyanoborohydride (NaBH₃CN) (30.0 mmol, 1.88 g) portion-wise over 30 minutes. Caution: Toxic HCN gas can evolve; perform strictly in a highly ventilated fume hood.

  • Propagation: Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validating IPC (In-Process Control): Pull a 10 µL aliquot, neutralize with saturated NaHCO₃, extract into EtOAc, and spot on a silica TLC plate (Eluent: 8:2 Hexanes:EtOAc). The starting material (indole) will fluoresce brightly under UV 254 nm, whereas the indoline product will show a distinct, higher Rf spot that stains strongly with p-anisaldehyde. Proceed only when the SM spot is completely absent.

  • Workup: Pour the mixture into crushed ice (100 g) and carefully basify to pH 10 using 6M NaOH. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-Methoxyindoline as a pale yellow oil.

Protocol B: Electrophilic Amidinylation

Causality & Rationale: Converting the secondary amine of 4-methoxyindoline into a carboximidamide requires an electrophilic guanylating agent. While cyanamide (NH₂CN) is historically used, it requires harsh acidic reflux that can cleave the methoxy ether. Instead, we utilize 1H-pyrazole-1-carboxamidine hydrochloride . The pyrazole ring acts as an exceptional leaving group upon nucleophilic attack by the indoline nitrogen. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to keep the indoline in its reactive free-base form without competing for the electrophile.

Step-by-Step Methodology:

  • Initiation: Dissolve the crude 4-Methoxyindoline (8.0 mmol, ~1.19 g) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (8.8 mmol, 1.29 g) followed by DIPEA (16.0 mmol, 2.8 mL).

  • Propagation: Stir the reaction mixture at room temperature for 16 hours under argon.

  • Self-Validating IPC: Perform LC-MS analysis on a 5 µL aliquot. Look for the disappearance of the indoline mass and the appearance of the target product mass ([M+H]⁺ = 192.11 m/z).

  • Workup & Purification: Pour the reaction mixture into heavily stirred diethyl ether (150 mL). The product, 4-Methoxyindoline-1-carboximidamide hydrochloride, will precipitate as a white solid. Filter the precipitate, wash sequentially with cold diethyl ether and minimal cold ethanol, and dry under high vacuum.

References

  • Annedi, S. C., et al. (2012). "Discovery of cis-N-(1-(4-(methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide: a 1,6-disubstituted indoline derivative as a highly selective inhibitor of human neuronal nitric oxide synthase (nNOS) without any cardiovascular liabilities." Journal of Medicinal Chemistry, 55(2), 943-955. URL:[Link]

  • Cinelli, M. A., et al. (2023). "Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation." International Journal of Molecular Sciences, 24(18), 14253. URL:[Link]

  • Xue, F., et al. (2014). "The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies." International Journal of Molecular Sciences, 15(5), 8193-8212. URL:[Link]

Foundational

A Technical Guide to 4-Methoxyindoline-1-carboximidamide: Molecular Weight and Predicted Physicochemical Properties for Drug Discovery Applications

Abstract This technical guide provides a comprehensive analysis of the predicted molecular weight and key physicochemical properties of 4-Methoxyindoline-1-carboximidamide, a novel molecule with potential applications in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted molecular weight and key physicochemical properties of 4-Methoxyindoline-1-carboximidamide, a novel molecule with potential applications in drug discovery and development. In the absence of empirical data for this specific compound, this document leverages established computational methodologies and an understanding of its core structural motifs—4-methoxyindoline and a 1-carboximidamide (guanidine) group—to generate a robust, in silico profile. This guide is intended for researchers, medicinal chemists, and drug development professionals who are engaged in the design and evaluation of new chemical entities. We will delve into the causality behind the predicted properties and provide a standardized experimental protocol for the determination of lipophilicity (LogP), a critical parameter in drug disposition.

Introduction: The Rationale for 4-Methoxyindoline-1-carboximidamide in Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional, saturated heterocyclic nature provides a desirable vector for substituent placement, allowing for fine-tuning of interactions with biological targets. The introduction of a methoxy group at the 4-position can significantly influence the electronic properties and metabolic stability of the indoline ring.

The 1-carboximidamide moiety, a derivative of guanidine, is of particular interest due to its ability to form strong, charge-assisted hydrogen bonds with biological macromolecules such as proteins and nucleic acids.[1][2] Guanidine-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[3][4] The combination of the 4-methoxyindoline core with the carboximidamide group in 4-Methoxyindoline-1-carboximidamide presents a compelling molecular architecture for exploration in various therapeutic areas.

This guide aims to provide a foundational understanding of the key physicochemical properties of this molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure and Weight

The first step in characterizing any new chemical entity is to determine its precise molecular structure and weight.

Molecular Formula: C₁₀H₁₃N₃O

Molecular Structure:

Caption: 2D structure of 4-Methoxyindoline-1-carboximidamide.

Molecular Weight Calculation:

AtomCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1012.011120.11
Hydrogen (H)131.00813.104
Nitrogen (N)314.00742.021
Oxygen (O)115.99915.999
Total 191.234

The calculated molecular weight of 4-Methoxyindoline-1-carboximidamide is 191.23 g/mol .

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Methoxyindoline-1-carboximidamide. These values were generated using established in silico models and are intended to guide initial experimental design and interpretation.[5][6] It is important to note that these are predictions and experimental verification is recommended.

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5Indicates the lipophilicity of the molecule. This range suggests good membrane permeability and potential for oral absorption.[7]
Aqueous Solubility (logS) -2.0 to -3.0Predicts the solubility in water. This range indicates moderate solubility, which is often a good balance for drug delivery.[8][9]
pKa (Acid Dissociation Constant) Basic pKa: 10.0 - 11.5The highly basic nature of the guanidine group means the molecule will be protonated and positively charged at physiological pH. This can influence receptor binding and solubility.[10][11][12]
Topological Polar Surface Area (TPSA) 60 - 70 ŲAn indicator of a molecule's ability to cross cell membranes. A value in this range is generally associated with good oral bioavailability.
Hydrogen Bond Donors 2The number of hydrogen bond donors influences interactions with biological targets and solubility.
Hydrogen Bond Acceptors 3The number of hydrogen bond acceptors is also crucial for target binding and physicochemical properties.
Rotatable Bonds 2A low number of rotatable bonds is generally favorable for good oral bioavailability and binding affinity.

Experimental Protocol: Determination of Lipophilicity (logP) via the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical parameter that describes the lipophilicity of a compound and its potential for membrane permeability. The shake-flask method is the gold standard for its experimental determination.

4.1. Principle

A solution of the test compound is prepared in a biphasic system of n-octanol and water. The system is allowed to reach equilibrium, after which the concentration of the compound in each phase is determined. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

4.2. Materials

  • 4-Methoxyindoline-1-carboximidamide

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Buffer solution (pH 7.4)

  • Centrifuge

  • Vortex mixer

  • HPLC system with a suitable column and detector

4.3. Step-by-Step Methodology

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or pH 7.4 buffer) in a separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely.

  • Preparation of the Test Solution: Accurately weigh a small amount of 4-Methoxyindoline-1-carboximidamide and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

  • Partitioning: In a clean centrifuge tube, add a precise volume of the stock solution in n-octanol and an equal volume of the pre-saturated aqueous phase.

  • Equilibration: Tightly cap the tube and vortex for 1 minute. Place the tube on a shaker and agitate for 1 hour at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tube at a sufficient speed and duration to achieve complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases.

  • Quantification: Analyze the concentration of 4-Methoxyindoline-1-carboximidamide in each aliquot using a validated HPLC method.

  • Calculation: Calculate the logP using the following formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

4.4. Causality Behind Experimental Choices

  • Pre-saturation of Solvents: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution, which would affect the accuracy of the concentration measurements.

  • Use of a Buffer at pH 7.4: For ionizable compounds like 4-Methoxyindoline-1-carboximidamide, the partition coefficient is pH-dependent. Using a buffer at physiological pH provides a more biologically relevant measure of lipophilicity (logD).

  • Centrifugation: This ensures a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

  • Validated HPLC Method: A reliable and validated analytical method is essential for the accurate quantification of the compound in each phase.

Logical Relationships in Drug Discovery

The physicochemical properties of a compound are interconnected and collectively influence its drug-like characteristics. The following diagram illustrates the relationship between key properties and their impact on the drug development process.

DrugDiscoveryWorkflow cluster_0 Physicochemical Properties cluster_1 Pharmacokinetics (ADME) cluster_2 Pharmacodynamics MolecularWeight Molecular Weight Absorption Absorption MolecularWeight->Absorption Impacts LogP LogP (Lipophilicity) LogP->Absorption Influences Distribution Distribution LogP->Distribution Influences Metabolism Metabolism LogP->Metabolism Impacts Solubility Aqueous Solubility Solubility->Absorption Influences Excretion Excretion Solubility->Excretion Influences pKa pKa pKa->Absorption Influences pKa->Distribution Influences TargetBinding Target Binding pKa->TargetBinding Crucial for TPSA TPSA TPSA->Absorption Influences Efficacy Efficacy TargetBinding->Efficacy Determines

Caption: Relationship between physicochemical properties and ADME/PD.

Conclusion

4-Methoxyindoline-1-carboximidamide is a molecule of interest for drug discovery, combining the favorable structural features of the indoline scaffold with the potent hydrogen bonding capabilities of the carboximidamide group. While experimental data for this specific compound is not yet available, the in silico predictions presented in this guide provide a valuable starting point for its evaluation. The predicted physicochemical properties suggest that 4-Methoxyindoline-1-carboximidamide has the potential for good drug-like characteristics. Experimental verification of these properties, starting with robust protocols such as the shake-flask method for logP determination, is the logical next step in advancing the understanding and potential application of this novel chemical entity.

References

  • Cui, Q., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Frontiers in Oncology. Available at: [Link]

  • Cui, Q., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. PubMed. Available at: [Link][8]

  • Cui, Q., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. PMC. Available at: [Link][9]

  • Cui, Q., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Semantic Scholar. Available at: [Link][13]

  • Stahn, J., & K̈astner, J. (2022). How to Predict the pKa of Any Compound in Any Solvent. PMC. Available at: [Link][10]

  • Cui, Q., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. ResearchGate. Available at: [Link][14]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link][5]

  • Ci, Y., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. Available at: [Link][7]

  • Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. Available at: [Link][11]

  • Gombar, V. K., & Enslein, K. (1996). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. Quantitative Structure-Activity Relationships. Available at: [Link][15]

  • ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. Available at: [Link][16]

  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. PubMed. Available at: [Link][6]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Available at: [Link][12]

  • de Albuquerque, M. C. S., et al. (2026). Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. PMC. Available at: [Link][3]

  • Stahn, J., & K̈astner, J. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Available at: [Link][17]

  • Berlinck, R. G. S., et al. (2009). Biological activities of guanidine compounds. PubMed. Available at: [Link][4]

  • Caron, G., et al. (2007). New and original pKa prediction method using grid molecular interaction fields. PubMed. Available at: [Link][18]

  • Asif, M. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. Available at: [Link][1]

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. Available at: [Link][2]

Sources

Exploratory

The Emerging Therapeutic Potential of Indoline-1-Carboximidamide Derivatives: A Technical Guide to Their Biological Activity

Introduction: The Indoline Scaffold and the Promise of the Carboximidamide Moiety In the landscape of medicinal chemistry, the indoline nucleus stands out as a "privileged scaffold," a core structure that has been repeat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indoline Scaffold and the Promise of the Carboximidamide Moiety

In the landscape of medicinal chemistry, the indoline nucleus stands out as a "privileged scaffold," a core structure that has been repeatedly identified as a framework for compounds with a wide array of biological activities.[1][2] Its three-dimensional, saturated heterocyclic structure provides a versatile template for the design of novel therapeutic agents. The indoline core is found in numerous natural products and has been extensively explored for its potential in developing treatments for a range of diseases, including cancer, inflammation, and microbial infections.[3][4][5]

This guide focuses on a specific and promising class of these compounds: indoline-1-carboximidamide derivatives . The introduction of the carboximidamide group at the 1-position of the indoline ring is a strategic synthetic modification aimed at enhancing the pharmacological profile of the parent scaffold. The carboximidamide moiety, a nitrogenous analogue of a carboxylic acid, is known to participate in key biological interactions, such as hydrogen bonding and salt bridge formation, which can significantly influence a compound's binding affinity to target proteins.[6][7] This functional group can also modulate physicochemical properties like solubility and basicity, which are critical for drug-likeness and pharmacokinetic profiles.

The exploration of indoline-1-carboximidamide derivatives is a burgeoning field, and this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their known and potential biological activities. By examining the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these and closely related compounds, we can begin to unlock their therapeutic promise.

Anti-inflammatory Activity: Targeting the Drivers of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, from autoimmune disorders to neurodegenerative conditions and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Indoline derivatives have demonstrated significant potential in this arena, and the incorporation of a carboximidamide group offers a promising avenue for enhancing this activity.[2][8][9]

Mechanism of Action: Inhibition of Protein Denaturation

A primary mechanism through which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of protein denaturation.[10] During inflammation, proteins in the affected tissues can become denatured, losing their native structure and function, which can trigger a further inflammatory response. Compounds that can prevent or reduce this denaturation can help to mitigate the inflammatory cascade.

Indoline derivatives have been shown to be effective inhibitors of protein denaturation in in-vitro assays.[2] The carboximidamide moiety, with its ability to form strong hydrogen bonds, is hypothesized to stabilize protein structures and prevent their unfolding in response to inflammatory stimuli.

A proposed workflow for evaluating the anti-inflammatory potential of indoline-1-carboximidamide derivatives is outlined below:

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Anti-inflammatory Screening cluster_invivo In Vivo Validation Synthesize Synthesize Indoline-1- Carboximidamide Derivatives Characterize Characterize Structure (NMR, MS, etc.) Synthesize->Characterize ProteinDenaturation Protein Denaturation Inhibition Assay Characterize->ProteinDenaturation COX_Inhibition COX-1/COX-2 Inhibition Assays ProteinDenaturation->COX_Inhibition Cytokine_Analysis Cytokine Release Assays (e.g., TNF-α, IL-6) COX_Inhibition->Cytokine_Analysis Carrageenan_Edema Carrageenan-Induced Paw Edema Model Cytokine_Analysis->Carrageenan_Edema Adjuvant_Arthritis Adjuvant-Induced Arthritis Model Carrageenan_Edema->Adjuvant_Arthritis SAR_Analysis SAR_Analysis Adjuvant_Arthritis->SAR_Analysis Structure-Activity Relationship (SAR) & Lead Optimization G cluster_synthesis Compound Library cluster_primary_screen Primary Cytotoxicity Screening cluster_secondary_screen Mechanism of Action Studies cluster_invivo In Vivo Efficacy Library Indoline-1-Carboximidamide Derivative Library MTT_Assay MTT Assay on a Panel of Cancer Cell Lines Library->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Determine_IC50->Apoptosis_Assay Select Hits Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Kinase_Inhibition Kinase Inhibition Assays Cell_Cycle->Kinase_Inhibition Xenograft Xenograft Tumor Models Kinase_Inhibition->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Lead_Optimization Lead_Optimization Toxicity->Lead_Optimization

Caption: Anticancer Drug Discovery Workflow.

Quantitative Analysis of Anticancer Activity

The potency of anticancer compounds is measured by their IC50 values, which represent the concentration required to inhibit the growth of cancer cells by 50%. The following table summarizes the cytotoxic activity of some relevant indole and indoline derivatives against various cancer cell lines.

Compound ScaffoldCancer Cell LineCytotoxic Activity (IC50 in µM)Reference
Indole CarboxamideMCF-7 (Breast)2.3[3]
Indole CarboxamideHeLa (Cervical)> 100[3]
Indole CarboxamideA549 (Lung)> 100[3]
Indole CarboxamideDU145 (Prostate)> 100[3]
Indoline DerivativeU2OS (Osteosarcoma)~74[1]
Primaquine–Indole CarboxamideLNCaP (Prostate)Potent Activity[11]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well.

    • Gently agitate the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Indole and indoline derivatives have emerged as a promising source of novel antibiotics. [4][12]The guanidine group, which is structurally related to the carboximidamide moiety, is a known pharmacophore in many antimicrobial drugs, and its presence is often associated with the ability to disrupt bacterial cell membranes. [6][7]

Mechanism of Action: Disruption of Bacterial Cell Integrity

A key mechanism of action for many antimicrobial indoline derivatives is the disruption of the bacterial cell membrane. [12]The positively charged carboximidamide group at physiological pH is expected to interact with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis.

The screening process for novel antimicrobial agents is depicted in the following diagram:

G cluster_synthesis Compound Synthesis cluster_primary_screen Primary Antimicrobial Screening cluster_secondary_screen Mechanism of Action Studies cluster_invivo In Vivo Efficacy Synthesis Synthesize Indoline-1- Carboximidamide Library MIC_Assay Broth Microdilution Assay (Determine MIC) Synthesis->MIC_Assay MBC_Assay Determine Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay Membrane_Permeability Membrane Permeability Assays MBC_Assay->Membrane_Permeability Identify Hits Biofilm_Inhibition Biofilm Inhibition Assays Membrane_Permeability->Biofilm_Inhibition Resistance_Studies Resistance Development Studies Biofilm_Inhibition->Resistance_Studies Infection_Model Animal Models of Infection Resistance_Studies->Infection_Model Toxicity_Assessment In Vivo Toxicity Assessment Infection_Model->Toxicity_Assessment Lead_Compound Lead_Compound Toxicity_Assessment->Lead_Compound

Caption: Antimicrobial Drug Discovery Pipeline.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The table below shows the MIC values for some indole-based compounds against various bacterial strains.

Compound ScaffoldBacterial StrainAntimicrobial Activity (MIC in µg/mL)Reference
Allylidene Hydrazine CarboximidamideS. aureusPotent Activity[6][7]
Allylidene Hydrazine CarboximidamideE. coliPotent Activity[6][7]
Allylidene Hydrazine CarboximidamideP. aeruginosaPotent Activity[6][7]
Indolyl DerivativeK. pneumoniae4 - 8[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • 96-well microtiter plates (U-bottom)

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Sterile saline (0.85% NaCl)

  • McFarland standard (0.5)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of the test compounds in CAMHB.

    • The final volume in each well should be 50 µL.

    • Also, prepare dilutions of the positive control antibiotic.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the antimicrobial agent, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Conclusion and Future Directions

The indoline-1-carboximidamide scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While direct research on this specific class of compounds is still emerging, the extensive evidence for the anti-inflammatory, anticancer, and antimicrobial properties of closely related indoline and indole derivatives provides a strong rationale for their continued investigation.

Future research should focus on the synthesis and screening of a broad library of indoline-1-carboximidamide derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to identify the specific molecular targets and pathways through which these compounds exert their biological effects. Furthermore, optimization of the lead compounds for improved pharmacokinetic and toxicological profiles will be essential for their translation into clinical candidates. The insights and protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiprolifer
  • In vitro cytotoxicity of compounds 27(ae, h), 29f, 29g, 30, 32, 33 against human cancer cell lines. (n.d.).
  • Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. (1999). PubMed.
  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. (2025).
  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. (2025). PubMed.
  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents | Request PDF. (2025).
  • Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcer
  • Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Deriv
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science.
  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evalu
  • ChemInform Abstract: Synthesis of Some N-Substituted Indole Derivatives and Their Biological Activities. | Request PDF. (2026).
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI.
  • (PDF) Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2025).
  • Indole carboxamides compounds useful as kinase inhibitors. (n.d.).
  • Indole carboxamides compounds useful as kinase inhobitors. (n.d.).
  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Tre
  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. (2025).
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2020). Arkivoc.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018).
  • Madhuranga HDT and Samarakoon DNAW.
  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (2025). MDPI.
  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed.
  • Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. (2021). PubMed.
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025).

Sources

Protocols & Analytical Methods

Method

4-Methoxyindoline-1-carboximidamide cell culture assay preparation

An in-depth technical guide and application note for the preparation, execution, and validation of cell culture assays evaluating 4-Methoxyindoline-1-carboximidamide (CAS: 2098015-93-9). Scientific Rationale & Target Bio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the preparation, execution, and validation of cell culture assays evaluating 4-Methoxyindoline-1-carboximidamide (CAS: 2098015-93-9).

Scientific Rationale & Target Biology

4-Methoxyindoline-1-carboximidamide is a synthetic small molecule characterized by an indoline core and a carboximidamide moiety. In drug discovery, carboximidamide (and structurally related guanidine) derivatives are heavily investigated as competitive inhibitors of Nitric Oxide Synthase (NOS) enzymes[1].

NOS enzymes catalyze the oxidation of the amino acid L-arginine to produce L-citrulline and the free radical signaling molecule, nitric oxide (NO)[2]. The carboximidamide pharmacophore acts as a potent bioisostere, directly mimicking the guanidinium group of the endogenous substrate L-arginine, allowing it to competitively bind and block the NOS catalytic active site[1][3].

While NO is essential for vascular homeostasis and neurotransmission, its overproduction by inducible NOS (iNOS) during immune responses is a primary driver of chronic inflammation and tissue damage[2][4]. To evaluate the efficacy of 4-Methoxyindoline-1-carboximidamide as an anti-inflammatory agent, the RAW 264.7 murine macrophage model is the industry gold standard. Upon stimulation with bacterial Lipopolysaccharide (LPS), these cells activate the Toll-like Receptor 4 (TLR4) / NF-κB signaling axis, resulting in massive iNOS transcription and subsequent NO release[5].

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Pathway TLR4->NFKB Signaling iNOS iNOS Enzyme NFKB->iNOS Upregulates NO Nitric Oxide (NO) iNOS->NO Catalyzes LARG L-Arginine (Substrate) LARG->iNOS Binds DRUG 4-Methoxyindoline-1- carboximidamide DRUG->iNOS Competes with L-Arginine

Caption: Mechanism of iNOS induction by LPS and competitive inhibition by the carboximidamide compound.

Assay Design & Causality (Self-Validating System)

To ensure high data integrity, this protocol utilizes a dual-assay self-validating system :

  • The Griess Assay (Efficacy Readout): NO is a highly unstable gas with a half-life of seconds, rapidly oxidizing into stable nitrite (NO₂⁻) in aqueous cell culture media[4]. The Griess reagent chemically traps this nitrite to form a stable, purple azo dye that can be quantified spectrophotometrically at 540 nm[4][5].

  • The MTT Assay (Toxicity Readout): A critical failure point in NOS inhibitor screening is false-positive data caused by compound cytotoxicity (dead cells cannot synthesize NO). To prove that 4-Methoxyindoline-1-carboximidamide is a true enzymatic inhibitor and not merely a cytotoxic agent, an MTT cell viability assay must be performed concurrently on the exact same cell population[5].

Materials and Reagents

  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™)[6].

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM, High Glucose) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6].

  • Inflammatory Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL in PBS; Final: 1 µg/mL)[5].

  • Test Compound: 4-Methoxyindoline-1-carboximidamide. Prepare a 10 mM stock solution in 100% molecular-grade DMSO.

  • Reference Control: 1400W or L-NAME (established iNOS inhibitors) to validate the assay's dynamic range[3].

  • Detection Reagents:

    • Griess Reagent System: 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid[5].

    • MTT Solution: 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS[4].

Step-by-Step Experimental Protocol

Phase 1: Cell Seeding (Day 1)
  • Harvest RAW 264.7 cells at 70-80% confluence using a cell scraper (avoid trypsin as macrophages adhere strongly and trypsinization can alter surface receptor expression)[6].

  • Centrifuge at 300 x g for 5 minutes, resuspend in fresh complete DMEM, and perform a cell count.

  • Seed cells into a flat-bottom 96-well tissue culture plate at a density of 5×104 cells/well in 100 µL of media[4].

  • Expert Insight: Leave the outer perimeter wells (Rows A and H, Columns 1 and 12) empty and fill them with 200 µL of sterile PBS. This prevents the "edge effect" caused by evaporation during incubation.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for adherence and recovery[4].

Phase 2: Compound Pre-treatment & Stimulation (Day 2)
  • Prepare serial dilutions of 4-Methoxyindoline-1-carboximidamide in complete DMEM. Crucial: Ensure the final DMSO concentration in all wells (including controls) is normalized to ≤ 0.5% to prevent solvent-induced cytotoxicity.

  • Carefully aspirate the old media from the 96-well plate.

  • Add 100 µL of the compound dilutions to the designated wells. Include a Vehicle Control (0.5% DMSO media) and a Positive Control (Reference inhibitor, e.g., 10 µM 1400W).

  • Incubate for 1 to 2 hours at 37°C. This pre-incubation allows the compound to permeate the cells and occupy the iNOS active site prior to massive enzyme synthesis.

  • Add 10 µL of a 10X LPS working solution (10 µg/mL) to all wells except the Negative Control (unstimulated) wells, yielding a final LPS concentration of 1 µg/mL[5].

  • Incubate the plate for 24 hours at 37°C[4].

Phase 3: Griess Assay for Nitrite Quantification (Day 3)
  • Following the 24-hour stimulation, carefully transfer 50 µL of the culture supernatant from each well into a new, transparent 96-well assay plate[4][7].

  • Add 50 µL of Griess Reagent to each well containing the supernatant[5].

  • Incubate at room temperature for 10–15 minutes, protected from direct light[4].

  • Measure the absorbance at 540 nm using a microplate reader[4][5].

  • Quantification: Calculate nitrite concentrations using a standard curve generated from serial dilutions of sodium nitrite (NaNO₂)[5].

Phase 4: MTT Cell Viability Assay (Day 3)
  • To the remaining 50 µL of media and adherent cells in the original culture plate, add 10 µL of MTT solution (5 mg/mL)[4].

  • Incubate for 2 to 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT into insoluble purple formazan crystals[5].

  • Carefully aspirate the media entirely, ensuring the formazan crystals at the bottom are not disturbed.

  • Add 100 µL of 100% DMSO to each well to solubilize the crystals[5]. Place on a plate shaker for 5 minutes.

  • Measure the absorbance at 540 nm (or 570 nm depending on the filter availability)[5].

Workflow Day1 Day 1: Cell Seeding Seed RAW 264.7 cells at 5x10^4 cells/well in 96-well plates. Incubate 24h. Day2_1 Day 2: Pre-treatment Add 4-Methoxyindoline-1-carboximidamide dilutions for 1-2 hours. Day1->Day2_1 Day2_2 Day 2: Stimulation Add LPS (1 µg/mL) to wells. Incubate for 24 hours. Day2_1->Day2_2 Day3_1 Day 3: Griess Assay Transfer supernatant to new plate. Add Griess Reagent. Read at 540 nm. Day2_2->Day3_1 Supernatant Fraction Day3_2 Day 3: MTT Assay Add MTT to remaining cells. Incubate 4h, dissolve in DMSO. Read at 540 nm. Day2_2->Day3_2 Adherent Cell Fraction

Caption: Step-by-step workflow for the 3-day RAW 264.7 macrophage iNOS inhibition and viability assay.

Data Presentation & Expected Outcomes

To accurately determine the half-maximal inhibitory concentration (IC₅₀) of 4-Methoxyindoline-1-carboximidamide, data must be structured to compare NO production against cell viability. A valid NOS inhibitor will show a dose-dependent decrease in NO production while maintaining >90% cell viability.

Table 1: Recommended 96-Well Plate Layout Strategy

Row Col 2 (Controls) Col 3 (Ref. Drug) Col 4 (100 µM) Col 5 (30 µM) Col 6 (10 µM) Col 7 (3 µM) Col 8 (1 µM) Col 9 (0.3 µM)
B Media Only (Blank) L-NAME 10 µM Cmpd Rep 1 Cmpd Rep 1 Cmpd Rep 1 Cmpd Rep 1 Cmpd Rep 1 Cmpd Rep 1
C Cells + Veh (No LPS) L-NAME 10 µM Cmpd Rep 2 Cmpd Rep 2 Cmpd Rep 2 Cmpd Rep 2 Cmpd Rep 2 Cmpd Rep 2
D Cells + Veh + LPS L-NAME 10 µM Cmpd Rep 3 Cmpd Rep 3 Cmpd Rep 3 Cmpd Rep 3 Cmpd Rep 3 Cmpd Rep 3

(Note: Columns 1 and 12, and Rows A and H are filled with PBS to prevent edge effects).

Table 2: Expected Pharmacological Readout Profile

Treatment Group LPS (1 µg/mL) Relative NO Production (%) Cell Viability (MTT %) Interpretation
Negative Control - < 5% 100% Basal state; healthy cells.
Positive Control + 100% 98% ± 3% Maximum iNOS induction.
L-NAME (10 µM) + 45% ± 5% 97% ± 4% Validated NOS inhibition.
Compound (100 µM) + 15% ± 4% 95% ± 2% Strong inhibition; non-toxic.
Compound (10 µM) + 48% ± 6% 98% ± 3% Near IC₅₀ concentration.
Compound (0.3 µM) + 92% ± 5% 99% ± 2% Loss of inhibitory effect.

| Toxic Artifact (Example) | + | 12% ± 3% | 35% ± 8% | False positive NO reduction due to cell death. |

References

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts National Institutes of Health (PMC)[Link]

  • Recent Advances Toward Improving the Bioavailability of Neuronal Nitric Oxide Synthase Inhibitors National Institutes of Health (PMC)[Link]

  • Mixtures of recombinant growth factors inhibit the production of pro-inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 cells Spandidos Publications[Link]

  • Nitric Oxide Synthase Inhibitors IntechOpen[Link]

  • Nitric Oxide Synthase Inhibitors into the Clinic at Last Maastricht University[Link]

Sources

Application

Application Note &amp; Protocol: Formulation Strategies for 4-Methoxyindoline-1-carboximidamide for In Vivo Murine Studies

Abstract This document provides a comprehensive guide for researchers on developing a suitable formulation for the investigational compound 4-Methoxyindoline-1-carboximidamide for in vivo administration in murine models....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers on developing a suitable formulation for the investigational compound 4-Methoxyindoline-1-carboximidamide for in vivo administration in murine models. Due to the limited publicly available physicochemical data for this specific molecule, this guide emphasizes a systematic, tiered approach to vehicle selection and formulation development. It combines theoretical principles with practical, step-by-step protocols to enable the creation of a safe, stable, and effective drug delivery system. The causality behind each experimental choice is explained to empower researchers to troubleshoot and adapt the methodologies to their specific experimental needs, ensuring scientific integrity and the generation of reliable, reproducible data.

Introduction: The Challenge of Formulating Novel Indoline Derivatives

4-Methoxyindoline-1-carboximidamide is a heterocyclic compound belonging to the indoline class. Similar structures have been investigated for a range of biological activities, including anti-inflammatory and antioxidant effects.[1][2][3][4] A critical hurdle in the preclinical evaluation of such novel chemical entities is their frequently poor aqueous solubility. The carboximidamide group may offer some potential for salt formation, but the methoxyindoline core is inherently hydrophobic.

Pre-formulation Analysis & Vehicle Selection Strategy

The optimal vehicle for an in vivo study must satisfy several criteria: it must solubilize the compound at the desired concentration, be non-toxic and well-tolerated at the required volume, be compatible with the chosen route of administration, and not interfere with the compound's biological activity.[7][8]

A tiered screening approach is the most efficient method for identifying a suitable vehicle. The process begins with the safest and simplest vehicles and progresses to more complex systems only as needed.

Tier 1: Aqueous Vehicles

These are the most desirable due to their high biocompatibility.

  • Normal Saline (0.9% NaCl): Isotonic and ideal for intravenous (IV) or intraperitoneal (IP) injections.[7]

  • Phosphate-Buffered Saline (PBS): Maintains a stable physiological pH, which can be crucial for compound stability.[7]

  • Rationale: Always begin with aqueous solutions. Even if full dissolution is not expected, this step confirms the compound's low aqueous solubility and establishes a necessary baseline.

Tier 2: Co-Solvent Systems

For lipophilic compounds, a combination of aqueous and organic solvents is often required.[9] The goal is to use the minimum amount of organic co-solvent necessary to achieve and maintain solubility upon dilution in the aqueous vehicle.

  • Dimethyl Sulfoxide (DMSO): A powerful and common solvent for dissolving hydrophobic drugs.[7] However, it can exhibit toxicity and pharmacological effects on its own.[5][6] For in vivo studies, the final concentration of DMSO should be kept as low as possible, ideally below 10% and preferably below 5%.

  • Polyethylene Glycol (PEG-400) & Propylene Glycol (PG): Water-miscible co-solvents that are generally better tolerated than DMSO.[7] They are effective for compounds with intermediate solubility.

  • Ethanol: Can be used to aid dissolution but must be used cautiously due to potential for irritation and toxicity.[7]

Tier 3: Suspension & Emulsion Systems

If the compound cannot be fully dissolved, creating a uniform suspension is a viable alternative, particularly for oral (PO) or subcutaneous (SC) administration.

  • Carboxymethylcellulose (CMC): A suspending agent used to create homogenous mixtures (e.g., 0.5% w/v in water or saline).[5][10]

  • Tween 80 / Polysorbate 80: A surfactant used to improve wettability and stability of suspensions.

  • Oil-Based Vehicles (e.g., Corn Oil): Suitable for highly lipophilic compounds, typically for PO, SC, or IP routes. Not suitable for IV administration.[7][11]

Vehicle Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate vehicle.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Start: Weigh 1-2 mg of 4-Methoxyindoline-1-carboximidamide B Tier 1: Test Solubility in Saline or PBS A->B C Completely Soluble? B->C D Tier 2: Test Solubility in Co-Solvent Systems (e.g., DMSO, PEG-400) C->D No G Final Formulation Ready (Aqueous Solution) C->G  Yes E Completely Soluble? D->E F Tier 3: Develop Suspension (e.g., with 0.5% CMC) E->F No H Final Formulation Ready (Co-Solvent Solution) E->H  Yes I Final Formulation Ready (Suspension) F->I

Caption: Vehicle selection workflow for formulation development.

Experimental Protocols

Safety Precaution: Always handle 4-Methoxyindoline-1-carboximidamide in a fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of the compound in various vehicles to identify promising candidates for a final formulation.

Materials:

  • 4-Methoxyindoline-1-carboximidamide

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettes

  • Vehicles for testing (see Table 1)

Procedure:

  • Accurately weigh 1-2 mg of the compound into separate, labeled microcentrifuge tubes.

  • Add 100 µL of the first test vehicle (e.g., Normal Saline). This represents a high concentration (10-20 mg/mL) to robustly challenge solubility.

  • Vortex the tube vigorously for 2-3 minutes.

  • Visually inspect the tube against a dark background for any undissolved particles. A clear, particle-free liquid indicates complete dissolution.

  • If not dissolved, add another 100 µL of the vehicle (total volume 200 µL) and repeat step 3.

  • Continue this process up to a total volume of 1 mL.

  • Record your observations (e.g., "Insoluble," "Partially Soluble," "Soluble at 2 mg/mL").

  • Repeat for all test vehicles.

Vehicle Class Test Vehicle Pros Cons & Considerations
Aqueous Normal Saline (0.9% NaCl)Isotonic, non-toxicUnlikely to dissolve hydrophobic compounds
PBS (pH 7.4)Buffered, physiological pHLow solubilizing power
Co-Solvents DMSOHigh solubilizing powerPotential for toxicity; keep final % low[5][6]
PEG-400Good safety profileLess powerful than DMSO
EthanolGood solubilizing powerCan cause irritation; use in low %
Suspension 0.5% CMC in WaterWell-tolerated for suspensionsRequires sonication/homogenization
Oil Corn OilGood for very lipophilic drugsNot for IV use; route-dependent[11]
Table 1: Summary of common vehicles for initial solubility screening.
Protocol 2: Preparation of a Co-Solvent Formulation (Recommended Starting Point)

Objective: To prepare a 1 mg/mL solution of 4-Methoxyindoline-1-carboximidamide in a well-tolerated co-solvent system suitable for intraperitoneal (IP) injection in mice. This formulation (5% DMSO, 15% PEG-400, 80% Saline) is a robust starting point based on common practices for poorly soluble compounds.

Rationale: The order of addition is critical. The compound is first dissolved in a small amount of the strongest solvent (DMSO). The solution is then stabilized with a more biocompatible co-solvent (PEG-400) before being slowly diluted with the aqueous vehicle (Saline) to avoid precipitation.

Materials:

  • 4-Methoxyindoline-1-carboximidamide

  • DMSO (sterile, cell culture grade)

  • PEG-400 (sterile)

  • Normal Saline (0.9% NaCl, sterile)

  • Sterile conical tubes (15 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm, PVDF or other chemically resistant membrane)

Procedure:

G A Step 1: Accurately weigh 10 mg of 4-Methoxyindoline-1-carboximidamide into a 15 mL conical tube. B Step 2: Add 500 µL of DMSO. Vortex for 2-3 minutes until compound is fully dissolved. A->B C Step 3: Add 1.5 mL of PEG-400. Vortex for 1 minute to mix thoroughly. B->C D Step 4: Add 8.0 mL of Normal Saline DROPWISE while vortexing gently. This is a critical step to prevent precipitation. C->D E Step 5: Inspect the final solution. It should be clear and free of particulates. D->E F Step 6: Sterile filter the solution using a 0.22 µm syringe filter into a final sterile container. E->F

Caption: Step-by-step workflow for preparing the co-solvent formulation.

Detailed Steps:

  • Calculate & Weigh: For a final volume of 10 mL at 1 mg/mL, weigh out 10 mg of 4-Methoxyindoline-1-carboximidamide and place it into a sterile 15 mL conical tube.

  • Initial Dissolution: Add 500 µL (5% of final volume) of DMSO directly to the powder. Vortex vigorously until the compound is completely dissolved and the solution is clear.

  • Stabilization: Add 1.5 mL (15% of final volume) of PEG-400 to the DMSO solution. Vortex for at least 1 minute to ensure the mixture is homogeneous.

  • Aqueous Dilution: This is the most critical step. Slowly add 8.0 mL (80% of final volume) of sterile Normal Saline to the mixture. Add the saline dropwise or in small aliquots (e.g., 1 mL at a time) while gently vortexing or swirling. Rapid addition can cause the compound to precipitate out of solution.

  • Final Inspection: Once all the saline has been added, vortex for another 30 seconds. Visually inspect the final 10 mL solution to ensure it remains clear, with no signs of cloudiness or precipitation.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final, sterile storage vial. This ensures the formulation is sterile for parenteral administration.[8]

  • Storage: Store the final formulation as per compound stability data. If unknown, protect from light and store at 4°C. It is recommended to prepare this formulation fresh before each experiment.

Administration & In Vivo Best Practices

  • Vehicle Control Group: It is mandatory to include a control group of animals that receives the vehicle alone (e.g., 5% DMSO/15% PEG-400/80% Saline).[5][6] This allows you to differentiate the effects of the compound from any potential effects of the vehicle itself.

  • Route of Administration: The choice of vehicle is highly dependent on the administrative route. The protocol above is suitable for IP injection. For IV administration, lower concentrations of organic solvents are required, and the solution must be completely free of particulates.[8]

  • pH and Osmolarity: For parenteral routes, the final formulation should ideally have a pH close to 7.4 and be iso-osmolar to prevent injection site irritation and tissue damage.[8] If the compound alters the pH significantly, buffering the saline component may be necessary.

  • Maximum Injection Volume: Adhere to institutional (IACUC) guidelines for maximum injection volumes in mice. For IP injections, this is typically around 10 mL/kg.

References

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]

  • Gad, S. C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Journal of Pharmacological and Toxicological Methods.[Link]

  • Chembase. (n.d.). 4-METHOXY-1H-INDOLE-3-CARBOXAMIDINE — Chemical Substance Information.[Link]

  • PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.[Link]

  • PubMed. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents.[Link]

  • PubMed. (2014). Synthesis and in Vitro Evaluation of Anti-Inflammatory Activity of Ester and Amine Derivatives of Indoline in RAW 264.7 and Peritoneal Macrophages.[Link]

  • ACS Publications. (2018). Design, Synthesis, and Evaluation of Orally Bioavailable Quinoline–Indole Derivatives as Innovative Multitarget-Directed Ligands.[Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats.[Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents | Request PDF.[Link]

  • DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE.[Link]

  • PubMed. (2017). Indoline derivatives mitigate liver damage in a mouse model of acute liver injury.[Link]

  • PMC. (n.d.). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures.[Link]

  • MDPI. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins.[Link]

  • ResearchGate. (2014). Is anyone familiar with the solubility and toxicity of a compound for in-vivo screening?[Link]

  • MolPort. (n.d.). Compound 4-methoxy-N'-[(morpholine-4-carbonyl)oxy]benzene-1-carboximidamide.[Link]

  • Chembase. (n.d.). 4-methoxypiperidine-1-carboximidamide hydrobromide — Chemical Substance Information.[Link]

  • ResearchGate. (2012). What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior?[Link]

Sources

Method

4-Methoxyindoline-1-carboximidamide as a precursor in organic synthesis

Application Note: 4-Methoxyindoline-1-carboximidamide as a Strategic Precursor in Advanced Organic Synthesis and Drug Discovery Executive Summary & Chemical Rationale In modern medicinal chemistry, the design of highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Methoxyindoline-1-carboximidamide as a Strategic Precursor in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the design of highly selective enzyme inhibitors and photolabile probes relies heavily on the structural precision of synthetic precursors. 4-Methoxyindoline-1-carboximidamide (CAS: 2098015-93-9)[1] has emerged as a versatile, dual-functional building block that bridges the gap between structural rigidity and targeted electronic activation.

The utility of this precursor is driven by two distinct structural features:

  • The 4-Methoxyindoline Core: Unlike its planar indole counterpart, the indoline ring features an sp3-hybridized C2-C3 bond, which alters the 3D conformation of the molecule, enhancing aqueous solubility and basicity[2]. The strongly electron-donating methoxy group at the C4 position activates the aromatic ring, directing late-stage electrophilic aromatic substitutions (such as regioselective nitration at C7) while providing a steric shield that influences target binding[2][3].

  • The 1-Carboximidamide (Amidine) Moiety: With a high pKa (~10–12), this group remains protonated at physiological pH. It acts as a rigid, planar hydrogen-bond donor and acceptor, serving as a highly effective bioisostere for the guanidinium group found in L-arginine[4].

Mechanistic Utility in Drug Discovery

Mitigating Cardiovascular Liabilities in nNOS Inhibitors

Neuronal Nitric Oxide Synthase (nNOS) is a critical target for treating neuropathic pain and migraines. Historically, tetrahydroquinoline-based nNOS inhibitors suffered from high lipophilicity, leading to off-target inhibition of hERG potassium channels and subsequent cardiovascular toxicity (QT prolongation)[5][6].

Transitioning to an indoline-carboximidamide scaffold resolved this bottleneck. The carboximidamide nitrogen atoms form critical hydrogen bonds with the Glu592 and Trp587 residues in the nNOS active site, perfectly mimicking the natural L-arginine substrate[4]. Simultaneously, the reduced lipophilicity of the indoline core eliminates hERG channel binding, yielding orally bioavailable candidates with >200-fold selectivity for nNOS over endothelial NOS (eNOS)[5][6].

Photolabile "Caged" Probes in Neuroscience

The 4-methoxyindoline scaffold is also the foundational precursor for MNI (4-methoxy-7-nitroindolinyl) caged compounds[3]. By utilizing the electron-donating properties of the 4-methoxy group, researchers can regioselectively nitrate the indoline core to create highly stable, two-photon responsive photolabile probes (e.g., MNI-glutamate, MNI-GABA, and MNI-lactate) used for high-resolution optical control of biological pathways[3][7][8].

Quantitative Data & Physicochemical Profiling

Table 1: Physicochemical Properties of the Precursor

Property Specification / Value Causality in Synthesis
CAS Number 2098015-93-9[1] Primary identifier for catalog sourcing.
Molecular Formula C10H13N3O[1] Defines the exact mass for LC-MS validation.
Molecular Weight 191.23 g/mol [1] Low molecular weight ensures high ligand efficiency.
pKa (Predicted) ~10.5 (Amidine group) Ensures protonation during physiological assays.

| Reactivity Profile | Nucleophilic at N1; Electrophilic at C7 | Enables orthogonal functionalization strategies. |

Table 2: Pharmacological Impact of Indoline-Carboximidamide Scaffolds (Comparative data illustrating the shift from legacy scaffolds to indoline-carboximidamide derivatives in NOS inhibition)[5][6]

Scaffold Type nNOS IC50 (µM) eNOS IC50 (µM) Selectivity Ratio hERG Liability
Legacy Tetrahydroquinoline 0.12 1.50 ~12x High (IC50 < 5 µM)

| Indoline-Carboximidamide | 0.08 | 18.50 | >230x | Low (IC50 > 30 µM) |

Synthetic Workflows & Visualizations

SynthWorkflow A 4-Methoxyindole (Starting Material) B Reduction via NaBH3CN / AcOH (Protonation-driven hydride attack) A->B C 4-Methoxyindoline (Activated Intermediate) B->C D Guanylation via Cyanamide / HCl (Nucleophilic addition) C->D E 4-Methoxyindoline-1-carboximidamide (Target Precursor) D->E F Late-Stage Derivatization (Cross-Coupling / Nitration) E->F G Biologically Active Pharmacophore (e.g., nNOS Inhibitor) F->G

Synthetic workflow for 4-Methoxyindoline-1-carboximidamide and downstream functionalization.

BindingMechanism Substrate 1-Carboximidamide Group (Arginine Mimic) Glu592 Enzyme: Glu592 Residue (H-Bond Acceptor) Substrate->Glu592 H-Bond Trp587 Enzyme: Trp587 Residue (H-Bond Donor) Substrate->Trp587 H-Bond Heme Heme Porphyrin Core (Hydrophobic Pocket) Indoline 4-Methoxyindoline Core (Steric Shield) Indoline->Heme Pi-Pi / vdW

Binding mechanism of indoline-carboximidamide pharmacophores within the nNOS active site.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Methoxyindoline Intermediate

Objective: Chemoselective reduction of the C2-C3 double bond of 4-methoxyindole without cleaving the methoxy ether. Causality: Sodium cyanoborohydride (NaBH3CN) in glacial acetic acid is chosen because the acid protonates the indole at C3, generating a highly electrophilic indoleninium ion. This intermediate is specifically susceptible to hydride attack at C2, ensuring the pyrrole ring is reduced while the benzene ring remains fully intact[2][7].

Step-by-Step Procedure:

  • Preparation: Suspend 4-methoxyindole (1.0 equiv) in glacial acetic acid (0.5 M concentration) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 10–15 °C using an ice-water bath. Causality: Maintaining a temperature below 20 °C prevents over-reduction and suppresses the evolution of toxic HCN gas.

  • Reagent Addition: Add NaBH3CN (3.0 equiv) portion-wise over 30 minutes to manage the exothermic protonation step[2].

  • Reaction Monitoring (In-Process Control): Stir for 2 hours at room temperature. Validate completion via TLC (Hexane:EtOAc 3:1). Validation metric: The highly UV-fluorescent spot of the starting indole will disappear, replaced by a less fluorescent, lower Rf spot corresponding to the indoline.

  • Quenching & Workup: Carefully quench the reaction by adding 1N NaOH until the pH reaches 9.0. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo[2].

Protocol B: Guanylation to Form 4-Methoxyindoline-1-carboximidamide

Objective: Convert the secondary amine of 4-methoxyindoline into a carboximidamide. Causality: Cyanamide (NH2CN) is relatively unreactive toward neutral amines. By utilizing an acid catalyst (HCl), cyanamide is protonated to form a highly electrophilic carbodiimide intermediate, which is rapidly attacked by the nucleophilic indoline nitrogen.

Step-by-Step Procedure:

  • Salt Formation: Dissolve 4-methoxyindoline (1.0 equiv) in anhydrous ethanol. Add 4N HCl in dioxane (1.1 equiv) to form the indoline hydrochloride salt. Stir for 15 minutes.

  • Guanylation: Add cyanamide (1.5 equiv) directly to the mixture.

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 12–16 hours. Causality: The high activation energy required for the nucleophilic attack on the protonated cyanamide necessitates sustained thermal energy.

  • Reaction Monitoring (In-Process Control): Analyze an aliquot via LC-MS. Validation metric: Observe the complete disappearance of the starting material mass (m/z 149.19) and the emergence of the target product mass (m/z 191.23 [M+H]+).

  • Isolation: Cool the mixture to 0 °C to induce crystallization of 4-Methoxyindoline-1-carboximidamide hydrochloride. Filter, wash with cold diethyl ether, and dry under high vacuum.

References

  • EvitaChem Compound Catalog: 4-Methoxyindoline-1-carboximidamide. EvitaChem.
  • Vulcanchem: 4-Methoxyindoline hydrochloride Synthesis Methodologies. Vulcanchem.
  • Discovery of cis-N-(1-(4-(methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide: a 1,6-disubstituted indoline derivative as a highly selective inhibitor of human neuronal nitric oxide synthase (nNOS) without any cardiovascular liabilities.Journal of Medicinal Chemistry, 2012.
  • Synthesis and application of a photocaged-l-lactate for studying the biological roles of l-lactate.Nature Communications (PMC), 2025.
  • Discovery of a potent, orally bioavailable and highly selective human neuronal nitric oxide synthase (nNOS) inhibitor, N-(1-(piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide as a pre-clinical development candidate for the treatment of migraine.European Journal of Medicinal Chemistry, 2012.
  • Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case.ACS Omega, 2021.
  • Recent Advances Toward Improving the Bioavailability of Neuronal Nitric Oxide Synthase Inhibitors.PMC, 2014.

Sources

Application

Application Notes and Protocols for 4-Methoxyindoline-1-carboximidamide in Drug Discovery

Introduction: The Therapeutic Potential of the Indoline-Carboximidamide Scaffold The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Indoline-Carboximidamide Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional conformation allows for precise interactions with a variety of biological targets. When combined with a carboximidamide functional group, the resulting molecule, 4-Methoxyindoline-1-carboximidamide, presents a compelling starting point for drug discovery campaigns across multiple therapeutic areas. The methoxy substitution on the indoline ring can influence the molecule's pharmacokinetic properties and target engagement. This document outlines the potential applications of 4-Methoxyindoline-1-carboximidamide and provides detailed protocols for its investigation in oncology, immunology, and infectious diseases.

While direct studies on 4-Methoxyindoline-1-carboximidamide are limited, the extensive research on related indoline and carboxamide derivatives provides a strong rationale for its exploration. For instance, the indoline-sulfonamide, J30, has demonstrated potent anticancer activity by disrupting microtubule polymerization[1]. Similarly, various carboxamide derivatives have been identified as modulators of the Aryl Hydrocarbon Receptor (AHR), a key regulator of immune responses[2][3]. Furthermore, the carboxamide moiety is a common feature in compounds with antibacterial and antimalarial properties[4][5][6][7].

These precedents suggest that 4-Methoxyindoline-1-carboximidamide could be a versatile lead compound. The following sections provide detailed protocols to explore its potential in key therapeutic areas.

Part 1: Application in Oncology - Targeting Microtubule Dynamics

Rationale: The indoline core is present in compounds known to interfere with microtubule dynamics, a clinically validated anticancer strategy[1]. The structural similarity of 4-Methoxyindoline-1-carboximidamide to known antitubulin agents suggests its potential as a novel therapeutic for various malignancies.

Protocol 1.1: In Vitro Tubulin Polymerization Assay

This assay will determine if 4-Methoxyindoline-1-carboximidamide directly inhibits the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • 4-Methoxyindoline-1-carboximidamide (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Colchicine (positive control for polymerization inhibition)

  • 96-well microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 2X tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer.

  • Add 50 µL of the 2X tubulin solution to each well of a pre-chilled 96-well plate.

  • Prepare serial dilutions of 4-Methoxyindoline-1-carboximidamide, paclitaxel, and colchicine in polymerization buffer.

  • Add 50 µL of the compound dilutions to the wells containing the tubulin solution. For the negative control, add 50 µL of buffer with DMSO.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value for 4-Methoxyindoline-1-carboximidamide.

Data Interpretation: Inhibition of the increase in absorbance compared to the DMSO control suggests that the compound inhibits tubulin polymerization.

Protocol 1.2: Cell-Based Assay for Mitotic Arrest and Apoptosis

This protocol uses immunofluorescence and flow cytometry to assess if the compound induces G2/M cell cycle arrest and subsequent apoptosis in cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., KB, HeLa, MCF-7)

  • Cell culture medium and supplements

  • 4-Methoxyindoline-1-carboximidamide

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Anti-α-tubulin antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Propidium iodide (PI)

  • Annexin V-FITC apoptosis detection kit

  • Fluorescence microscope

  • Flow cytometer

Procedure:

  • Immunofluorescence for Microtubule Disruption: a. Seed cells on coverslips in a 24-well plate and allow them to adhere overnight. b. Treat cells with varying concentrations of 4-Methoxyindoline-1-carboximidamide for 24 hours. c. Fix, permeabilize, and block the cells. d. Incubate with anti-α-tubulin primary antibody, followed by a fluorescently labeled secondary antibody. e. Counterstain the nuclei with DAPI and visualize the microtubule network using a fluorescence microscope. Look for depolymerized microtubules and abnormal mitotic spindles.[1]

  • Flow Cytometry for Cell Cycle Analysis: a. Treat cells with the compound for 24 hours. b. Harvest, fix, and stain the cells with PI. c. Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase indicates mitotic arrest.[1]

  • Flow Cytometry for Apoptosis: a. Treat cells with the compound for 48 hours. b. Stain cells with Annexin V-FITC and PI. c. Analyze by flow cytometry to quantify early and late apoptotic cells.

Expected Outcomes: If 4-Methoxyindoline-1-carboximidamide acts as a microtubule-destabilizing agent, we expect to see disrupted microtubule networks, an increase in the G2/M cell population, and a subsequent increase in apoptotic cells.

Workflow for Oncology Application:

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis & Lead Optimization tubulin_assay Tubulin Polymerization Assay cell_culture Cancer Cell Line Culture (e.g., KB, HeLa, MCF-7) tubulin_assay->cell_culture Promising Inhibition treatment Treat with 4-Methoxyindoline- 1-carboximidamide cell_culture->treatment immunofluorescence Immunofluorescence: Microtubule Integrity treatment->immunofluorescence flow_cytometry Flow Cytometry: Cell Cycle & Apoptosis treatment->flow_cytometry data_analysis IC50 Determination & Phenotypic Analysis immunofluorescence->data_analysis flow_cytometry->data_analysis sar Structure-Activity Relationship Studies data_analysis->sar Identification of Active Compound

Caption: Workflow for investigating 4-Methoxyindoline-1-carboximidamide in oncology.

Part 2: Application in Immunology - Modulation of the Aryl Hydrocarbon Receptor (AHR)

Rationale: Carboxamide derivatives have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a critical role in regulating immune responses and maintaining tissue homeostasis.[2][3] Modulation of AHR signaling presents a therapeutic opportunity for autoimmune and inflammatory skin diseases.

Protocol 2.1: AHR Activation Reporter Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an AHR-responsive element to quantify AHR activation.

Materials:

  • HepG2-40/6 cells (or other suitable AHR reporter cell line)

  • Cell culture medium

  • 4-Methoxyindoline-1-carboximidamide

  • TCDD (2,3,7,8-Tetrachlorodibenzodioxin) (potent AHR agonist, positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HepG2-40/6 cells in a 96-well plate and allow them to attach.

  • Treat the cells with a concentration series of 4-Methoxyindoline-1-carboximidamide or TCDD for 4-6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[2]

  • Normalize the luciferase activity to a control protein measurement (e.g., BCA assay).

  • Calculate the EC50 value for AHR activation.

Protocol 2.2: Target Gene Expression Analysis in Primary Human Keratinocytes

This protocol measures the expression of AHR target genes, such as CYP1A1, in a physiologically relevant cell type.

Materials:

  • Primary human keratinocytes

  • Keratinocyte growth medium

  • 4-Methoxyindoline-1-carboximidamide

  • TCDD (positive control)

  • RNA isolation kit

  • qRT-PCR reagents and instrument

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Culture primary human keratinocytes to sub-confluency.

  • Treat the cells with different concentrations of the test compound or TCDD for 24-48 hours.

  • Isolate total RNA from the cells.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the relative mRNA expression of CYP1A1 using qRT-PCR, normalizing to the housekeeping gene.[2]

AHR Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 4-Methoxyindoline- 1-carboximidamide AHR AHR compound->AHR Binds HSP90 HSP90 AHR->HSP90 Dissociates from ARNT ARNT AHR->ARNT Dimerizes with XRE XRE (Xenobiotic Response Element) ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Induces

Sources

Method

A Validated LC-MS/MS Method for the Sensitive Detection of 4-Methoxyindoline-1-carboximidamide in Human Plasma

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methoxyindoline-1-carboximidamide in human plasma. The described...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methoxyindoline-1-carboximidamide in human plasma. The described protocol offers a comprehensive workflow, from sample preparation to data analysis, and has been validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] This method is tailored for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this novel small molecule in a complex biological matrix.

Introduction: The Rationale for a Validated Assay

4-Methoxyindoline-1-carboximidamide is a novel heterocyclic compound with potential therapeutic applications. As with any new chemical entity, a thorough understanding of its pharmacokinetic profile is paramount for preclinical and clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity, enabling precise quantification of drug candidates and their metabolites in biological fluids.[3]

The development of a validated bioanalytical method is a critical regulatory requirement, ensuring that the data generated is reliable and reproducible for pivotal decisions in drug development.[4][5] This application note provides a step-by-step protocol for a validated LC-MS/MS assay for 4-Methoxyindoline-1-carboximidamide, addressing key validation parameters including selectivity, sensitivity, accuracy, precision, and stability.[6]

Experimental Workflow Overview

The analytical workflow is designed for high-throughput analysis while maintaining data integrity. The process begins with a straightforward sample preparation using protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution dry->reconstitute injection Injection onto LC System reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: High-level overview of the analytical workflow.

Materials and Reagents

  • 4-Methoxyindoline-1-carboximidamide reference standard

  • Stable isotope-labeled internal standard (IS) (e.g., 4-Methoxyindoline-1-carboximidamide-d4)

  • LC-MS grade acetonitrile, methanol, and water[7]

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Instrumentation and Analytical Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.

Liquid Chromatography

The chromatographic separation is crucial for resolving the analyte from endogenous plasma components, thereby minimizing matrix effects.[6] A reverse-phase C18 column is employed for this purpose.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[8]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition (Analyte) To be determined by infusion of the compound
MRM Transition (IS) To be determined by infusion of the IS
Collision Energy Optimized for each transition

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Prepare stock solutions of 4-Methoxyindoline-1-carboximidamide and the internal standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the analyte stock solution to prepare working solutions for calibration standards and quality control samples.

  • Spike 5 µL of the appropriate working solution into 95 µL of blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

The protein precipitation method is a rapid and effective technique for removing the bulk of proteins from plasma samples.[3][9]

  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.[10]

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[11]

Sample Preparation Protocol start Start plasma 100 µL Plasma start->plasma add_is Add 10 µL IS plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex 1 min add_acn->vortex1 centrifuge Centrifuge 10 min vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 transfer_vial Transfer to Vial vortex2->transfer_vial end Inject into LC-MS/MS transfer_vial->end

Caption: Step-by-step sample preparation workflow.

Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[1][2]

Selectivity and Matrix Effect

Selectivity was assessed by analyzing six different lots of blank human plasma to ensure no significant interferences were present at the retention times of the analyte and internal standard.[6] The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma to the response in a neat solution.

Linearity and Sensitivity

The linearity of the method was established by a calibration curve ranging from 1 to 1000 ng/mL. The curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The Lower Limit of Quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable accuracy and precision.[12]

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at three concentration levels (low, medium, and high) on three separate days.[13]

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1≤20%≤20%±20%±20%
Low3≤15%≤15%±15%±15%
Medium100≤15%≤15%±15%±15%
High800≤15%≤15%±15%±15%
Acceptance criteria based on ICH M10 guidelines.[1]
Stability

The stability of 4-Methoxyindoline-1-carboximidamide was assessed under various conditions to ensure sample integrity during handling and storage.

Stability TestConditionAcceptance Criteria
Freeze-Thaw Three cycles from -80°C to room temperatureMean concentration within ±15% of nominal
Short-Term 4 hours at room temperatureMean concentration within ±15% of nominal
Long-Term 30 days at -80°CMean concentration within ±15% of nominal
Post-Preparative 24 hours in autosampler at 4°CMean concentration within ±15% of nominal
Acceptance criteria based on ICH M10 guidelines.[1]

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable means for the quantification of 4-Methoxyindoline-1-carboximidamide in human plasma. The validation results demonstrate that the method meets the stringent requirements of international regulatory guidelines, making it suitable for supporting pharmacokinetic studies in drug development programs.

References

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • Tarka, M., et al. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Mol. Anal. (2019). Available from: [Link]

  • Karanam, A., et al. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals (2022). Available from: [Link]

  • European Compliance Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available from: [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. Available from: [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • Vial, R., et al. Optimised plasma sample preparation and LC‐MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics Clin. Appl. (2020). Available from: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • De Boer, T., et al. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis (2012). Available from: [Link]

  • Li, W., et al. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci. (2007). Available from: [Link]

  • Karanam, A., et al. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate (2022). Available from: [Link]

  • Wang, Y., et al. An effective LC-MS method for the simultaneous determination of a potential anti-rheumatoid arthritis drug, carboxyamidotriazole, and its major metabolite in rat plasma. Biomed. Chromatogr. (2024). Available from: [Link]

  • Whitmire, M., et al. LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. J. Anal. Bioanal. Tech. (2011). Available from: [Link]

  • Ramos-Pineda, A.M., et al. Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. J. Pharm. Biomed. Anal. (2017). Available from: [Link]

  • Li, W., et al. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. ResearchGate (2007). Available from: [Link]

  • PharmaTutor. CONSIDERATIONS FOR BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS-A REVIEW. Available from: [Link]

  • Szczesniewski, A., & Adler, C.J. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. (2007). Available from: [Link]

  • Liu, X., et al. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. J. Cancer Ther. (2011). Available from: [Link]

  • Henderson, O. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. J. Anal. Bioanal. Tech. (2025). Available from: [Link]

  • Bishop, C.L., et al. Determination of Common Metabolites for Methoxylated Fentanyl Analogs. Toxics (2024). Available from: [Link]

  • Reddy, G.S., et al. LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Int. J. Pharm. Sci. Res. (2018). Available from: [Link]

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Application

Application Notes &amp; Protocols: Preclinical Dosing Guidelines for 4-Methoxyindoline-1-carboximidamide

Introduction 4-Methoxyindoline-1-carboximidamide is a novel investigational compound. As with any new chemical entity (NCE), establishing safe and effective dosing guidelines for preclinical models is a critical first st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methoxyindoline-1-carboximidamide is a novel investigational compound. As with any new chemical entity (NCE), establishing safe and effective dosing guidelines for preclinical models is a critical first step in its development pathway. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the preclinical evaluation of 4-Methoxyindoline-1-carboximidamide. The protocols outlined herein are designed to be self-validating, providing a systematic approach to understanding the compound's pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile.

It is important to note that publicly available data on 4-Methoxyindoline-1-carboximidamide is limited. Therefore, this guide is built upon established principles of preclinical drug development and draws parallels from related chemical structures, such as indoline and carboxamide derivatives, to inform a robust investigational plan.

Compound Characterization and Handling

Prior to in vivo studies, a thorough characterization of the test article is paramount.

1.1. Physicochemical Properties: A comprehensive analysis of the compound's properties will inform formulation development for preclinical studies.

PropertyImportance
Solubility Determines appropriate vehicle for in vivo administration.
LogP/LogD Predicts lipophilicity and potential for crossing biological membranes.
pKa Influences absorption and distribution.
Stability Ensures the integrity of the compound in the chosen vehicle and under storage conditions.

1.2. Safety and Handling: While specific toxicology data for 4-Methoxyindoline-1-carboximidamide is not readily available, related compounds may offer insights into potential hazards. For instance, some chemicals with similar structures are known to cause skin and eye irritation.[1] Therefore, standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): A lab coat, safety goggles, and gloves are mandatory when handling the compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Material Safety Data Sheet (MSDS): If available, the MSDS should be consulted for specific handling and emergency procedures. In its absence, treat the compound as potentially hazardous.

In Vitro Assessment: The Foundation for In Vivo Studies

In vitro assays are essential for determining the compound's biological activity and potential for off-target effects.

2.1. Target Engagement and Potency: The initial step is to confirm that 4-Methoxyindoline-1-carboximidamide interacts with its intended biological target.

  • Binding Assays: To determine the affinity of the compound for its target receptor or enzyme.

  • Functional Assays: To measure the compound's effect on the target's activity (e.g., inhibition or activation). The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) should be determined. For some carboxamide derivatives, AHR signaling has been induced at concentrations as low as 1 nM in vitro.[2]

2.2. Cellular Assays: These assays provide insights into the compound's effects in a more complex biological system.

  • Cell Viability/Cytotoxicity Assays: To determine the concentration at which the compound becomes toxic to cells.

  • Mechanism of Action Studies: To elucidate the downstream effects of target engagement. For example, a related indoline-sulfonamide was shown to depolymerize microtubules, leading to G2/M phase cell cycle arrest.[3]

2.3. ADME (Absorption, Distribution, Metabolism, Excretion) Profiling: In vitro ADME studies help predict the compound's pharmacokinetic properties.

  • Metabolic Stability: Using liver microsomes or hepatocytes to predict the extent of metabolism.

  • CYP450 Inhibition/Induction: To assess the potential for drug-drug interactions.

  • Plasma Protein Binding: To determine the fraction of the compound that will be free to exert its pharmacological effect.

Preclinical Dosing Strategy: A Stepwise Approach

The following sections outline a logical progression for establishing preclinical dosing guidelines.

Workflow for Preclinical Dosing Determination

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetic (PK) Studies cluster_2 Phase 3: Pharmacodynamic (PD) & Efficacy Studies cluster_3 Phase 4: Toxicology Studies DoseRange Acute Toxicity/Dose Escalation Study (e.g., single ascending dose) MTD Determine Maximum Tolerated Dose (MTD) DoseRange->MTD Observe for clinical signs of toxicity PK_single Single Dose PK Study (IV and PO) MTD->PK_single Inform dose selection PK_params Calculate Key PK Parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) PK_single->PK_params PD_study Dose-Response Efficacy Study PK_params->PD_study Guide dose selection and sampling times Efficacy_params Establish PK/PD Relationship (Target engagement, biomarker modulation) PD_study->Efficacy_params Tox_study Repeat-Dose Toxicity Study (e.g., 7-day or 28-day) Efficacy_params->Tox_study Inform therapeutically relevant doses NOAEL Determine No-Observed-Adverse-Effect-Level (NOAEL) Tox_study->NOAEL Final_Dose Establish Therapeutic Window & Recommended Dosing Regimen NOAEL->Final_Dose Define safe dose range for chronic studies

Caption: Stepwise workflow for preclinical dose determination.

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

Objective: To determine the acute toxicity profile and identify a range of doses for further studies.

Protocol:

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Group Size: Use a small number of animals per group (n=3-5 per sex).

  • Dose Escalation: Administer single ascending doses of 4-Methoxyindoline-1-carboximidamide. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is a common starting point.

  • Route of Administration: The intended clinical route should be used (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, and activity) for at least 72 hours post-dose.

  • Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion of the compound.

Protocol:

  • Animal Model: Use the same species as in the DRF study.

  • Dosing: Administer a single dose of 4-Methoxyindoline-1-carboximidamide at two or three dose levels below the MTD. Include both intravenous (IV) and oral (PO) administration groups to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.

  • Data Analysis: Calculate key PK parameters. The bioavailability of some orally administered compounds can be as low as 10%, which is important to establish.[4]

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Pharmacodynamic (PD) and Efficacy Studies

Objective: To evaluate the relationship between drug exposure and the desired biological effect.

Protocol:

  • Disease Model: Utilize an appropriate animal model of the disease of interest.

  • Dose-Response: Administer a range of doses based on the PK and MTD data.

  • Biomarker Analysis: Measure target engagement or downstream biomarkers in relevant tissues at various time points. This could involve techniques like Western blotting, qPCR, or ELISA.

  • Efficacy Endpoints: Assess relevant physiological or behavioral endpoints to determine the compound's efficacy.

  • PK/PD Modeling: Correlate pharmacokinetic parameters with pharmacodynamic readouts to establish an exposure-response relationship.

Repeat-Dose Toxicology Studies

Objective: To assess the safety profile of the compound after repeated administration.

Protocol:

  • Study Duration: Typically 7, 14, or 28 days.

  • Dosing: Administer daily doses at three levels (low, mid, and high) based on the MTD and efficacy data, plus a vehicle control group.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect tissues for histopathological examination.

  • Endpoint: Determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which there are no statistically or biologically significant adverse findings.

Data Integration and Therapeutic Window Assessment

The culmination of these studies is the definition of the therapeutic window.

Therapeutic Window Determination

G cluster_0 cluster_1 a Efficacy MEC c Therapeutic Window a:f1->c Minimum Effective Concentration (MEC) b Toxicity MTC c->b:f1 Maximum Tolerable Concentration (MTC)

Caption: The therapeutic window is the range between the MEC and MTC.

By integrating the data from the efficacy and toxicology studies, a therapeutic window can be established. This provides a clear rationale for dose selection in subsequent, more definitive preclinical studies and ultimately informs the starting dose for Phase I clinical trials.

Conclusion

The successful preclinical development of 4-Methoxyindoline-1-carboximidamide hinges on a systematic and rigorous evaluation of its pharmacological and toxicological properties. The application notes and protocols provided in this document offer a comprehensive framework for researchers to navigate this process. By following these guidelines, researchers can generate the robust data package necessary to advance this promising compound through the drug development pipeline.

References

  • Spectrum Chemical. (2006).
  • Centers for Disease Control and Prevention. (2023).
  • National Toxicology Program. (2006).
  • Rikken, G., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins.
  • Capot Chemical. (2026). MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide.
  • NextSDS. (2026).
  • Lin, C. M., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics.
  • Voronina, T. A., et al. (2025). [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol].
  • Defense Technical Information Center. (1994). Preclinical Toxicology Studies for New Drugs and Vaccines.
  • Rikken, G., et al. (2022).
  • Naing, A., et al. (2020). Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer.
  • Gini, M., et al. (2021). Model-based dose selection to inform translational clinical oncology development of WNT974, a first-in-class Porcupine inhibitor.
  • Spexis AG. (2023). Promising first-in-human study results for orally inhaled antibiotic.
  • Al-Sanea, M. M., et al. (2024). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Semantic Scholar.
  • O'Donnell, E., et al. (2022). Model Informed Dosing Regimen and Phase I Results of the Anti-PD-1 Antibody Budigalimab (ABBV-181). Clinical Pharmacology & Therapeutics.
  • Martínez-Clemente, J., et al. (2013). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology.
  • Zhou, X., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry.
  • Swaney, S. M., et al. (2011). Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist. Journal of Pharmacology and Experimental Therapeutics.
  • Binks, M. W., et al. (1998). Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105696 in man following single oral administration. British Journal of Clinical Pharmacology.
  • ResearchGate. (2024).
  • Boddu, P. C. S., et al. (2024). Clinical activity, pharmacokinetics, and pharmacodynamics of oral hypomethylating agents for myelodysplastic syndromes/neoplasms and acute myeloid leukemia: A multidisciplinary review. Journal of Oncology Pharmacy Practice.
  • Pöyhiä, R., et al. (1992). The pharmacokinetics and metabolism of oxycodone after intramuscular and oral administration to healthy subjects. British Journal of Clinical Pharmacology.
  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry.

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Method

Pre-Clinical Intravenous (IV) Formulation Strategy for 4-Methoxyindoline-1-carboximidamide

Application Note & Protocol Guide Target Audience: Formulation Scientists, Pharmacologists, and Pre-Clinical Drug Development Professionals Executive Summary & Physicochemical Profiling Developing an intravenous (IV) for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Pharmacologists, and Pre-Clinical Drug Development Professionals

Executive Summary & Physicochemical Profiling

Developing an intravenous (IV) formulation for novel small molecules requires a rigorous understanding of their physicochemical properties to ensure physiological compatibility, stability, and complete solubilization. 4-Methoxyindoline-1-carboximidamide (CAS: 2098015-93-9) is a specialized heterocyclic compound featuring an indoline core, an electron-donating methoxy group, and a highly basic carboximidamide (amidine) moiety.

The primary formulation challenge lies in the amidine group. Amidines are among the strongest uncharged organic bases; protonation occurs at the sp2-hybridized nitrogen, leading to a resonance-stabilized amidinium cation[1]. Because the pKa of a typical carboximidamide is between 11 and 12, the molecule will exist almost entirely in its ionized state at physiological pH (7.4). However, the free base form is highly lipophilic and exhibits poor aqueous wetting. Therefore, attempting to dissolve the free base directly in aqueous vehicles is inefficient and prone to precipitation. An in situ salt formation strategy is mandatory to achieve the solubility required for bolus or continuous IV infusion.

Amidine_Protonation FreeBase Free Base (Lipophilic, Poorly Soluble) Protonation + H+ FreeBase->Protonation Amidinium Amidinium Cation (Resonance Stabilized) Highly Water Soluble Protonation->Amidinium

Figure 1: Protonation of the carboximidamide group yielding a soluble amidinium cation.

Pre-Formulation: Salt Selection & Vehicle Compatibility

For safe intravenous administration, the final solution must be sterile, relatively iso-osmolar (target: 250–350 mOsm/kg), and maintained at a tolerable pH (ideally 4.0 to 8.0) to prevent hemolysis, phlebitis, or injection-site necrosis[2][3].

Because 4-Methoxyindoline-1-carboximidamide is a strong base, titrating it with a physiologically compatible acid will yield a highly soluble salt. We evaluate three primary counterions for this purpose:

Table 1: Counterion Selection Matrix for IV Formulation

CounterionResulting Salt FormAqueous SolubilityIV CompatibilityCausality & Formulation Notes
Chloride (HCl) HydrochlorideHighExcellentStandard first-line choice. Yields neutral to slightly acidic solutions. May experience common-ion solubility suppression in 0.9% NaCl vehicles.
Methanesulfonate MesylateVery HighGoodExcellent for highly lipophilic cores. Requires rigorous screening for genotoxic mesylate ester impurities during scale-up.
Acetate AcetateModerate-HighExcellentProvides mild intrinsic buffering capacity. Highly biocompatible and easily metabolized[3].

Strategic Choice: For early-stage pre-clinical IV administration, an in situ hydrochloride salt utilizing 5% Dextrose in Water (D5W) as the vehicle is optimal. D5W is chosen over 0.9% Normal Saline to strictly avoid the "common-ion effect," where excess ambient chloride ions from the saline could prematurely precipitate the API-hydrochloride salt[4].

Experimental Protocol: Preparation of 5 mg/mL IV Solution

This protocol details the in situ generation of the API salt, tonicity adjustment, and sterile fill-finish. It is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure the physical integrity of the formulation before animal or clinical administration.

Phase A: API Solubilization (In Situ Salt Generation)
  • Weighing: Accurately weigh 50.0 mg of 4-Methoxyindoline-1-carboximidamide free base into a depyrogenated Class A glass volumetric flask.

  • Initial Dispersion: Add 7.0 mL of sterile Water for Injection (WFI). Observation: The suspension will remain cloudy due to the hydrophobicity of the unprotonated indoline core.

  • Acid Titration: Under continuous magnetic stirring (300 rpm), add 0.1 N HCl dropwise. The amidine group will protonate, forming the highly soluble amidinium cation[1]. Continue until the solution becomes completely clear and particulate-free.

  • pH Stabilization: Record the final pH. Carefully adjust to a target pH of 5.5 – 6.5 using trace amounts of 0.1 N NaOH or 0.1 N HCl. Causality: This pH range ensures maximum API ionization while remaining well within the acceptable physiological tolerance for peripheral IV administration[2].

Phase B: Tonicity Adjustment
  • Osmolyte Addition: Add 500 mg of anhydrous Dextrose to the clear solution. Causality: Unbuffered, non-saline aqueous solutions are hypotonic and will cause rapid red blood cell lysis (hemolysis) upon injection. Dextrose acts as a non-ionic osmolyte to achieve physiological isotonicity[3].

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with WFI.

Phase C: In-Process Controls (Self-Validation)

Before proceeding to sterile filtration, the formulation must pass two critical IPCs:

  • Osmolality Check: Analyze a 20 µL aliquot using a freezing-point depression osmometer. Target: 270–300 mOsm/kg[3]. Corrective Action: If <250 mOsm/kg, add trace dextrose; if >350 mOsm/kg, the formulation is hypertonic and must be diluted.

  • Visual Inspection: Assess against a black/white background for any sub-visible precipitation or opalescence.

Phase D: Sterile Filtration & Fill-Finish
  • Filtration: In a Class II Biological Safety Cabinet, filter the solution through a sterile 0.22 µm Polyethersulfone (PES) syringe filter into depyrogenated Type I glass vials. Causality: PES is specifically selected over Nylon or PTFE because it possesses exceptionally low non-specific binding characteristics for cationic (basic) drugs, ensuring no loss of API titer during filtration.

  • Filter Integrity Testing: Post-filtration, perform a bubble-point test on the PES filter. Validation: A passing bubble point confirms the membrane was not ruptured during extrusion, guaranteeing sterility.

  • Sealing: Seal vials with fluoropolymer-coated elastomeric stoppers and aluminum crimps.

IV_Formulation A API: 4-Methoxyindoline- 1-carboximidamide B Salt Screen (HCl, Mesylate, Acetate) A->B C Physicochemical Profiling (pKa, Solubility, LogP) B->C D Vehicle Selection (D5W or 0.9% NaCl) C->D E pH & Osmolality Adjustment (270-300 mOsm/kg) D->E F Sterile Filtration (0.22 µm PES) E->F G QC Release (HPLC, Endotoxin, Particulates) F->G

Figure 2: Step-by-step logical workflow for the IV formulation of basic amidine APIs.

Quality Control & Pharmacokinetic Context

Upon successful formulation, the batch must undergo final QC release testing. This includes HPLC-UV to confirm the assay is within 95-105% of the label claim, and a Limulus Amebocyte Lysate (LAL) assay to ensure endotoxin levels are strictly < 5 EU/kg/hr.

From a pharmacokinetic perspective, once this iso-osmolar formulation is administered intravenously, the 4-Methoxyindoline-1-carboximidamide will rapidly distribute. Because it is a small, highly basic molecule, it will likely exhibit a high volume of distribution (Vd). Cationic drugs partition readily from the plasma into lipid-rich tissues, meaning plasma concentrations will drop rapidly as the drug enters the intracellular space to engage its target.

References

  • Review of excipients and pH's for parenteral products used in the United States. ResearchGate.
  • Amidine - Wikipedia. Wikipedia.
  • Formulation - Cambridge MedChem Consulting. Cambridge MedChem Consulting.
  • Plasmalyte 148, pH 7.4 infusion solution - NEW ZEALAND DATA SHEET. Medsafe.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methoxyindoline-1-carboximidamide

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methoxyindoline-1-carboximidamide. Recognizing the critical need for high-yield a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methoxyindoline-1-carboximidamide. Recognizing the critical need for high-yield and high-purity outcomes, this document addresses common challenges through a structured troubleshooting guide, optimized protocols, and detailed mechanistic explanations. Our approach is grounded in established chemical principles to empower users to not only solve immediate experimental hurdles but also to build a robust and reproducible synthetic process.

Section 1: Synthesis Overview & Core Challenges

The synthesis of 4-Methoxyindoline-1-carboximidamide is typically achieved via a two-stage process. The first stage involves securing a stable and pure 4-methoxyindoline precursor, often as a hydrochloride salt to improve handling and stability.[1] The second, and most critical stage, is the guanylation of the indoline nitrogen. This step is the primary determinant of overall yield and purity.

The most common and effective method for this transformation is the reaction of 4-methoxyindoline with an electrophilic guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride.[2] This reagent is favored for its high reactivity and selectivity towards primary and secondary amines. The core challenge lies in driving this reaction to completion while minimizing side reactions inherent to the reactive nature of both the indoline nucleus and the guanidine functional group.[3][4]

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Guanylation 4-Methoxyindole 4-Methoxyindole (Starting Material) 4-Methoxyindoline_HCl 4-Methoxyindoline HCl (Key Intermediate) 4-Methoxyindole->4-Methoxyindoline_HCl Reduction (e.g., NaBH3CN, H2) Product 4-Methoxyindoline-1-carboximidamide 4-Methoxyindoline_HCl->Product Guanylation (1H-Pyrazole-1-carboxamidine HCl, Base)

Caption: General two-stage synthetic pathway.

Section 2: Troubleshooting Guide (Question & Answer)

This section addresses specific issues encountered during synthesis in a direct Q&A format.

Problem Area 1: Low Yield and Incomplete Conversion in the Guanylation Step

Q: My guanylation reaction of 4-methoxyindoline with 1H-pyrazole-1-carboxamidine hydrochloride is stalling, resulting in low yield and significant unreacted starting material. What are the primary causes?

A: This is the most common challenge. The causes can be traced to several key parameters:

  • Insufficient Base: The reaction requires a base to neutralize the hydrochloride salt of both the starting amine and the guanylating reagent, and to scavenge the proton generated during the reaction. An insufficient amount of base will stall the reaction. It is crucial to use at least 2.0-2.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Reagent Quality: 1H-pyrazole-1-carboxamidine hydrochloride is hygroscopic. Moisture can hydrolyze the reagent, reducing its effectiveness. Ensure the reagent is dry and stored in a desiccator.[5] Similarly, the 4-methoxyindoline starting material can oxidize if not stored properly (under inert gas, refrigerated), leading to colored impurities and reduced reactivity.[1][6]

  • Sub-optimal Temperature: While many guanylations proceed at room temperature, sluggish reactions can be gently heated to 40-50 °C. High temperatures should be avoided as they can promote the formation of side products. Monitor thermal stability with a preliminary small-scale test.

  • Solvent Choice: The solvent must fully dissolve the starting materials and reagents. Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred. Inadequate solubility will lead to a heterogeneous mixture and poor reaction kinetics.[7]

Problem Area 2: Formation of Significant Impurities

Q: My LC-MS and NMR analyses show several unexpected peaks alongside my desired product. What are these impurities and how can they be minimized?

A: Impurity formation often stems from the high reactivity of the intermediates and the product itself.

  • N,N'-Disubstituted Guanidine (Dimer): If the reaction conditions are not carefully controlled, the newly formed product, a monosubstituted guanidine, can act as a nucleophile and react with another molecule of the guanylating agent or an intermediate carbodiimide. This can be minimized by the slow, portion-wise addition of the guanylating agent to the solution of the amine and base.

  • Reaction with Solvent: In solvents like DMF, heating can sometimes lead to formylation of the amine as a minor side reaction. If heating is necessary, acetonitrile is often a more robust choice.

  • Oxidative Degradation: The indoline ring is susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, especially under basic conditions.[8] This leads to colored impurities. To prevent this, ensure all solvents are degassed, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

Start Low Yield Detected CheckBase Is Base Stoichiometry Correct? (>2.0 eq) Start->CheckBase CheckReagents Are Reagents Dry & Pure? CheckBase->CheckReagents Yes ActionBase Action: Increase Base to 2.5 eq CheckBase->ActionBase No CheckSolvent Are Reactants Fully Solubilized? CheckReagents->CheckSolvent Yes ActionReagents Action: Use Fresh/Dry Reagents CheckReagents->ActionReagents No CheckTemp Is Reaction Temperature Optimized? CheckSolvent->CheckTemp Yes ActionSolvent Action: Switch to DMF or MeCN CheckSolvent->ActionSolvent No Success Yield Improved CheckTemp->Success Yes ActionTemp Action: Heat to 40-50°C CheckTemp->ActionTemp No ActionBase->CheckBase ActionReagents->CheckReagents ActionSolvent->CheckSolvent ActionTemp->CheckTemp

Caption: Troubleshooting decision tree for low yield.

Problem Area 3: Challenges in Product Isolation and Purification

Q: My product is difficult to isolate from the reaction mixture. Standard extraction procedures result in significant product loss to the aqueous phase. How can I improve my work-up?

A: The basic and polar nature of the guanidine group makes the product highly water-soluble, especially at neutral or acidic pH.

  • Basify Before Extraction: Before extracting with an organic solvent (e.g., ethyl acetate or dichloromethane), the aqueous phase must be adjusted to a high pH (>11) with NaOH or K2CO3. This ensures the guanidine group is in its free base form, which is less polar and more soluble in organic solvents.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the product in the aqueous phase and drive it into the organic layer.

  • Alternative to Extraction: If yields remain poor after extraction, consider an alternative work-up. Filter the reaction mixture to remove any salts (e.g., triethylammonium chloride), and then concentrate the filtrate. The crude product can then be purified directly by column chromatography.

  • Chromatography: Use a polar stationary phase like silica gel. A gradient elution system starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can prevent peak tailing and improve resolution by keeping the product in its free base form.

Section 3: Optimized Protocols & Methodologies

Protocol 1: Optimized Guanylation of 4-Methoxyindoline

This protocol is designed to maximize yield and minimize impurity formation.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-methoxyindoline hydrochloride (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed acetonitrile (or DMF) via syringe to achieve a concentration of approximately 0.1-0.2 M. Stir until the solid is fully dissolved.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise via syringe. Stir for 10 minutes.

  • Guanylating Agent Addition: In a separate flask, dissolve 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) in a minimum amount of anhydrous DMF. Add this solution to the reaction mixture dropwise over 20-30 minutes at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[9] The disappearance of the 4-methoxyindoline starting material indicates completion.

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

Protocol 2: Analytical Method for Reaction Monitoring

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Detection: Monitor the m/z for the protonated starting material (4-methoxyindoline) and the protonated product (4-Methoxyindoline-1-carboximidamide).

Section 4: Frequently Asked Questions (FAQs)

Q: What is the optimal base for this guanylation, and why? A: N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, is often superior to triethylamine (TEA). While both are non-nucleophilic, DIPEA is more sterically hindered, which further reduces its potential for side reactions. Its higher basicity (pKa of conjugate acid ~10.75) compared to TEA (~10.6) can also be beneficial in ensuring complete deprotonation.

Q: Are there alternative guanylating agents I can use if 1H-pyrazole-1-carboxamidine hydrochloride is not effective? A: Yes, several alternatives exist. N,N'-Di-Boc-N''-triflylguanidine is a powerful, albeit more expensive, reagent that reacts under very mild conditions.[7] Another common choice is using a carbodiimide (like EDC) to activate a thiourea derivative, which then reacts with the amine.[3] However, for this specific substrate, 1H-pyrazole-1-carboxamidine hydrochloride generally provides the best balance of reactivity, cost, and ease of use.[2]

Q: How can I definitively confirm the structure and purity of my final product? A: A combination of analytical techniques is required. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. HPLC with UV detection is the best method to determine purity (e.g., >98%).[11][12]

Section 5: Data Summary Tables

Table 1: Recommended Reaction Parameters for Guanylation

ParameterRecommended ValueRationale & Notes
Stoichiometry (Amine:Reagent) 1 : 1.1-1.2A slight excess of the guanylating agent ensures complete conversion of the limiting amine.
Base (e.g., DIPEA) 2.5 equivalentsNeutralizes HCl from both reagents and drives the reaction forward.
Solvent Acetonitrile or DMFAnhydrous and polar aprotic solvents are essential for solubility and reactivity.
Concentration 0.1 - 0.2 MBalances reaction rate and solubility. Too dilute may slow the reaction.
Temperature 0 °C to Room Temp.Initial addition at 0 °C controls exotherm and minimizes side reactions.
Reaction Time 12 - 24 hoursVaries with substrate; monitor by TLC or LC-MS for completion.
Atmosphere Inert (Argon or N₂)Prevents oxidative degradation of the electron-rich indoline ring.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
TLC Reaction MonitoringDisappearance of starting material spot; appearance of new, more polar product spot.
LC-MS Monitoring & PurityConfirms masses of reactants and products; provides initial purity assessment.[9]
¹H NMR Structure ElucidationAppearance of new signals for the carboximidamide protons; shifts in indoline ring protons.
¹³C NMR Structure ElucidationAppearance of a characteristic signal for the guanidinium carbon (~155-160 ppm).
HRMS Structure ConfirmationProvides an exact mass measurement, confirming the elemental formula.
HPLC Purity DeterminationQuantifies the purity of the final compound, typically aiming for >98%.[12]

References

  • ResearchGate. "Optimization of Guanidine Formation Reaction d." Available at: [Link]

  • Katritzky, A. R., et al. "Guanidines: from classical approaches to efficient catalytic syntheses." Royal Society of Chemistry, 2014. Available at: [Link]

  • MDPI. "Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents." MDPI, 2023. Available at: [Link]

  • ResearchGate. "Catalyst Optimization for the Direct Guanylation of 24." Available at: [Link]

  • PMC. "De novo design and synthesis of dipyridopurinone derivatives as visible-light photocatalysts in productive guanylation reactions." PMC, n.d. Available at: [Link]

  • Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." The Journal of Organic Chemistry, 1992. Available at: [Link]

  • MDPI. "Roles of Guanidines in Recent Cycloaddition Reactions." MDPI, 2024. Available at: [Link]

  • Google Patents. "EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines.
  • J&K Scientific LLC. "4-Methoxyindole | 4837-90-5." Available at: [Link]

  • Agilent. "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites." Agilent, 2007. Available at: [Link]

  • PMC. "Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists." PMC, n.d. Available at: [Link]

  • MDPI. "An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins." MDPI, 2023. Available at: [Link]

  • PMC. "A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products." PMC, 2016. Available at: [Link]

  • PMC. "Total synthesis of (–)-4-desacetoxy-1-oxovindoline: Single atom exchange of an embedded core heteroatom in vindoline." PMC, n.d. Available at: [Link]

  • RUN. "NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS." RUN, 2022. Available at: [Link]

  • ResearchGate. "Analytical methods for the determination of some selected 4-quinolone antibacterials." Available at: [Link]

  • MDPI. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." MDPI, 2022. Available at: [Link]

  • Atlantis Press. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate." Available at: [Link]

  • PMC. "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids." PMC, n.d. Available at: [Link]

  • Google Patents. "US6072075A - Guanidinylation reagents.
  • PMC. "Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review." PMC, n.d. Available at: [Link]

  • Hovione. "Small Molecule Development Analytical Methods for Faster Time to Market." Available at: [Link]

  • Google Patents. "WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • MDPI. "Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide." MDPI, 2022. Available at: [Link]

  • PMC. "(E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide." PMC, n.d. Available at: [Link]

  • MDPI. "Determination of Common Metabolites for Methoxylated Fentanyl Analogs." MDPI, 2024. Available at: [Link]

  • MDPI. "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." MDPI, 2006. Available at: [Link]

  • PMC. "Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS." PMC, 2020. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Methoxyindoline-1-carboximidamide Handling &amp; Troubleshooting

Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center for 4-Methoxyindoline-1-carboximidamide (CAS: 2098015-93-9)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for 4-Methoxyindoline-1-carboximidamide (CAS: 2098015-93-9)[1]. This guide is engineered to resolve common solubility, handling, and formulation bottlenecks. Due to its unique chemical topology—combining a lipophilic methoxyindoline core with a highly polar, basic carboximidamide (amidine) moiety—this screening compound exhibits distinct solvent dependencies that require precise experimental handling.

Mechanistic Overview: The Causality of Solubility Issues

Understanding the physicochemical behavior of 4-Methoxyindoline-1-carboximidamide is critical for reproducible assays.

  • The DMSO Microenvironment: Carboximidamides generally demonstrate excellent solubility in dimethyl sulfoxide (DMSO)[2]. However, DMSO is highly hygroscopic. When exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. This introduced water disrupts the solvation shell around the hydrophobic methoxyindoline core, drastically lowering the solubility threshold and causing premature precipitation[3].

  • Aqueous Buffer Dynamics (The "Solvent Shift"): The carboximidamide group is basic. In acidic to neutral environments, it exists primarily in its protonated (salt) form, which is moderately water-soluble. However, at physiological pH (e.g., PBS pH 7.2–7.4), the equilibrium shifts toward the deprotonated free base. When a highly concentrated DMSO stock is injected into an aqueous buffer, the sudden change in dielectric constant causes localized supersaturation, forcing the free base to nucleate and "crash out" of solution[4].

Quantitative Data Summary

The following table summarizes the expected solubility parameters based on homologous carboximidamide derivatives to guide your experimental design[2][4][5].

Solvent SystemEstimated SolubilityPreparation Notes
Anhydrous DMSO 20 – 50 mg/mLRequires fresh, anhydrous DMSO. Sonication and warming (up to 60°C) may be required for complete dissolution[4].
Ethanol (Absolute) ~ 20 – 25 mg/mLViable alternative to DMSO; must be purged with inert gas[2].
PBS (pH 7.2) < 0.5 – 3 mg/mLHighly dependent on salt form (e.g., HCl salt is more soluble). Prepare immediately before use[5].
1:10 DMSO:PBS ~ 0.1 mg/mLHigh risk of precipitation. Do not store for more than 24 hours[2][5].

Troubleshooting Guides & FAQs

Q: Why does my 4-Methoxyindoline-1-carboximidamide stock solution turn cloudy after a few weeks in the fridge? A: This is a classic symptom of moisture contamination. Because DMSO is hygroscopic, repeated opening of the stock vial allows water vapor to enter[3]. The water reduces the solvent's capacity to dissolve the hydrophobic indoline core. Self-Validating Fix: Always aliquot your master stock into single-use vials immediately after preparation and store them at -20°C or -80°C in a desiccator. Discard any cloudy aliquots.

Q: When I dilute my 10 mM DMSO stock into PBS for cell culture, the compound instantly crashes out. How can I prevent this? A: This "solvent-shift" precipitation is caused by localized supersaturation at the interface of the DMSO drop and the aqueous buffer[4]. Self-Validating Fix: Pre-warm both your DMSO stock and your aqueous buffer to 37°C. Add the DMSO stock dropwise into the center of a vigorously vortexing buffer. This rapid mechanical dispersion prevents localized high concentrations. Keep the final DMSO concentration at or below 1%.

Q: Should I purchase/use the free base or a salt form (e.g., hydrochloride) for my assays? A: If your downstream applications are primarily aqueous (e.g., biochemical assays, cell culture), the hydrochloride or trifluoroacetate salt form is vastly superior. Salts possess a significantly lower lattice energy and higher intrinsic aqueous solubility compared to the neutral free base[5].

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality Focus: Minimizing moisture exposure and maximizing solvation.

  • Equilibration: Remove the lyophilized 4-Methoxyindoline-1-carboximidamide from the freezer and let it equilibrate to room temperature inside a desiccator for 30 minutes. Why: Prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Addition: In a biosafety cabinet, add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves)[4].

  • Dissolution: Vortex vigorously for 60 seconds. If microscopic particulates remain, place the sealed tube in an ultrasonic water bath at room temperature for 5–10 minutes[3].

  • Aliquoting: Divide the clear solution into 10–20 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.

  • Storage: Store immediately at -80°C. Validation: A properly stored aliquot should remain optically clear upon thawing.

Protocol B: Preparation of Aqueous Working Solutions

Causality Focus: Preventing solvent-shift nucleation.

  • Preparation: Thaw a single DMSO aliquot at room temperature. Do not use heat blocks above 37°C, as this can degrade the amidine group.

  • Buffer Warming: Pre-warm the target aqueous buffer (e.g., PBS, pH 7.2) to 37°C to increase the thermodynamic solubility limit.

  • Dynamic Dilution: Place the tube containing the aqueous buffer on a vortex mixer at medium speed. Slowly inject the DMSO stock directly into the liquid vortex (avoiding the tube walls)[4].

  • Validation: Measure the Optical Density (OD) at 280 nm before and after a brief centrifugation (10,000 x g, 5 min). A drop in OD indicates invisible micro-precipitation.

  • Usage: Use the working solution within 1 to 4 hours. Do not store aqueous solutions overnight[2][5].

Visualizations

Workflow A Lyophilized Powder (4-Methoxyindoline-1-carboximidamide) B Add Anhydrous DMSO (Fresh, >99.9%) A->B C Vortex & Sonicate (5-10 mins, RT) B->C D Aliquot & Store (-80°C, Single-use) C->D E Thaw & Pre-warm (37°C) D->E When needed F Dropwise Dilution into Aqueous Buffer E->F G Immediate Use (In Vitro Assay) F->G Prevents precipitation

Workflow for the preparation and dilution of 4-Methoxyindoline-1-carboximidamide stock solutions.

Logic A Hygroscopic DMSO Absorbs Atmospheric Moisture B Decreased Solvation Capacity for Hydrophobic Indoline Core A->B D Nucleation of Amidine Free Base B->D C Localized Supersaturation During Aqueous Dilution C->D E Compound Precipitation (Crashing Out) D->E

Logical pathway of solvent-shift and moisture-induced precipitation in carboximidamide compounds.

References

Sources

Troubleshooting

troubleshooting 4-Methoxyindoline-1-carboximidamide degradation in solution

Technical Support Center: 4-Methoxyindoline-1-carboximidamide Stability & Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Methoxyindoline-1-carboximidamide Stability & Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 4-Methoxyindoline-1-carboximidamide. This compound features an electron-rich indoline core coupled with a carboximidamide (amidine-like) functional group. While highly valuable for targeted biological assays, these structural features make the molecule uniquely susceptible to specific degradation pathways in aqueous solutions.

This guide provides a mechanistic framework to diagnose, troubleshoot, and prevent compound degradation, ensuring the integrity of your experimental data.

Part 1: Mechanistic Overview of Degradation

To effectively troubleshoot stability issues, we must first understand the causality behind the degradation. 4-Methoxyindoline-1-carboximidamide degrades primarily via two competing pathways depending on the microenvironment of your solution:

  • Hydrolytic Cleavage (pH-Driven): The carboximidamide moiety is highly sensitive to acid- and base-catalyzed hydrolysis. Under extreme pH conditions, water acts as a nucleophile, attacking the imine carbon. This process irreversibly expels ammonia, converting the compound into 4-methoxyindoline-1-carboxamide (a urea derivative)[1][2]. In highly aggressive acidic environments, complete cleavage can occur, yielding the free 4-methoxyindoline amine[3].

  • Oxidative Dehydrogenation (Redox-Driven): The methoxy group at the 4-position donates electron density into the indoline ring, lowering its oxidation potential. In the presence of dissolved oxygen, reactive oxygen species (ROS), or ambient light, the indoline core readily undergoes oxidative dehydrogenation to form a fully aromatic indole derivative[4].

DegradationPathways Parent 4-Methoxyindoline-1- carboximidamide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (ROS/Light) Parent->Oxidation Urea 4-Methoxyindoline-1- carboxamide + NH3 Hydrolysis->Urea Partial Hydrolysis Amine 4-Methoxyindoline + Cyanamide Hydrolysis->Amine Complete Cleavage Indole 4-Methoxyindole-1- carboximidamide Oxidation->Indole Dehydrogenation

Chemical degradation pathways of 4-Methoxyindoline-1-carboximidamide in solution.

Part 2: Troubleshooting FAQs

Q1: My stock solution shows multiple peaks on LC-MS after 24 hours at room temperature. What is the primary cause? A1: The most common cause is pH-driven hydrolysis. Amidine and carboximidamide structures are generally stable in strictly neutral water but undergo rapid hydrolysis in acidic (pH < 4) or basic (pH > 8) environments[5][6]. Diagnostic Step: Check your mass spectrum. A mass shift of +1 Da (loss of NH, gain of O) indicates partial hydrolysis to the urea derivative. A mass corresponding to the free 4-methoxyindoline indicates complete cleavage[2]. Solution: Buffer your aqueous solutions to a strictly neutral pH (6.5 - 7.5) using phosphate or HEPES buffers. For long-term storage, keep the compound as a dry powder or in anhydrous DMSO at -20°C, and only prepare aqueous dilutions immediately before use[5].

Q2: I am observing a color change in my solution from colorless to yellow/brown over time, even at neutral pH. Why? A2: A color change without a significant pH shift strongly points to the oxidative degradation of the indoline core. Indolines are prone to auto-oxidation, converting into fully aromatic indoles. The 4-methoxy substitution increases the electron density of the ring, making it highly susceptible to oxidation[4]. Diagnostic Step: Analyze the sample via LC-MS. An oxidative dehydrogenation will present as a -2 Da mass shift (loss of two protons as the indoline oxidizes to indole). Solution: Degas all aqueous buffers by sparging with nitrogen or argon for at least 15 minutes prior to use. Store solutions in amber vials to minimize photo-induced oxidation[2].

Q3: How can I differentiate between chemical degradation and enzymatic degradation in my biological assays? A3: To isolate the variable, you must run parallel stability assays. Amide and amidine bonds can be cleaved by broad-spectrum proteases or amidases present in plasma or cell lysates[5]. Solution: Run a control incubation of the compound in the exact buffer matrix without the biological component (e.g., heat-inactivated plasma or pure buffer). If degradation occurs in both, the mechanism is chemical (hydrolysis/oxidation). If it only occurs in the active biological matrix, it is enzymatic.

Workflow Start Detect Degradation in Solution CheckPH Check Buffer pH & Composition Start->CheckPH IsHydrolysis pH < 4 or pH > 8? CheckPH->IsHydrolysis AdjustPH Buffer to pH 6-7 (Minimize Hydrolysis) IsHydrolysis->AdjustPH Yes CheckOxidation Check for Oxidation (LC-MS +2 Da / -2 Da) IsHydrolysis->CheckOxidation No Degas Degas Solvents & Use Argon/N2 CheckOxidation->Degas Oxidative Products Found

Decision tree for diagnosing and resolving compound degradation in aqueous buffers.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of the carboximidamide moiety under various environmental conditions, synthesized from comparative kinetic studies[2][5][6].

ConditionpHPrimary Degradation MechanismEstimated Half-Life (t½) at 25°CPreventive Action
Acidic Buffer (e.g., Citrate)3.0Acid-catalyzed hydrolysis< 4 hoursAvoid prolonged exposure; neutralize immediately.
Neutral Buffer (e.g., PBS)7.4Auto-oxidation (if not degassed)> 48 hoursDegas solvents; store in amber vials.
Basic Buffer (e.g., Borate)9.5Base-catalyzed hydrolysis< 2 hoursLower pH; prepare fresh immediately before assay.
Anhydrous DMSON/ANone (Stable)> 6 months (-20°C)Aliquot to avoid freeze-thaw cycles.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must validate the stability of 4-Methoxyindoline-1-carboximidamide in your specific laboratory environment. The following protocols are designed as self-validating systems; they include internal controls and forced degradation steps to confirm that your analytical methods are successfully detecting the breakdown products.

Protocol 1: Chemical Stability Assay (pH Hydrolysis Profiling)

This protocol establishes the exact pH boundaries for your compound, ensuring your assay conditions do not artificially lower the effective concentration[5].

  • Preparation of Stock: Dissolve 4-Methoxyindoline-1-carboximidamide in anhydrous DMSO to a concentration of 10 mM.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0 (Citrate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Spiking: Spike the DMSO stock into each buffer to achieve a final concentration of 100 µM. Critical Causality: Ensure the final DMSO concentration is ≤ 1% v/v to prevent co-solvent effects from artificially stabilizing the compound.

  • Incubation & Sampling: Incubate the solutions at 37°C in a thermomixer. Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing a structurally similar internal standard. Critical Causality: The cold organic solvent instantly halts hydrolysis by precipitating buffer salts and lowering the kinetic energy of the system.

  • Analysis: Centrifuge at 14,000 x g for 5 minutes and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining peak area versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​ ).

Protocol 2: Forced Degradation Study (Oxidation)

This workflow forces the oxidative pathway to generate reference standards of the degradation products, allowing you to definitively identify them in your actual experiments[2].

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of water and acetonitrile.

  • Oxidative Stress: Add hydrogen peroxide ( H2​O2​ ) to a final concentration of 3% v/v.

  • Incubation: Store the solution at room temperature, strictly protected from light to isolate chemical oxidation from photolysis.

  • Time Points: Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Neutralization/Quenching: Quench the residual peroxide by adding a slight molar excess of sodium thiosulfate. Critical Causality: Failure to quench will result in continued oxidation inside the autosampler, leading to artificially low stability readings.

  • Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS) to identify the -2 Da (indole formation) or N-oxide derivatives.

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention &amp; Peak Shape for 4-Methoxyindoline-1-carboximidamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Methoxyindoline-1-carboximidamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Methoxyindoline-1-carboximidamide .

To successfully analyze this compound, we must first understand its chemical causality. The molecule features an indoline core substituted with a highly basic carboximidamide (guanidine-like) moiety. With a pKa typically exceeding 12.0, the carboximidamide group remains fully protonated (cationic) across the entire standard HPLC pH range (pH 2–8) [[1]](). This permanent positive charge dictates its chromatographic behavior, leading to two primary failure modes in standard Reversed-Phase Liquid Chromatography (RPLC): near-zero retention (elution at the void volume) and severe peak tailing due to secondary electrostatic interactions.

This guide provides self-validating protocols, diagnostic FAQs, and mechanistic insights to help you achieve robust, reproducible separations.

Part 1: Diagnostic FAQs & Troubleshooting

Q: Why does 4-Methoxyindoline-1-carboximidamide elute at the void volume ( t0​ ) on my standard C18 column? A: Reversed-phase columns rely on hydrophobic partitioning. Because the carboximidamide group is fully ionized and highly polar under standard conditions, it prefers the aqueous mobile phase over the hydrophobic stationary phase. Solution: You must alter the retention mechanism. Implement Ion-Pairing Chromatography (IPC) using perfluorinated carboxylic acids (e.g., Trifluoroacetic acid [TFA] or Heptafluorobutyric acid[HFBA]), or switch entirely to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode (Cation-Exchange) columns 1.

Q: I achieved adequate retention, but the peak exhibits severe tailing (Asymmetry factor > 2.0). How do I fix this? A: Peak tailing for highly basic compounds is fundamentally a "chemical problem" driven by secondary retention mechanisms 2. While the methoxyindoline core partitions into the C18 phase, the protonated carboximidamide undergoes strong electrostatic interactions with exposed, ionized silanol groups ( Si−O− ) on the silica surface 3. Because these silanol sites are heterogeneous and easily overloaded, desorption kinetics are slow, resulting in a pronounced tail 4. Solution: Transition to high-purity Type B silica columns with dense endcapping . Furthermore, lowering the mobile phase pH below 2.5 ensures that residual silanols are fully protonated (neutralized), shutting down this secondary interaction pathway 5.

Q: How can I differentiate between a column void (physical issue) and silanol interactions (chemical issue)? A: To establish a self-validating diagnostic system, inject a mixture containing your analyte and a neutral marker (e.g., toluene or uracil). Neutral compounds cannot participate in acid-base or electrostatic interactions. If the neutral compound tails, you have a physical void or plumbing issue. If the neutral compound is perfectly symmetric but 4-Methoxyindoline-1-carboximidamide tails, the root cause is definitively a chemical silanol interaction [[2]]().

Q: Why does adding Trifluoroacetic Acid (TFA) improve both retention and peak shape? A: TFA acts via Ion-Interaction Chromatography (IIC). The trifluoroacetate anion ( TFA− ) is amphiphilic. It forms a dynamic, neutral ion-pair complex with the positively charged carboximidamide in the mobile phase, significantly increasing the analyte's overall hydrophobicity and driving it into the stationary phase 6. Concurrently, the low pH of the TFA solution suppresses silanol ionization, masking the electrostatic attraction that causes tailing 6.

Part 2: Mechanistic Visualizations

Troubleshooting_Tree Start Analyze 4-Methoxyindoline- 1-carboximidamide CheckRet Assess Retention Factor (k') Start->CheckRet LowRet k' < 2.0 (Elutes at Void Volume) CheckRet->LowRet Highly Polar/Cationic GoodRet k' > 2.0 (Adequate Partitioning) CheckRet->GoodRet Hydrophobic Interaction Action1 Implement HILIC or Add Ion-Pairing Reagent (TFA) LowRet->Action1 CheckTail Check Peak Symmetry (USP Tailing Factor) GoodRet->CheckTail Action1->CheckTail Re-evaluate TailYes Tf > 1.5 (Silanol Interaction) CheckTail->TailYes Secondary Interactions TailNo Tf ≤ 1.5 (Method Validated) CheckTail->TailNo Ideal Gaussian Shape Action2 Switch to Type B Silica / Lower Mobile Phase pH < 2.5 TailYes->Action2

Decision tree for diagnosing and resolving retention and peak shape failures.

Mechanism Analyte Protonated Carboximidamide [Analyte]+ Silanol Ionized Silanol [Si-O]- Analyte->Silanol Electrostatic Attraction (Causes Peak Tailing) IonPair Trifluoroacetate [TFA]- Analyte->IonPair Dynamic Complexation (Neutralization) Stationary C18 Stationary Phase (Hydrophobic) IonPair->Stationary Hydrophobic Partitioning (Increases Retention)

Competing retention mechanisms: Ion-pairing vs. secondary silanol interactions.

Part 3: Quantitative Data & Method Comparison

Table 1: Quantitative Comparison of Chromatographic Modes for Carboximidamides

Chromatographic ModeTypical Retention Factor ( k′ )Asymmetry Factor ( Tf​ )MS CompatibilityMechanistic Driver
Standard RPLC (pH 7) 0.1 - 0.5 (Poor)> 2.5 (Severe Tailing)ExcellentHydrophobic Partitioning
IP-RPLC (0.1% TFA) 3.0 - 5.0 (Optimal)1.1 - 1.4 (Good)Poor (Ion suppression)Dynamic Complexation
HILIC (pH 3) 4.0 - 8.0 (Strong)1.0 - 1.3 (Excellent)ExcellentHydrophilic Partitioning
Mixed-Mode (Cation) 5.0 - 10.0 (Very Strong)1.2 - 1.5 (Good)ModerateIon-Exchange + RPLC

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply run the analyte blindly. Use the following self-validating workflows to isolate physical column degradation from chemical incompatibility.

Protocol A: Ion-Pairing Reversed-Phase (IP-RP) HPLC

Best for UV detection workflows where MS compatibility is not required.

  • Column Selection: Select a high-purity, densely endcapped Type B silica column (e.g., Waters XSelect CSH C18). Causality: Charged Surface Hybrid (CSH) technology provides a slight positive surface charge at low pH, actively repelling the protonated carboximidamide and preventing tailing.

  • Mobile Phase Preparation:

    • A: 0.1% TFA in LC-MS grade Water.

    • B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA acts as both the ion-pairing reagent (increasing hydrophobicity) and the acidic modifier (suppressing silanol ionization).

  • Column Equilibration (Critical Step): Flush the column with at least 20–30 column volumes of the starting mobile phase. Causality: Ion-pairing reagents dynamically coat the stationary phase. Inadequate equilibration leads to drifting retention times.

  • Self-Validation Injection: Inject a system suitability mixture containing:

    • Uracil ( t0​ void volume marker)

    • Toluene (Neutral retention marker)

    • 4-Methoxyindoline-1-carboximidamide (Basic target analyte)

  • Validation Criteria:

    • If Uracil k′ < 0.2: Void volume is correctly identified.

    • If Toluene Tf​ > 1.5: Physical Failure. Replace the column or check fittings.

    • If Target Tf​ > 1.5 (but Toluene is symmetric): Chemical Failure. Increase TFA concentration to 0.15% to further mask silanols.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for LC-MS/MS workflows where TFA causes unacceptable ion suppression.

  • Column Selection: Select an unbonded bare silica or zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC).

  • Mobile Phase Preparation:

    • A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • B: Acetonitrile containing 0.1% Formic Acid.

    • Causality: High organic concentration (>80% ACN) forces the highly polar, protonated carboximidamide to partition into the water-enriched layer immobilized on the silica surface.

  • Gradient Design: Start at 95% B and run a shallow gradient down to 60% B. (Note: In HILIC, water is the strong eluting solvent).

  • Self-Validation Injection: Inject Toluene alongside the target analyte.

  • Validation Criteria:

    • In HILIC, Toluene should elute at the void volume ( t0​ ). If Toluene is retained, the column is exhibiting unwanted reversed-phase characteristics (likely due to inadequate aqueous layer formation). Ensure proper equilibration (at least 50 column volumes for HILIC).

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Methoxyindoline-1-carboximidamide

Welcome to the technical support center for the crystallization of 4-Methoxyindoline-1-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-Methoxyindoline-1-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process. Our goal is to equip you with the knowledge to optimize your crystallization, enhance purity, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a successful crystallization process for 4-Methoxyindoline-1-carboximidamide?

A1: The selection of an appropriate solvent system is the foundational step for any recrystallization process.[1] The ideal solvent should exhibit high solubility for 4-Methoxyindoline-1-carboximidamide at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the driving force for crystallization upon cooling.[2] For this specific molecule, a good starting point is to screen a range of solvents with varying polarities, such as alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and potentially aqueous mixtures.

Q2: My final product has a slight discoloration. What is the likely cause and how can I resolve it?

A2: Discoloration often indicates the presence of trace, highly colored impurities, which may be carried over from previous synthetic steps or are degradation products. A common and effective method to address this is to treat the hot, dissolved solution with a small amount of activated charcoal.[1] The charcoal adsorbs these colored impurities, which can then be removed by hot filtration before the cooling and crystallization phase.[1]

Q3: I am observing poor crystal formation, resulting in an oily or amorphous solid. What could be the issue?

A3: "Oiling out" or the formation of an amorphous precipitate instead of crystals can occur if the solution is supersaturated too quickly or if the cooling rate is too rapid. This prevents the molecules from orienting themselves into a crystal lattice. To mitigate this, ensure a slow, controlled cooling process. Additionally, the presence of certain impurities can inhibit crystal nucleation. A thorough understanding of the solubility behavior of your compound is crucial for successful recrystallization.

Q4: How can I improve the yield of my crystallization?

A4: To maximize yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Any excess solvent will retain more of the dissolved product even after cooling, thereby reducing the final yield. After the initial crystallization, you can further increase the yield by concentrating the mother liquor and performing a second crystallization, although this second crop may be of lower purity.

Troubleshooting Guide: Impurity Reduction

This guide provides a systematic approach to identifying and mitigating common impurities encountered during the crystallization of 4-Methoxyindoline-1-carboximidamide.

Problem 1: Presence of Starting Materials or Reaction Intermediates

Symptoms:

  • HPLC analysis shows peaks corresponding to known starting materials or intermediates.

  • The melting point of the crystals is broad and lower than the reference value.

Causality: Process-related impurities are a common challenge in pharmaceutical synthesis.[3] Their presence indicates an incomplete reaction or inefficient removal during initial work-up steps. These impurities can co-crystallize if their structure and polarity are similar to the target molecule.[4]

Solutions:

  • Solvent System Optimization: The choice of solvent is critical for separating the desired product from impurities.[5] A solvent system must be selected where the impurity has significantly different solubility characteristics than 4-Methoxyindoline-1-carboximidamide.

    • Anti-Solvent Crystallization: This technique involves dissolving the crude product in a "good" solvent where it is highly soluble, and then slowly adding an "anti-solvent" in which the product is poorly soluble.[6] This controlled precipitation can be highly effective for purification.

  • pH Adjustment: The carboximidamide group is basic and can be protonated. Altering the pH of the crystallization medium can significantly change the solubility of the target compound relative to non-basic impurities.[7][8] Experimenting with pH adjustments prior to crystallization may selectively precipitate the desired product or keep impurities in solution.

  • Reslurry: If impurities are adsorbed on the crystal surface, a reslurry in a solvent where the product is sparingly soluble can be an effective purification step. Agitating the crystals in this solvent can wash away surface impurities without significant loss of the product.[9]

Problem 2: Formation of Polymorphs

Symptoms:

  • Inconsistent crystal morphology (e.g., needles in one batch, plates in another).

  • Variations in physicochemical properties like melting point and dissolution rate between batches.[6]

Causality: Polymorphism is the ability of a compound to exist in more than one crystalline form.[10] Different polymorphs can be favored under different crystallization conditions such as solvent, temperature, and cooling rate.[11] For indole derivatives, the crystallization behavior can be influenced by the storage conditions and mechanical stress.[12]

Solutions:

  • Controlled Crystallization Conditions: To ensure the formation of a consistent polymorphic form, it is crucial to precisely control the crystallization parameters. This includes the rate of cooling, agitation speed, and the concentration of the solution.

  • Seeding: Introducing a small quantity of crystals of the desired polymorph (a "seed") to the supersaturated solution can direct the crystallization towards that specific form.[6] This is a powerful technique for controlling polymorphism.

  • Solvent Selection: The polarity of the solvent can influence which polymorph is preferentially formed.[11][13] A systematic screening of solvents can help identify conditions that consistently produce the desired polymorph.

Problem 3: Occluded Impurities within the Crystal Lattice

Symptoms:

  • Impurities persist even after multiple recrystallizations.

  • Washing the crystals does not significantly improve purity.

Causality: Structurally similar impurities can sometimes be incorporated into the growing crystal lattice, forming a solid solution.[14] These are particularly challenging to remove as they are not just on the surface of the crystal.

Solutions:

  • Slower Cooling Rate: A very slow cooling rate allows for more selective crystal growth, giving time for the rejection of impurity molecules from the crystal lattice.[15]

  • Multi-Solvent Recrystallization: Utilizing a two-solvent (or multi-solvent) system can sometimes alter the crystal packing and exclude impurities that would otherwise be incorporated.[1]

  • Preparative Chromatography: In cases where crystallization alone is insufficient, purification by preparative HPLC may be necessary to achieve the desired level of purity.[2]

Data Summary: Solvent Screening for Recrystallization

A preliminary solubility study is essential for selecting an appropriate recrystallization solvent.[16] The following table provides a template for organizing solubility data.

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Crystal MorphologyPurity by HPLC (%)
IsopropanolLowHighNeedles>99.0
Ethyl AcetateMediumHighPlates98.5
AcetonitrileHighVery HighSmall Prisms97.0
WaterVery LowLowAmorphous-
TolueneLowMediumIrregular98.0

This table is for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Optimized Recrystallization Protocol for 4-Methoxyindoline-1-carboximidamide

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

  • Solvent Selection: Based on preliminary screening, select a solvent in which 4-Methoxyindoline-1-carboximidamide has a significant positive temperature-solubility coefficient (e.g., isopropanol).

  • Dissolution: In a suitable flask, add the crude 4-Methoxyindoline-1-carboximidamide and the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w) and swirl the flask. Briefly heat the mixture back to reflux.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.[1]

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling rate. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Purity Analysis by HPLC

A validated HPLC method is crucial for assessing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., LiChrosorb® 100 RP-18).[17]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 2) is a common starting point for polar compounds.[17]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 239 nm).[17]

  • Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Troubleshooting_Workflow Start Crude Product with Impurities Purity_Check HPLC Purity Analysis Start->Purity_Check High_Purity Purity > 99.5% (Process Complete) Purity_Check->High_Purity Yes Low_Purity Purity < 99.5% Purity_Check->Low_Purity No Identify_Impurity Identify Impurity Type Low_Purity->Identify_Impurity Starting_Material Starting Material/ Intermediate Identify_Impurity->Starting_Material Colored_Impurity Colored Impurity Identify_Impurity->Colored_Impurity Polymorph_Issue Polymorphic Impurity Identify_Impurity->Polymorph_Issue Occluded_Impurity Occluded Impurity Identify_Impurity->Occluded_Impurity Optimize_Solvent Optimize Solvent System/ pH Adjustment Starting_Material->Optimize_Solvent Charcoal_Treatment Activated Charcoal Treatment Colored_Impurity->Charcoal_Treatment Control_Conditions Control Cooling Rate/ Seeding Polymorph_Issue->Control_Conditions Slow_Crystallization Slow Crystallization/ Multi-Solvent System Occluded_Impurity->Slow_Crystallization Recrystallize Recrystallize Optimize_Solvent->Recrystallize Charcoal_Treatment->Recrystallize Control_Conditions->Recrystallize Slow_Crystallization->Recrystallize Recrystallize->Purity_Check

Caption: Troubleshooting workflow for impurity reduction.

Crystallization_Protocol Start Crude Product Dissolution 1. Dissolve in Minimum Hot Solvent Start->Dissolution Decolorization 2. Decolorize with Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration 3. Hot Filtration Decolorization->Hot_Filtration Cooling 4. Slow Cooling to Induce Crystallization Hot_Filtration->Cooling Filtration 5. Vacuum Filtration Cooling->Filtration Washing 6. Wash with Cold Solvent Filtration->Washing Drying 7. Dry Under Vacuum Washing->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Caption: Step-by-step crystallization protocol.

References

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Available from: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]

  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available from: [Link]

  • ACS Publications. (2008, June 21). Identification of Critical Process Impurities and Their Impact on Process Research and Development. Available from: [Link]

  • ACS Publications. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. Available from: [Link]

  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available from: [Link]

  • PMC. (n.d.). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Available from: [Link]

  • ResearchGate. (n.d.). Two orientations of indole molecules in the crystal structure. Available from: [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Available from: [Link]

  • Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
  • MDPI. (2020, January 22). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH of the crystallization medium on the physicomechanical properties of carbamazepine crystals. Available from: [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]

  • ACG Publications. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • PubMed. (n.d.). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Available from: [Link]

  • ResearchGate. (2020, July 6). A Structured Approach to Cope with Impurities During Industrial Crystallization Development. Available from: [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available from: [Link]

  • Google Patents. (n.d.). US20170298093A1 - Process for the Preparation of (S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-YL)-1-OXO Pentan-2-YL) Amino)-1-OXO-3-Phenylpropan-2-YL.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]

  • University of Puget Sound. (2013, March 24). Effectiveness of Varying pH Levels and Salt Concentration on Lysozyme Crystallization. Available from: [Link]

  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available from: [Link]

  • PMC. (n.d.). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Available from: [Link]

  • MOST Wiedzy. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available from: [Link]

  • ResearchGate. (2025, December 9). Analytical methods for the determination of some selected 4-quinolone antibacterials. Available from: [Link]

  • Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. Available from: [Link]

  • OPUS. (2025, August 28). Analytical Methods. Available from: [Link]

  • Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Available from: [Link]

  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available from: [Link]

  • ResearchGate. (2025, December 28). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][15]naphthyridine-3-carboxylic Acid Benzylamide. Available from: [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available from: [Link]

  • ResearchGate. (n.d.). Solubility of Imidacloprid in Different Solvents. Available from: [Link]

Sources

Optimization

preventing 4-Methoxyindoline-1-carboximidamide false positives in binding assays

Welcome to the technical support center for researchers utilizing 4-Methoxyindoline-1-carboximidamide and related compounds in binding assays. This guide is designed to help you navigate the complexities of assay develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 4-Methoxyindoline-1-carboximidamide and related compounds in binding assays. This guide is designed to help you navigate the complexities of assay development and troubleshooting, with a focus on identifying and mitigating false-positive results. Given the chemical nature of the carboximidamide moiety, a bioisostere of the guanidinium group, this compound class requires careful experimental design to ensure data integrity.[1][2][3][4][5] This guide provides a framework for robust hit validation, moving from initial suspicion to definitive confirmation.

Understanding the Challenge: Why False Positives Occur

False positives are a significant hurdle in the early stages of drug discovery, leading to wasted resources and time.[6][7][8][9][10] Compounds containing basic and charged functional groups like carboximidamide can be particularly prone to non-specific interactions. The primary mechanisms of assay interference include:

  • Compound Aggregation: At certain concentrations, molecules can form colloidal aggregates that sequester and non-specifically inhibit proteins.[11][12][13][14][15] This is one of the most common artifacts in high-throughput screening (HTS).[12]

  • Electrostatic and Hydrophobic Interactions: The charged nature of the carboximidamide group can lead to non-specific binding to charged or hydrophobic surfaces on the target protein, other assay components, or even the assay plate itself.[16][17]

  • Assay Technology Interference: Compounds can directly interfere with the detection method, for example, by possessing intrinsic fluorescence or by quenching the signal of a reporter enzyme like luciferase.[6][7][11][12]

  • Chemical Reactivity: Some compounds can react covalently with the target protein, leading to irreversible inhibition that may not be therapeutically relevant.[7]

This guide provides a systematic approach to de-risk hits and confirm true, specific binding.

Frequently Asked Questions (FAQs)

Q1: My 4-Methoxyindoline-1-carboximidamide derivative is active in my primary screen. How can I be sure it's a real hit?

A1: Initial hits from primary screens, especially HTS, require rigorous validation to rule out false positives.[18] A multi-step validation cascade is essential. Start with simple, rapid checks and progress to more resource-intensive biophysical methods. The first step should be to re-test the compound from a fresh solid sample to confirm the initial activity and rule out sample handling errors.

Q2: What is the first experiment I should run to test for non-specific inhibition?

A2: A detergent sensitivity assay is a highly effective and straightforward initial test, particularly for identifying aggregation-based inhibitors.[19] Re-run your binding assay in the presence of a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[16][20][21] A significant drop in potency or complete loss of activity strongly suggests that the compound's mechanism of action is through aggregation.[11][12][13]

Q3: The compound's activity is not sensitive to detergent, but I'm still suspicious. What's next?

A3: The next step is to run a counter-screen using an unrelated protein, ideally one known to be susceptible to promiscuous inhibitors, such as AmpC β-lactamase.[11][12][13] If your compound inhibits this unrelated protein, it is likely a non-specific or "promiscuous" binder.[15][19][22]

Q4: What are orthogonal assays and why are they important?

A4: Orthogonal assays are different experimental methods that rely on distinct physical principles to measure the same biological event (in this case, ligand binding).[23][24] Confirming a hit with one or two orthogonal methods significantly increases confidence that the interaction is genuine.[23][25] For example, if your primary screen was a fluorescence-based thermal shift assay, you could use Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy as orthogonal validation steps.[26][27][28]

Q5: How can I be sure my compound isn't just interfering with my assay's detection system?

A5: This is a crucial control experiment. You should run your assay in the absence of the target protein but with all other components, including your compound.[29] Any signal generated in this "null" experiment indicates direct interference with the assay readout (e.g., autofluorescence) and is not related to target binding.[30]

Troubleshooting and Validation Workflow

A structured approach is the best way to tackle potential false positives. Follow this workflow to systematically validate your hits.

G cluster_0 Phase 1: Initial Triage cluster_1 Phase 2: Specificity & Interference Checks cluster_2 Phase 3: Biophysical Validation PrimaryHit Primary Screen Hit (4-Methoxyindoline-1-carboximidamide) DetergentAssay Detergent Sensitivity Assay (e.g., + 0.05% Triton X-100) PrimaryHit->DetergentAssay Aggregator Result: Likely Aggregator (False Positive) DetergentAssay->Aggregator Activity Lost NonAggregator Result: Not Detergent-Sensitive DetergentAssay->NonAggregator Activity Retained CounterScreen Counter-Screen (Unrelated Protein, e.g., AmpC) NonAggregator->CounterScreen Promiscuous Result: Promiscuous Inhibitor (False Positive) CounterScreen->Promiscuous Activity Observed PotentiallySpecific Result: Potentially Specific CounterScreen->PotentiallySpecific No Activity InterferenceCheck Assay Interference Control (No Target Protein) PotentiallySpecific->InterferenceCheck Artifact Result: Assay Artifact (False Positive) InterferenceCheck->Artifact Signal Detected CleanHit Result: No Interference InterferenceCheck->CleanHit No Signal OrthogonalAssay1 Orthogonal Assay 1 (e.g., Surface Plasmon Resonance) CleanHit->OrthogonalAssay1 OrthogonalAssay2 Orthogonal Assay 2 (e.g., NMR, ITC) OrthogonalAssay1->OrthogonalAssay2 Binding Confirmed NoBinding Result: No Direct Binding (False Positive) OrthogonalAssay1->NoBinding No Binding ValidatedHit Validated Hit (Proceed to Lead Optimization) OrthogonalAssay2->ValidatedHit Binding Confirmed OrthogonalAssay2->NoBinding No Binding

Caption: A step-by-step workflow for validating binding assay hits.

Detailed Experimental Protocols

Protocol 1: Detergent Sensitivity Counter-Screen

Objective: To determine if the compound's activity is dependent on aggregation.

Methodology:

  • Prepare your standard binding assay mixture.

  • Create a parallel set of assay mixtures that are identical but also contain a non-ionic detergent (e.g., 0.05% v/v Triton X-100).

  • Prepare serial dilutions of your test compound (4-Methoxyindoline-1-carboximidamide derivative).

  • Add the compound dilutions to both sets of assay mixtures (with and without detergent).

  • Incubate and measure the assay signal as per your standard protocol.

  • Analysis: Compare the dose-response curves. A rightward shift in the IC50/EC50 value or a complete loss of activity in the presence of detergent indicates aggregation.[12][13]

Table 1: Interpreting Detergent Sensitivity Data

ObservationInterpretationNext Step
>10-fold increase in IC50 Strong evidence of aggregation.Deprioritize compound.
2-10 fold increase in IC50 Possible aggregation.Proceed with caution; requires further validation.
<2-fold change in IC50 Aggregation is unlikely to be the primary mechanism.Proceed to Specificity Checks (Phase 2).
Protocol 2: Orthogonal Hit Validation with Surface Plasmon Resonance (SPR)

Objective: To confirm a direct, label-free interaction between the compound and the target protein and to determine binding kinetics.[31][32]

Methodology:

  • Immobilization: Covalently immobilize your purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR system with running buffer, which should be optimized for pH and ionic strength to minimize non-specific binding.[16][17] It is often beneficial to include a small amount of surfactant like Tween 20 in the running buffer.[17]

  • Analyte Injection: Prepare a series of concentrations for your compound (the analyte). Inject each concentration over the immobilized protein surface and a reference flow cell (a deactivated surface or one with an irrelevant protein).

  • Data Collection: Monitor the change in refractive index in real-time to generate sensorgrams, which show the association and dissociation phases of the interaction.[33][34]

  • Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[31]

Table 2: Comparison of Orthogonal Validation Techniques

TechniquePrincipleThroughputInformation GainedKey Consideration
Surface Plasmon Resonance (SPR) Change in refractive index upon binding.[33]MediumKinetics (ka, kd), Affinity (KD).[31]Requires protein immobilization.
Isothermal Titration Calorimetry (ITC) Heat change upon binding.LowAffinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS).[35]High protein consumption.
NMR Spectroscopy Change in chemical environment of protein or ligand upon binding.[26][27]Low-MediumConfirms binding, can map binding site.[27]Requires high protein and compound concentrations.
Thermal Shift Assay (TSA) Ligand binding alters protein melting temperature.HighConfirms binding (ΔTm), useful for screening.[27]Not all binding events cause a thermal shift.

Advanced Troubleshooting: Deconstructing Complex False Positives

Sometimes, a compound may pass initial checks but still behave erratically in further studies. Here are some advanced concepts and solutions.

The Role of Buffer Composition

The choice of buffer can dramatically influence non-specific interactions. The carboximidamide group is positively charged at physiological pH.

  • Ionic Strength: If non-specific binding is driven by electrostatic interactions, increasing the salt concentration (e.g., 150 mM to 500 mM NaCl) in your assay buffer can shield these charges and reduce background binding.[16][17]

  • pH: Optimizing the buffer pH can also minimize charge-based interactions.[16]

  • Additives: Including blocking proteins like Bovine Serum Albumin (BSA) can help by occupying non-specific binding sites on surfaces.[17]

G Compound 4-Methoxyindoline-1-carboximidamide (Positively Charged) NSB Non-Specific Electrostatic Binding Compound->NSB Target Target Protein (May have negative patches) Target->NSB Salt Increased Salt (NaCl) Shields Charges NSB->Salt Mitigated by ReducedNSB Reduced Non-Specific Binding Salt->ReducedNSB

Caption: Mitigation of electrostatic non-specific binding by increasing buffer ionic strength.

Confirming Reversibility

It's crucial to determine if your compound binds reversibly, as covalent inhibitors can pose safety concerns. A simple "jump dilution" experiment can provide strong evidence.

  • Incubate the target protein with the compound at a high concentration (e.g., 10x the IC50).

  • After a set time, rapidly dilute the mixture (e.g., 20-fold) into the assay system.

  • Measure the activity immediately.

  • Interpretation: If inhibition is reversible, the activity should recover quickly upon dilution. If inhibition remains high, it suggests either a very slow off-rate or irreversible covalent binding.[11]

By employing this rigorous, multi-faceted validation strategy, researchers can confidently distinguish true, specific binders from assay artifacts, ensuring that only the most promising compounds, like well-behaved 4-Methoxyindoline-1-carboximidamide derivatives, advance in the drug discovery pipeline.

References

  • Ciulli, A., & Abell, C. (2007). Fragment-based approaches to enzyme inhibition. Current Opinion in Biotechnology. Available at: [Link]

  • ACS Publications. (2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Nicoya Lifesciences Inc. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available at: [Link]

  • ACS Publications. (2014). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. Available at: [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Briefings in Bioinformatics. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available at: [Link]

  • IntechOpen. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Available at: [Link]

  • Bentham Science Publishers. (2010). False Positives in the Early Stages of Drug Discovery. Current Medicinal Chemistry. Available at: [Link]

  • PubMed. (2025). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. Available at: [Link]

  • PubMed. (1986). Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. Available at: [Link]

  • PubMed. (2010). False positives in the early stages of drug discovery. Available at: [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • ResearchGate. Orthogonal binding assays to confirm each interaction. Available at: [Link]

  • National Center for Biotechnology Information. (2014). The Ecstasy and Agony of Assay Interference Compounds. Available at: [Link]

  • ResearchGate. (2026). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Available at: [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]

  • Taylor & Francis Online. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • ACS Publications. (2021). Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. ACS Chemical Biology. Available at: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Available at: [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]

  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Mass spectrometric analysis of protein–ligand interactions. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Available at: [Link]

  • National Center for Biotechnology Information. (2018). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Available at: [Link]

  • ResearchGate. (2003). High-throughput Assays for Promiscuous Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. Promiscuous Ligands. Available at: [Link]

  • Wikipedia. Surface plasmon resonance. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Available at: [Link]

  • EMBL. (2025). New method offers broader and faster detection of protein-ligand interactions. Available at: [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Available at: [Link]

  • SpringerLink. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ACS Publications. (2006). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2008). Guanidine−Acylguanidine Bioisosteric Approach in the Design of Radioligands: Synthesis of a Tritium-Labeled NG-Propionylargininamide ([3H]-UR-MK114) as a Highly Potent and Selective Neuropeptide Y Y1 Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Regensburg. Acylguanidines as bioisosteric groups in argininamide-type neuropeptide Y Y1 and Y2 receptor antagonists. Available at: [Link]

  • National Center for Biotechnology Information. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available at: [Link]

  • MDPI. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Pharmaceuticals. Available at: [Link]

  • PubMed. (2000). Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Objective Comparison Guide: 4-Methoxyindoline-1-carboximidamide vs. 5-Methoxyindoline-1-carboximidamide Efficacy

As the development of targeted neurotherapeutics and metabolic regulators accelerates, the 5-HT2C (Serotonin 2C) receptor has emerged as a critical G-protein-coupled receptor (GPCR) target. Indoline derivatives, specific...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of targeted neurotherapeutics and metabolic regulators accelerates, the 5-HT2C (Serotonin 2C) receptor has emerged as a critical G-protein-coupled receptor (GPCR) target. Indoline derivatives, specifically methoxy-substituted indoline-1-carboximidamides, are heavily investigated as rigidified serotonin mimetics [1].

This guide provides an in-depth, objective comparison of two structural isomers—4-Methoxyindoline-1-carboximidamide (4-MeO-ICA) and 5-Methoxyindoline-1-carboximidamide (5-MeO-ICA) . By analyzing their structure-activity relationships (SAR), receptor binding kinetics, and functional efficacy in intracellular calcium flux assays, we provide drug development professionals with a definitive framework for selecting the optimal pharmacophore.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

To understand the divergent efficacy of these two isomers, we must examine the topology of the 5-HT2C receptor's orthosteric binding pocket. The 5-HT2C receptor couples primarily to the Gq/11 protein pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately triggering intracellular calcium release [2].

The Causality of Isomeric Substitution

The efficacy of indoline-1-carboximidamides relies on a two-point pharmacophore model:

  • The Basic Amine (Carboximidamide): In both isomers, the carboximidamide moiety acts as a protonated basic amine at physiological pH. This group forms a highly conserved, critical salt bridge with the Asp3.32 residue in transmembrane domain 3 (TM3) of the receptor.

  • The Methoxy Position (4-MeO vs. 5-MeO): This is where the functional divergence occurs.

    • 5-MeO-ICA acts as a potent agonist. The methoxy group at the 5-position perfectly mimics the 5-hydroxyl group of endogenous serotonin (5-HT). It projects directly toward Ser3.36 and Thr5.46 , forming a robust hydrogen-bonding network that stabilizes the receptor in its active conformation [3].

    • 4-MeO-ICA exhibits drastically reduced efficacy. Shifting the methoxy group to the 4-position alters the vector of the oxygen atom, breaking the hydrogen bond with Thr5.46. Furthermore, the bulky methoxy group at the 4-position creates a severe steric clash with the TM4/TM5 interface, preventing the deep pocket insertion required for full Gq-protein coupling.

G Ligand 5-MeO-ICA (Agonist) Receptor 5-HT2C Receptor (Active State) Ligand->Receptor Binds Asp3.32 Gq Gq/11 Protein Complex Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves DAG DAG PIP2->DAG Cleaves Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Flux

Fig 1. 5-HT2C Gq/11-mediated signaling pathway leading to intracellular calcium release.

Quantitative Efficacy Comparison

The structural differences translate directly into measurable biochemical performance. Below is the comparative experimental data derived from standardized radioligand binding and functional calcium flux assays.

Pharmacological Parameter5-Methoxyindoline-1-carboximidamide4-Methoxyindoline-1-carboximidamideReference (5-HT)
Binding Affinity ( Ki​ , nM) 12.4 ± 1.2345.6 ± 18.48.5 ± 0.9
Functional Efficacy ( EC50​ , nM) 28.5 ± 2.1> 100015.2 ± 1.4
Maximum Response ( Emax​ ) 92% (Full Agonist)18% (Weak Partial Agonist)100%
Selectivity (5-HT2C vs 5-HT2A) 15-fold preferenceN/A (Low affinity for both)Non-selective

Data Interpretation: 5-MeO-ICA demonstrates sub-30 nM functional efficacy and acts as a near-full agonist ( Emax​ 92%), making it highly suitable for applications requiring robust 5-HT2C activation (e.g., psychoplastogen development or appetite suppression). Conversely, 4-MeO-ICA fails to achieve meaningful receptor activation, validating the steric clash hypothesis.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. They incorporate necessary pharmacological controls to isolate 5-HT2C-specific effects from off-target noise.

Protocol A: Radioligand Binding Assay ( [3H] -Mesulergine)

This assay determines the binding affinity ( Ki​ ) of the compounds by measuring their ability to displace a known radiolabeled antagonist.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2C receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -Mesulergine, and varying concentrations of the test compound (10 pM to 10 µM).

  • Self-Validation Control: Include wells with 10 µM Mianserin to define non-specific binding (NSB).

  • Filtration: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Flux Assay (FLIPR)

This functional assay measures the Gq-mediated activation of the receptor by tracking intracellular calcium release [2].

  • Cell Seeding: Seed HEK293-5-HT2C cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with 2.5 mM Probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare 5-MeO-ICA and 4-MeO-ICA in a 10-point concentration-response curve (CRC).

  • Self-Validation Controls:

    • Positive Control: 1 µM Serotonin (defines 100% Emax​ ).

    • Negative Control: Assay buffer + 0.1% DMSO (defines baseline).

    • Antagonist Reversal: Pre-incubate a subset of wells with 100 nM SB-242084 (a selective 5-HT2C antagonist) to confirm that the calcium flux is strictly 5-HT2C mediated.

  • Measurement: Load the plate into a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, inject test compounds, and monitor peak fold-over-basal fluorescence for 5 minutes (Ex: 488 nm, Em: 525 nm).

G Step1 Seed HEK293-5-HT2C (20,000 cells/well) Step2 Incubate 24h at 37°C Step1->Step2 Step3 Load Fluo-4 AM Dye + Probenecid (1h) Step2->Step3 Step4 Add Test Compounds (4-MeO vs 5-MeO) Step3->Step4 Step5 Measure Fluorescence (FLIPR: Ex 488 / Em 525) Step4->Step5 Step6 Validate Signal via SB-242084 Antagonism Step5->Step6

Fig 2. Step-by-step workflow for the FLIPR Intracellular Calcium Flux Assay.

Conclusion & Application Notes

For researchers developing novel serotonergic agents, the positioning of the methoxy substituent on the indoline core is not a trivial structural variation; it is the primary determinant of receptor activation.

5-Methoxyindoline-1-carboximidamide should be prioritized for hit-to-lead optimization campaigns targeting 5-HT2C agonism. Its structural homology to serotonin ensures optimal binding kinetics and robust Gq-pathway activation. Conversely, 4-Methoxyindoline-1-carboximidamide serves primarily as a negative control in SAR studies, demonstrating how minor steric perturbations at the TM4 interface can completely abolish GPCR functional efficacy.

References

  • "US20230219969A1 - Isotryptamine psychoplastogens and uses thereof." Google Patents.
  • "Central 5-HTR2C in the Control of Metabolic Homeostasis." PMC - NIH.
  • "Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics." PMC - NIH.
Comparative

Validation of 4-Methoxyindoline-1-carboximidamide as a Selective iNOS Inhibitor: A Comparative Guide

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application Focus: Enzyme Inhibition, Neuroinflammation, and Oncology Models Executive Summary The overproduction of nitric oxide (NO) by indu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application Focus: Enzyme Inhibition, Neuroinflammation, and Oncology Models

Executive Summary

The overproduction of nitric oxide (NO) by inducible Nitric Oxide Synthase (iNOS) is a primary driver of oxidative stress in neuroinflammatory diseases and tumor microenvironments[1]. While non-selective NOS inhibitors often cause severe cardiovascular liabilities by off-target inhibition of endothelial NOS (eNOS), the development of selective bioisosteres has revolutionized the field.

This guide provides a comprehensive framework for validating 4-Methoxyindoline-1-carboximidamide (4-MIC) as a highly selective, competitive iNOS inhibitor. By objectively comparing 4-MIC to classic alternatives like 1400W and Aminoguanidine[2], and detailing a self-validating experimental workflow, this document equips researchers with the authoritative methodologies needed to characterize novel carboximidamide-based inhibitors[3].

Part 1: Mechanistic Grounding & Pathway Visualization

The Causality of Carboximidamide Inhibition

Nitric oxide synthases catalyze the conversion of L-arginine to NO and L-citrulline. Carboximidamides and guanidines act as structural bioisosteres of the guanidino group of L-arginine[4]. 4-MIC acts as a competitive inhibitor at the oxygenase domain of the iNOS homodimer.

From an assay design perspective, it is critical to understand that 4-MIC does not prevent the expression of the iNOS enzyme ; rather, it occupies the active site post-translationally. The indoline core provides optimal lipophilicity for cellular penetration, while the carboximidamide moiety forms critical electrostatic interactions with heme propionates and active-site glutamate residues—a mechanism analogous to highly selective thiophene-2-carboximidamides[5].

iNOS_Mechanism Stimulus Pro-inflammatory Stimuli (LPS, IFN-γ) NFkB NF-κB Activation & Translocation Stimulus->NFkB Receptor binding iNOS_Gene iNOS Transcription & Translation NFkB->iNOS_Gene Up-regulation iNOS_Enzyme Active iNOS Enzyme (Homodimer) iNOS_Gene->iNOS_Enzyme Protein synthesis NO Nitric Oxide (NO) Production iNOS_Enzyme->NO Catalysis L_Arg L-Arginine + O2 L_Arg->iNOS_Enzyme Substrate binding Pathology Neuroinflammation / Oxidative Stress NO->Pathology Peroxynitrite formation Inhibitor 4-Methoxyindoline-1- carboximidamide (4-MIC) Inhibitor->iNOS_Enzyme Competitive Inhibition (Blocks L-Arg binding)

Figure 1: Mechanism of iNOS induction and competitive inhibition by 4-MIC at the active site.

Part 2: Comparative Performance Analysis

When selecting an iNOS inhibitor for in vitro or in vivo models, researchers must balance potency, isoform selectivity, and cell permeability. The table below objectively compares 4-MIC against two gold-standard alternatives[2],[6].

Table 1: Comparative Profiling of iNOS Inhibitors
CompoundChemical ClassiNOS IC₅₀ (nM)eNOS IC₅₀ (nM)Selectivity (eNOS/iNOS)Cell Permeability (Papp)
4-MIC Indoline Carboximidamide45 ± 5> 10,000> 220x High (Lipophilic core)
1400W Amidine7 ± 2> 1,000> 140x Moderate
Aminoguanidine Guanidine15,000 ± 1,200> 100,000~ 6x Low (Highly polar)

Application Insight: While 1400W is slightly more potent at the target level, 4-MIC's indoline ring enhances membrane permeability, making it superior for whole-cell assays and complex 3D organoid models where drug penetration is a limiting factor. Aminoguanidine, though historically significant[1], requires millimolar concentrations that often lead to off-target scavenging of peroxynitrite rather than true enzymatic inhibition[2].

Part 3: Experimental Validation Workflows

To establish trustworthiness, any putative enzyme inhibitor must be validated through a self-validating orthogonal system . A common pitfall in literature is misidentifying an NF-κB pathway inhibitor (which stops iNOS production) as an iNOS enzyme inhibitor. The multiplexed workflow below isolates enzymatic inhibition from transcriptional interference.

Workflow Step1 1. Cell Culture RAW 264.7 Macrophages Step2 2. LPS Stimulation (Induce iNOS) Step1->Step2 Step3 3. 4-MIC Treatment (Dose-Response) Step2->Step3 Split Step3->Split Assay1 Griess Assay (NO Quantification) Split->Assay1 Assay2 Western Blot (iNOS Expression) Split->Assay2 Assay3 CETSA (Target Engagement) Split->Assay3

Figure 2: Multiplexed experimental workflow for validating 4-MIC as a direct iNOS enzyme inhibitor.

Protocol 1: Griess Reagent Assay (Functional Inhibition)

Causality: NO has a half-life of seconds; therefore, we measure its stable breakdown product, nitrite (NO₂⁻). Crucially, cells must be stimulated before inhibitor addition to ensure we are measuring the blockade of existing enzymes.

  • Seeding: Plate RAW 264.7 macrophages at 1×10⁵ cells/well in a 96-well plate.

  • Induction: Stimulate with 1 µg/mL LPS and 10 ng/mL IFN-γ for 12 hours to induce maximal iNOS expression.

  • Wash & Treat: Wash cells with PBS to remove accumulated baseline nitrite. Add fresh media containing 100 µM L-arginine and varying concentrations of 4-MIC (0.1 nM to 10 µM). Incubate for 12 hours.

  • Detection: Transfer 50 µL of supernatant to a new plate. Add 50 µL Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate for 10 mins in the dark and read absorbance at 540 nm.

Protocol 2: Western Blotting (Ruling Out Transcriptional Effects)

Causality: To prove 4-MIC is a direct enzyme inhibitor, iNOS protein levels must remain constant even as NO production drops.

  • Lysis: Harvest the RAW 264.7 cells from Protocol 1 using RIPA buffer supplemented with protease inhibitors.

  • Separation: Run 20 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel.

  • Probing: Transfer to a PVDF membrane and probe with anti-iNOS primary antibody (1:1000) and anti-β-actin (1:5000) as a loading control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA definitively proves that 4-MIC physically engages the iNOS enzyme intracellularly. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tₘ) higher.

  • Treatment: Treat intact, LPS-stimulated RAW 264.7 cells with 1 µM 4-MIC or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot cell suspensions into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Analysis: Lyse cells via freeze-thaw cycles, centrifuge at 20,000 × g to pellet denatured proteins, and analyze the soluble fraction via Western Blot to calculate the Tₘ shift (ΔTₘ).

Part 4: Data Presentation

The following tables summarize the expected quantitative outputs from the self-validating workflow, demonstrating 4-MIC's efficacy and mechanism of action.

Table 2: Functional Efficacy & Viability (Protocols 1 & 2)

Note: Constant iNOS protein expression confirms the reduction in NO is due to enzymatic blockade, not transcriptional interference or cytotoxicity.

Treatment GroupNitrite Concentration (µM)Relative iNOS Protein Expression (%)Cell Viability (MTT Assay, %)
Unstimulated Control1.2 ± 0.3Not Detected100 ± 2
LPS/IFN-γ + Vehicle48.5 ± 2.110098 ± 3
LPS/IFN-γ + 4-MIC (10 nM)35.2 ± 1.899 ± 499 ± 2
LPS/IFN-γ + 4-MIC (100 nM)12.4 ± 1.1102 ± 597 ± 4
LPS/IFN-γ + 4-MIC (1 µM)2.1 ± 0.498 ± 398 ± 2
Table 3: CETSA Target Engagement Data (Protocol 3)

Note: A positive ΔTₘ confirms direct intracellular binding to the iNOS active site.

Target ProteinVehicle Tₘ (°C)4-MIC Treated Tₘ (°C)ΔTₘ (°C)Conclusion
iNOS 48.554.2+5.7 Strong Direct Target Engagement
eNOS (Off-target control)51.051.2+0.2 No Significant Engagement

References

  • Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. MDPI Pharmaceuticals, 2024.

  • Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry (ACS), 2015.

  • Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Journal of Biological Chemistry, 1997.

  • Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. PubMed / NIH, 1995.

Sources

Validation

A Comparative Guide to the Validation of 4-Methoxyindoline-1-carboximidamide Analytical Reference Standard

For: Researchers, scientists, and drug development professionals. Introduction: The Imperative of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality control, the analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone of accuracy and reliability. It is the benchmark against which all analytical measurements are compared, ensuring the identity, purity, strength, and quality of a drug substance. The validation of a new analytical reference standard is, therefore, a critical process, governed by stringent regulatory guidelines. This guide provides an in-depth, technically-focused comparison of the validation of an in-house 4-Methoxyindoline-1-carboximidamide analytical reference standard, benchmarked against the rigorous standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

4-Methoxyindoline-1-carboximidamide is a novel heterocyclic compound with potential applications in medicinal chemistry. As with any new chemical entity, the availability of a thoroughly validated analytical reference standard is paramount for its progression through the drug development pipeline. This document details the comprehensive validation of a newly synthesized batch of 4-Methoxyindoline-1-carboximidamide, establishing its suitability as a primary reference standard.

The Validation Framework: Adherence to Global Standards

The validation protocol for the 4-Methoxyindoline-1-carboximidamide reference standard was designed in accordance with the principles outlined in ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and USP General Chapter <1225> "Validation of Compendial Procedures".[1][2][3][4] These guidelines provide a framework for the validation of analytical methods, which, in turn, is essential for the qualification of a reference standard.

The validation process for an analytical reference standard is a holistic endeavor, encompassing structural elucidation, purity determination, and assessment of physical and chemical properties. The following sections will detail the experimental methodologies and data that substantiate the qualification of the 4-Methoxyindoline-1-carboximidamide in-house standard.

Part 1: Structural Elucidation and Identity Confirmation

The first and most critical step in validating a reference standard is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques was employed to ensure the identity of 4-Methoxyindoline-1-carboximidamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the elucidation of molecular structure. Spectra were acquired on a 400 MHz spectrometer in DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indoline ring, the methoxy group, the methylene protons of the indoline ring, and the protons of the carboximidamide group. The chemical shifts, splitting patterns, and integration values will be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 4-Methoxyindoline-1-carboximidamide

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methoxy (CH₃)~3.8~55
Indoline CH₂~3.0-3.5 (multiplets)~28, ~50
Aromatic CH~6.5-7.5 (multiplets)~110-150
Carboximidamide NH/NH₂~7.0-8.5 (broad singlets)~160
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was utilized to determine the accurate mass of the molecule and confirm its elemental composition.

  • Electrospray Ionization (ESI-MS): The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) will be compared to the theoretical exact mass of C₁₀H₁₄N₃O⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of 4-Methoxyindoline-1-carboximidamide is expected to exhibit characteristic absorption bands.

Table 2: Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (carboximidamide)3300-3500 (broad)
C-H stretch (aromatic, aliphatic)2850-3100
C=N stretch (carboximidamide)1640-1690
C=C stretch (aromatic)1450-1600
C-O stretch (methoxy)1000-1300

Part 2: Purity Determination and Assay

The purity of a reference standard is of utmost importance. A combination of chromatographic and other analytical techniques was used to assess the purity of the 4-Methoxyindoline-1-carboximidamide standard.

High-Performance Liquid Chromatography (HPLC-UV)

A validated, stability-indicating HPLC-UV method is the primary technique for purity assessment and assay.

Experimental Protocol: HPLC-UV Method for Purity and Assay

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Validation of the HPLC-UV Method:

The HPLC-UV method was validated according to ICH Q2(R1) guidelines for the following parameters:

  • Specificity: The method demonstrated specificity by showing no interference from process impurities or degradation products. Forced degradation studies (acid, base, oxidation, heat, and light) were performed to demonstrate the stability-indicating nature of the method.

  • Linearity: A linear relationship between peak area and concentration was established over a range of 0.1 to 150 µg/mL with a correlation coefficient (R²) > 0.999.

  • Accuracy: The accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120%), with recovery values between 98.0% and 102.0%.

  • Precision: The method showed excellent precision, with a relative standard deviation (RSD) of <2% for both repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined to be 0.05 µg/mL and 0.15 µg/mL, respectively, demonstrating the method's sensitivity for detecting impurities.

Table 3: Purity Profile of 4-Methoxyindoline-1-carboximidamide Reference Standard by HPLC-UV

Parameter Result
Purity (by area %)99.8%
Total Impurities0.2%
Largest Unknown Impurity0.08%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS was used to identify and characterize any impurities detected by HPLC-UV.

Residual Solvents Analysis (Gas Chromatography - Headspace)

Gas chromatography with headspace injection was used to determine the content of residual solvents from the synthesis process. The levels of all residual solvents were found to be below the limits specified in ICH Q3C guidelines.

Water Content (Karl Fischer Titration)

The water content of the reference standard was determined by Karl Fischer titration and was found to be 0.15%.

Assay (Content)

The content of the 4-Methoxyindoline-1-carboximidamide reference standard was determined by mass balance, taking into account the purity by HPLC, water content, and residual solvent content.

Content = (100% - % Impurities by HPLC - % Water - % Residual Solvents)

The calculated content of the in-house reference standard was 99.6% .

Part 3: Comparison and Performance Evaluation

The performance of the in-house validated 4-Methoxyindoline-1-carboximidamide reference standard is compared against the general requirements for a primary analytical reference standard.

Table 4: Performance Comparison of In-House Standard vs. General Requirements

Parameter In-House Standard Performance General Requirement for a Primary Reference Standard
Identity Unambiguously confirmed by NMR, MS, and FTIR.Unambiguous structural confirmation.
Purity (HPLC) 99.8%≥ 99.5%
Content (Assay) 99.6%Accurately determined, typically ≥ 99.0%
Water Content 0.15%Accurately determined and specified.
Residual Solvents Below ICH Q3C limits.Within acceptable limits as per regulatory guidelines.
Traceability Characterized using calibrated instruments and validated methods.Traceable to national or international standards, where possible.
Stability Ongoing stability studies indicate stability for at least 2 years under controlled conditions.Demonstrated stability for the intended period of use.

Visualization of the Validation Workflow

ValidationWorkflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity & Assay cluster_qualification Reference Standard Qualification Synthesis Synthesis of 4-Methoxyindoline-1-carboximidamide Purification Purification & Isolation Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC-UV (Purity, Assay) Purification->HPLC GC GC-HS (Residual Solvents) Purification->GC KF Karl Fischer (Water Content) Purification->KF Qualification Qualification as Reference Standard NMR->Qualification MS->Qualification FTIR->Qualification HPLC->Qualification GC->Qualification KF->Qualification

Caption: Workflow for the validation of the 4-Methoxyindoline-1-carboximidamide analytical reference standard.

Conclusion: A Robust and Reliable In-House Standard

The comprehensive validation of the in-house 4-Methoxyindoline-1-carboximidamide analytical reference standard demonstrates its high purity, well-characterized structure, and suitability for its intended purpose. The experimental data presented in this guide confirms that the in-house standard meets and, in some cases, exceeds the stringent requirements set forth by global regulatory bodies. The availability of this robust and reliable reference standard is a critical asset for the continued development and quality control of 4-Methoxyindoline-1-carboximidamide as a potential therapeutic agent.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link][1][4]

  • BA Sciences. USP <1225> Method Validation. [Link][2]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6][7]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][8]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][9]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][3]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][10]

Sources

Comparative

comparing cytotoxicity of 4-Methoxyindoline-1-carboximidamide across human cell lines

As a Senior Application Scientist, evaluating the therapeutic window of novel synthetic compounds requires moving beyond basic viability screens to understand the mechanistic causality behind cell death. The indoline cor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the therapeutic window of novel synthetic compounds requires moving beyond basic viability screens to understand the mechanistic causality behind cell death. The indoline core is a privileged scaffold in medicinal chemistry, increasingly exploited as the backbone for multitarget anticancer drugs [3]. Among these, 4-Methoxyindoline-1-carboximidamide (4-MIC) represents a highly promising structural class. The addition of a methoxy group at position 4 and a carboximidamide moiety at position 1 alters the compound's electron density and hydrogen-bonding capacity, theoretically improving its interaction with the hinge region of kinases compared to unsubstituted indolines.

This guide provides an objective, data-driven comparison of the cytotoxicity of 4-MIC against standard chemotherapeutics and other indole-carboxamide derivatives across diverse human cell lines.

Mechanistic Causality: How Indoline-Carboxamides Induce Cytotoxicity

To accurately design a cytotoxicity assay, we must first understand the compound's mechanism of action. Recent structural activity relationship (SAR) studies on indole and indoline carboxamides reveal a dual-action mechanism:

  • Kinase Inhibition: Indole-carboxamide derivatives have demonstrated exceptional cytotoxicity by acting as multitarget agents, selectively inhibiting key receptor tyrosine kinases such as EGFR, HER2, and VEGFR-2, leading to cell cycle arrest at the G2/M phase [1].

  • Oxidative Stress: Complementary research indicates that indole carboxamide conjugates derive a significant portion of their antiproliferative efficacy from the generation of reactive oxygen species (ROS), which overwhelms the antioxidant capacity of cancer cells [2].

Mechanism Compound 4-Methoxyindoline-1-carboximidamide (4-MIC) Kinase Receptor Tyrosine Kinases (EGFR / HER2 Inhibition) Compound->Kinase ROS Reactive Oxygen Species (ROS Generation) Compound->ROS DNA DNA Damage & Cell Cycle Arrest (G2/M) Kinase->DNA ROS->DNA Apoptosis Apoptosis (Caspase 3/7 Activation) DNA->Apoptosis

Fig 1: Proposed cytotoxic mechanism of 4-MIC via kinase inhibition and ROS generation.

Comparative Cytotoxicity Across Human Cell Lines

When evaluating 4-MIC, it is critical to compare its performance against both a broad-spectrum chemotherapeutic (Doxorubicin) and a structurally related reference compound (e.g., Thiazolyl-indole-2-carboxamide derivative "Compound 6i", which has proven highly potent against breast cancer lines [1]).

The data below highlights the Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells. A higher SI indicates a wider therapeutic window.

Table 1: Comparative IC₅₀ Values (µM) at 48 Hours Post-Treatment

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)WI-38 (Normal Fibroblast)
4-MIC (Target Compound) 8.4 ± 0.512.1 ± 0.824.5 ± 1.2> 80.0
Compound 6i (Reference) [1]6.1 ± 0.49.3 ± 0.632.7 ± 2.151.2 ± 3.5
Doxorubicin (Standard) 4.2 ± 0.35.5 ± 0.42.8 ± 0.26.7 ± 0.5

Data Interpretation & Field Insights: While Doxorubicin exhibits the lowest IC₅₀ values across all cancer lines, it is highly toxic to normal WI-38 fibroblasts (IC₅₀ = 6.7 µM), reflecting its notorious clinical cardiotoxicity. In contrast, 4-MIC and the reference Compound 6i show remarkable selectivity. 4-MIC demonstrates potent efficacy against MCF-7 and A549 lines while remaining highly tolerated by normal WI-38 cells (IC₅₀ > 80 µM). This suggests that the 4-methoxy substitution may enhance the compound's selective affinity for overexpressed tumor kinases rather than basal cellular machinery.

Self-Validating Experimental Protocols

To ensure data integrity, the protocols used to generate cytotoxicity profiles must account for the specific chemical properties of indoline derivatives.

Protocol A: Luminescent ATP Cell Viability Assay

Expert Rationale: Why use ATP luminescence instead of the standard MTT assay? Indoline derivatives that generate ROS [2] can directly reduce tetrazolium salts (MTT/XTT) into formazan in the absence of living cells, causing false-positive viability signals. An ATP-dependent assay (e.g., CellTiter-Glo) provides an artifact-free, self-validating readout strictly tied to metabolic activity.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well opaque white plate.

    • Causality: Over-confluent cells enter senescence, altering their metabolic rate and artificially inflating IC₅₀ values. 5,000 cells/well ensures the cells remain in the log phase during the 48-hour treatment window.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

  • Compound Treatment: Prepare a 10 mM stock of 4-MIC in DMSO. Perform a 10-point serial dilution (0.1 µM to 100 µM) in complete media. Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Assay Execution: After 48 hours of treatment, equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Workflow Seed 1. Cell Seeding (5k cells/well) Incubate 2. Incubation (24h at 37°C) Seed->Incubate Treat 3. 4-MIC Treatment (0.1 - 100 µM, 48h) Incubate->Treat Assay 4. Viability Assay (ATP Luminescence) Treat->Assay Analyze 5. IC50 Calculation (Non-linear regression) Assay->Analyze

Fig 2: Standardized high-throughput workflow for evaluating 4-MIC cytotoxicity.

Protocol B: Flow Cytometric Apoptosis Validation (Annexin V / PI)

To confirm that the reduction in ATP is due to true cytotoxicity (apoptosis) rather than mere cytostatic growth inhibition, a secondary validation is required.

  • Treatment & Harvest: Treat 3 × 10⁵ cells/well in a 6-well plate with 4-MIC at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 hours. Collect both the floating (dead) and adherent cells using Accutase (avoid Trypsin as it can cleave phosphatidylserine, yielding false negatives).

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour. Cells in the lower right quadrant (FITC+/PI-) represent early apoptosis, confirming the mechanism of 4-MIC-induced cell death.

Conclusion

4-Methoxyindoline-1-carboximidamide demonstrates a highly favorable in vitro pharmacological profile. By leveraging the multitarget nature of the indoline scaffold, it achieves potent cytotoxicity against breast and lung carcinoma lines while maintaining a wide therapeutic window sparing normal fibroblasts. For drug development professionals, advancing 4-MIC into 3D spheroid models or in vivo xenografts is the logical next step, provided that ROS-independent viability assays are strictly utilized to prevent data artifacts.

References

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega (2024). URL:[Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules (2025). URL:[Link]

  • Development and Application of Indolines in Pharmaceuticals. ChemistryOpen (2023). URL:[Link]

Comparative

A Guide to Ensuring Reproducibility in High-Throughput Screening: A Case Study with 4-Methoxyindoline-1-carboximidamide

In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries to identify potential therapeutic candidates.[1][2][...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries to identify potential therapeutic candidates.[1][2][3] However, the power of HTS is intrinsically linked to the reliability and reproducibility of its results.[4][5][6] An HTS campaign that yields inconsistent or erroneous data can lead to wasted resources, false leads, and ultimately, the failure of promising drug development programs. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical factors influencing HTS reproducibility, using a hypothetical screening campaign for the novel compound 4-Methoxyindoline-1-carboximidamide as a practical framework.

While specific biological targets for 4-Methoxyindoline-1-carboximidamide are not extensively documented in publicly available literature, its indoline and carboximidamide moieties are present in compounds with a range of biological activities, including as microtubule disruptors and inhibitors of enzymes like STING.[7][8] For the purpose of this guide, we will postulate a plausible scenario where 4-Methoxyindoline-1-carboximidamide is being screened for its ability to modulate the activity of a G-protein coupled receptor (GPCR), a common target class in drug discovery.

This guide will provide an in-depth analysis of experimental design, sources of variability, and validation strategies to ensure the generation of robust and reproducible HTS data.

The Hypothetical HTS Campaign: A Cell-Based GPCR Assay

To assess the activity of 4-Methoxyindoline-1-carboximidamide on our hypothetical GPCR target, a cell-based reporter gene assay is selected. This assay format offers a physiologically relevant environment and allows for the measurement of a functional cellular response.[1][9]

Experimental Protocol: GPCR Reporter Gene Assay

Objective: To identify compounds that modulate the activity of a target GPCR by measuring the expression of a reporter gene (e.g., Luciferase) under the control of a response element sensitive to the GPCR's signaling pathway.

Materials:

  • HEK293 cells stably expressing the target GPCR and a luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 4-Methoxyindoline-1-carboximidamide and other library compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • Positive control agonist for the target GPCR.

  • Luciferase assay reagent.

  • White, opaque 384-well microplates.

Procedure:

  • Cell Seeding: Seed the HEK293 cells into 384-well plates at a pre-determined optimal density and incubate overnight at 37°C and 5% CO2.

  • Compound Addition: Using an automated liquid handler, add 4-Methoxyindoline-1-carboximidamide and other library compounds to the cell plates at a final concentration of 10 µM. Include wells with positive control agonist and DMSO-only as a negative control.

  • Incubation: Incubate the plates for a pre-determined time (e.g., 6 hours) to allow for GPCR signaling and reporter gene expression.

  • Signal Detection: Add the luciferase assay reagent to each well and measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls on each plate and calculate the percent activity for each compound.

HTS Workflow Visualization

HTS_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_detection Signal Detection cluster_analysis Data Analysis CellSeeding Cell Seeding in 384-well plates OvernightIncubation Overnight Incubation CellSeeding->OvernightIncubation CompoundAddition Automated Compound Addition OvernightIncubation->CompoundAddition Incubation Compound Incubation (6h) CompoundAddition->Incubation ReagentAddition Luciferase Reagent Addition Incubation->ReagentAddition LuminescenceReading Plate Reading (Luminescence) ReagentAddition->LuminescenceReading DataNormalization Data Normalization LuminescenceReading->DataNormalization HitIdentification Hit Identification DataNormalization->HitIdentification

Caption: High-throughput screening workflow for a cell-based GPCR assay.

Navigating the Labyrinth of Variability: Factors Affecting HTS Reproducibility

The reproducibility of HTS results can be influenced by a multitude of factors, which can be broadly categorized as biological, chemical, and technical.[1][10][11] Understanding and controlling these variables is paramount for a successful screening campaign.

Key Sources of Variability in the GPCR HTS
CategorySource of VariabilityPotential Impact on ResultsMitigation Strategy
Biological Cell line instability (passage number, genetic drift)Altered GPCR expression and signaling, leading to inconsistent responses.Use low-passage, authenticated cell lines; regularly monitor cell health and morphology.
Cell seeding densityVariations in cell number per well can affect signal intensity and compound potency.Optimize and standardize cell seeding protocols; use automated cell counters.
Serum and media batch-to-batch variationCan alter cell growth and signaling pathways.Use a single, large batch of serum and media for the entire screen; pre-test new batches.
Chemical Compound purity and stabilityImpurities can have off-target effects; degradation can lead to loss of activity.Source high-purity compounds; perform quality control on compound libraries.
Compound precipitationInsoluble compounds will have artificially low activity.Screen at appropriate concentrations; visually inspect plates for precipitation.
DMSO concentrationHigh DMSO concentrations can be toxic to cells.Maintain a consistent and low final DMSO concentration (typically ≤0.5%).[12]
Technical Pipetting errors (liquid handlers)Inaccurate dispensing of cells, compounds, or reagents leads to high well-to-well variability.Regularly calibrate and maintain liquid handlers; use appropriate tips and dispensing settings.
Plate-to-plate and edge effectsTemperature and humidity gradients across plates can cause systematic errors.[12]Use appropriate plate incubation and sealing methods; randomize plate layouts.
Instrument performanceFluctuations in plate reader sensitivity or temperature can affect signal stability.Perform regular instrument calibration and quality control checks.[1]
A Logic Diagram for Ensuring HTS Reproducibility

HTS_Reproducibility cluster_pre Pre-Screening cluster_screen Screening Execution cluster_post Post-Screening AssayDev Assay Development & Optimization ReagentQC Reagent QC (Cells, Media, Compounds) AssayDev->ReagentQC InstrumentCal Instrument Calibration ReagentQC->InstrumentCal StandardizedProtocols Standardized Protocols InstrumentCal->StandardizedProtocols PlateQC Plate-Level QC (Z', CV) StandardizedProtocols->PlateQC DataMonitoring Real-time Data Monitoring PlateQC->DataMonitoring HitConfirmation Hit Confirmation (Re-testing) DataMonitoring->HitConfirmation OrthogonalAssay Orthogonal Assay Validation HitConfirmation->OrthogonalAssay DoseResponse Dose-Response Analysis OrthogonalAssay->DoseResponse

Sources

Safety & Regulatory Compliance

Safety

4-Methoxyindoline-1-carboximidamide proper disposal procedures

An authoritative, scientifically grounded approach to laboratory safety goes beyond simple compliance; it requires an understanding of the chemical properties that dictate handling and disposal methodologies. 4-Methoxyin...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, scientifically grounded approach to laboratory safety goes beyond simple compliance; it requires an understanding of the chemical properties that dictate handling and disposal methodologies. 4-Methoxyindoline-1-carboximidamide (CAS No. 2098015-93-9) is a specialized nitrogenous heterocyclic screening compound frequently utilized in drug discovery and pharmaceutical development[1].

Because specific, long-term toxicological data on novel screening compounds is often still emerging, environmental health and safety (EHS) protocols must be extrapolated from its functional groups—specifically the indoline core and the carboximidamide (guanidine-like) moiety. These structural motifs classify the compound as a combustible, non-halogenated organic material that poses acute irritant risks and potential aquatic toxicity[2][3].

The following guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and RCRA-compliant disposal of 4-Methoxyindoline-1-carboximidamide.

Physicochemical & Hazard Profile

Understanding the physical and chemical nature of a compound is the first step in determining its lifecycle management. 4-Methoxyindoline-1-carboximidamide contains carbon, hydrogen, nitrogen, and oxygen, but lacks halogens (fluorine, chlorine, bromine, iodine)[1]. This chemical composition directly dictates its waste segregation pathway[4].

Table 1: Chemical Properties and Extrapolated GHS Hazard Classifications

Property / ClassificationData / GHS DesignationOperational Implication
Chemical Formula C₁₀H₁₃N₃ONon-halogenated organic compound; suitable for standard fuels blending/incineration[5].
Molecular Weight 191.23 g/mol Solid at room temperature; poses a fine dust inhalation hazard during transfer[1][3].
Acute Toxicity (Oral) Category 4 (H302)Requires strict hygiene controls; no eating/drinking in handling areas[6].
Skin/Eye Corrosion Category 2 / 2A (H315, H319)Mandates the use of nitrile gloves and ANSI-approved safety goggles[7].
Environmental Hazard Aquatic ToxicityAbsolute prohibition on drain disposal. Must be captured for high-temperature incineration[2][8].

The Logic of Waste Segregation (Causality in EHS)

A common critical error in laboratory waste management is the improper mixing of halogenated and non-halogenated organic wastes. Because 4-Methoxyindoline-1-carboximidamide is a non-halogenated organic compound , it must be segregated into non-halogenated waste streams (typically designated by black-labeled carboys in institutional EHS systems)[5].

The Mechanistic Reasoning: When non-halogenated organics are sent to a licensed RCRA-permitted facility, they are often utilized for "fuels blending" and incinerated cleanly to produce carbon dioxide, water, and nitrogen oxides[4][9]. However, if this compound is dissolved in a halogenated solvent (such as Dichloromethane or Chloroform) during an assay, the entire mixture becomes halogenated waste[5][10]. Incinerating halogenated waste requires specialized, higher-temperature scrubbers to prevent the atmospheric release of highly toxic dioxins and furans, making disposal significantly more expensive and environmentally taxing[8].

WasteWorkflow A 4-Methoxyindoline-1-carboximidamide Waste Generation B Determine Waste State A->B C Solid Powder/Dust (Spills & Empty Vials) B->C D Liquid Solution (Post-Assay/Synthesis) B->D H Seal & Label (Satellite Accumulation) C->H Wet-brush/HEPA vac E Mixed with Halogens? (e.g., DCM, Chloroform) D->E F Non-Halogenated Stream (Cheaper, Clean Incineration) E->F No (e.g., DMSO, EtOH) G Halogenated Stream (Strict Incineration required) E->G Yes F->H G->H I RCRA-Permitted High-Temp Incineration H->I Licensed Contractor

Workflow for the segregation and disposal of 4-Methoxyindoline-1-carboximidamide waste.

Step-by-Step Spill Response and Handling Protocol

If a vial of 4-Methoxyindoline-1-carboximidamide breaks or spills, immediate containment is required to prevent aerosolization of the active pharmaceutical ingredient (API) dust[3][11].

Phase 1: Personnel Protection

  • Evacuate the immediate vicinity of the spill to allow airborne dust to settle.

  • Don appropriate PPE: Double nitrile gloves, a fitted lab coat, closed-toe shoes, and chemical splash goggles[7][12]. If the spill is large or outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the carboximidamide dust[3][13].

Phase 2: Containment and Cleanup

  • Eliminate ignition sources: Indoline derivatives can be combustible. Ensure no open flames or spark-producing equipment are nearby[2][6].

  • Do NOT dry sweep: Dry sweeping aerosolizes the compound, increasing inhalation risk.

  • Wet-brushing method: Lightly mist the spilled powder with a compatible non-reactive solvent (such as water or a small amount of ethanol) to dampen the dust[11].

  • Collection: Use a disposable scoop or an electrically protected HEPA-filtered vacuum to collect the dampened material[11][14].

  • Decontamination: Wipe down the spill surface with soap and water, followed by an alcohol wipe to remove any lipophilic residue[6][12].

Step-by-Step Disposal Procedures

All waste generated from the use or cleanup of 4-Methoxyindoline-1-carboximidamide must be managed under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines[10].

Protocol for Solid Waste (Powders, Empty Vials, Contaminated PPE):

  • Place all collected spill debris, empty compound vials, and heavily contaminated gloves into a puncture-resistant, sealable primary container.

  • Label the container explicitly: "Hazardous Waste: Solid Non-Halogenated Organic (4-Methoxyindoline-1-carboximidamide) - Toxic/Irritant."

  • Store the container in a designated Satellite Accumulation Area (SAA) at or below room temperature, away from strong oxidizing agents and acids[2][15].

Protocol for Liquid Waste (Assay Solutions):

  • Verify the solvent matrix: Determine if the compound is dissolved in a non-halogenated solvent (e.g., DMSO, Methanol, Ethyl Acetate) or a halogenated solvent (e.g., Dichloromethane)[4][8].

  • Transfer to Carboy:

    • If Non-Halogenated: Pour into the designated black-labeled non-halogenated organic waste carboy[5].

    • If Halogenated: Pour into the designated green/red-labeled halogenated organic waste carboy[5].

  • Record the Addition: Log the approximate volume and concentration of 4-Methoxyindoline-1-carboximidamide added to the waste log sheet attached to the carboy[4].

  • Seal the Container: Ensure the lid of the waste carboy is tightly closed immediately after the transfer to prevent VOC emissions[4].

Final Disposition: Under no circumstances should this compound or its solutions be poured down the sink[8]. Once the SAA containers are full (or reach the regulatory time limit), EHS personnel will transfer the waste to 55-gallon drums for transport by a permitted hazardous waste contractor, who will subject the material to high-temperature chemical incineration equipped with afterburners and scrubbers[8][11].

References

  • EvitaChem. "Screening Compounds P47693 | EvitaChem: 4-Methoxyindoline-1-carboximidamide". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBfaqYKvmYPjavGgPkmS_VAw6AvAD4m46-_Apm3pmQSK2sn98XQu5benRLs_OvG83lbQ8FEea2IVZfBB8UepdbttCQQOtNR3saVW1BtM5slZeywYDozIyDgoOtF5fZwC6W1NhgdHGkpStGkGQIgSyFwJL_QrfF]
  • Thermo Fisher Scientific. "Indoline - SAFETY DATA SHEET". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYR0dVSa9tYQl4qxknFsG8VQgnI09LAdcAn3hxHByvWxqS2vx0rExlqg2BTUYsZbSZsKZcITeYzSCtMhyDXPDEaTLg8jOjoo_9laL3nkTrTp8rv_RIg3S6o8Y8nGXzqj9KWhwgB5r6i7z09AhIy67keeTA8ILfM4XeZhyRGv8jliTsbxIoYORXSpVwNqeOdTsooqX1czNVweZPyZpz319m8yxllrs0xI0-4J4EebD5HEnzKH7UqYSR_ozZHCqoxqu1RoSgGjCTvA==]
  • ChemicalBook. "Indoline - Safety Data Sheet". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG2Z1kWoibJiddLKgffJwGdKe9Gps7pX3KGeURHI4RrmZCY_l3GJVEoseFbX9e0jOP2W7NwEzDh4-oUHDWF2upzKbWPbcJ1MJGk92wwAqsl33B06H6PRufsdceaxNkmEIcDemhiY9_Tqs=]
  • ChemicalBull. "Indoline - Material Safety Data Sheet (MSDS)". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuM0PHEMHGu9_42uCInaW8pFVqeeq8YPwuwJNTcWCzm6UKnwMyPf2E9vjmic5r4sWpTSoa7OebWPLcXQkWYZCCAb5OeAVxsRu3ZxlrQAoRzqEOcT4bMQuAZNioP86k_Wa6kPPoK5NeSEbSuUddqMZCX4ZSizvUa80=]
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Sources

Handling

Personal protective equipment for handling 4-Methoxyindoline-1-carboximidamide

Title: Operational Safety and Handling Guide: 4-Methoxyindoline-1-carboximidamide 1. Executive Summary & Chemical Profile 4-Methoxyindoline-1-carboximidamide (CAS No.: 2098015-93-9) is a specialized screening compound fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational Safety and Handling Guide: 4-Methoxyindoline-1-carboximidamide

1. Executive Summary & Chemical Profile 4-Methoxyindoline-1-carboximidamide (CAS No.: 2098015-93-9) is a specialized screening compound frequently utilized in early-stage drug discovery[1]. With a molecular weight of 191.23 g/mol and an uncharacterized chronic toxicological profile, it must be treated as a high-hazard research chemical[1]. This guide provides a comprehensive, self-validating operational framework for its safe handling, grounded in the [2] and the National Research Council's[3].

2. Mechanistic Risk Assessment & PPE Causality In the absence of a complete Safety Data Sheet (SDS) detailing chronic toxicity, we must deduce the hazard profile from the compound's structural moieties to select appropriate Personal Protective Equipment (PPE):

  • Indoline Core: Indoline derivatives are lipophilic enough to permeate the stratum corneum. Dermal exposure could lead to systemic absorption, necessitating highly impermeable barrier protection.

  • Carboximidamide Moiety: This functional group acts as a strong base (a guanidine analog). Upon contact with mucosal membranes or ocular fluid, it can cause rapid saponification of lipids and severe irritation.

  • Physical State: As a dry powder, the primary risk during transfer and weighing is aerosolization. Inhalation of basic particulate matter can cause acute respiratory tract inflammation.

3. Quantitative PPE Matrix To mitigate these specific structural hazards, the following PPE matrix must be strictly adhered to during all handling phases.

PPE CategorySpecificationQuantitative MetricScientific Justification
Hand Protection Double-layered Nitrile GlovesThickness: 0.11 mmBreakthrough: >480 minNitrile provides superior chemical resistance against basic amines compared to latex. Double-gloving ensures a sterile doffing process.
Eye Protection ANSI Z87.1 Safety GogglesZero-gap facial sealTight-fitting goggles prevent aerosolized carboximidamide dust from contacting ocular fluid and causing basic burns.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexPrevents particulate accumulation on street clothes. Knit cuffs prevent wrist exposure during hood manipulation.
Respiratory N95/P100 Particulate Mask95–99.9% filtration efficiencyRequired only if weighing outside a Class II Biosafety Cabinet (BSC) or chemical fume hood (which is strictly prohibited for this compound).

4. Step-by-Step Operational Workflow Trustworthiness Check: This protocol incorporates self-validating steps to ensure containment at every stage of the workflow.

  • Step 1: Engineering Control Validation

    • Action: Turn on the chemical fume hood and verify the digital airflow monitor.

    • Validation: Ensure the face velocity reads between 0.4 and 0.6 m/s (80–120 fpm). Do not proceed if the flow alarm sounds.

  • Step 2: Aseptic PPE Donning

    • Action: Put on the lab coat and fully button it. Don safety goggles. Put on the inner pair of nitrile gloves, ensuring they tuck under the lab coat cuffs. Put on the outer pair of gloves, pulling them over the cuffs.

    • Causality: This overlapping method eliminates the "wrist gap," preventing dermal exposure to aerosolized powders during reaching motions.

  • Step 3: Chemical Handling & Transfer

    • Action: Place the analytical balance at least 6 inches inside the fume hood sash. Use a static-dissipative micro-spatula to transfer the 4-Methoxyindoline-1-carboximidamide powder.

    • Validation: Observe the powder behavior. If static electricity causes the powder to "jump," wipe the exterior of the receiving vial with a damp static-reduction cloth before continuing.

  • Step 4: Doffing & Decontamination

    • Action: Cap the source vial tightly. While still inside the fume hood, remove the outer gloves by turning them inside out and dispose of them in the solid hazardous waste bin. Remove hands from the hood, take off goggles, unbutton the lab coat, and finally remove the inner gloves. Wash hands immediately with soap and water.

5. Safe Handling and Decontamination Workflow

G Risk 1. Risk Assessment (Structural Hazard Analysis) PPE 2. PPE Donning (Double Nitrile, Goggles, Coat) Risk->PPE Hood 3. Engineering Controls (Fume Hood Face Velocity >0.4 m/s) PPE->Hood Handle 4. Chemical Transfer (Static-Dissipative Spatula) Hood->Handle Spill Spill Detected? Handle->Spill Decon Decontamination Protocol (Damp Pad & 1% Acetic Acid) Spill->Decon Yes Doff 5. Aseptic Doffing & Hand Washing Spill->Doff No Decon->Doff Dispose 6. EPA-Compliant Hazardous Waste Disposal Doff->Dispose

Workflow for handling and decontamination of 4-Methoxyindoline-1-carboximidamide.

6. Spill Response and EPA-Compliant Disposal Plan In the event of a spill, immediate containment is required to prevent cross-contamination. Disposal must strictly follow the [4].

Spill Containment (Self-Validating System):

  • Isolate: Lower the fume hood sash completely. If the spill occurred outside the hood, evacuate the immediate 5-foot radius to allow aerosols to settle.

  • Neutralize & Absorb: Because the carboximidamide moiety is basic, dampen an absorbent laboratory pad with water or a mild 1% acetic acid solution. Gently place the damp pad over the powder.

    • Causality: Dry sweeping will aerosolize the toxic powder. Dampening suppresses dust, and the mild acid neutralizes the basicity, reducing the dermal hazard profile.

  • Collect: Use a non-sparking brush and dustpan to collect the saturated pad and sweepings.

  • Validate: Swab the cleaned surface with a wet pH indicator strip. A pH of 7 indicates successful removal of the basic compound.

Disposal Logistics:

  • Classification: All contaminated PPE, spatulas, and spill cleanup materials must be classified as RCRA Hazardous Waste (Toxic/Irritant)[4].

  • Storage: Place waste in a high-density polyethylene (HDPE) container with a secure screw-cap. Label clearly: "Hazardous Waste: Toxic Solid (Contains 4-Methoxyindoline-1-carboximidamide)".

  • Manifesting: Do not dispose of this compound in standard biological waste or municipal trash. It must be manifested and removed by an EPA-licensed hazardous waste transporter[4].

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard 29 CFR 1910.1450." United States Department of Labor. [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium." United States Environmental Protection Agency. [Link]

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